molecular formula C10H7BrClN B121009 7-Bromo-4-chloro-2-methylquinoline CAS No. 143946-45-6

7-Bromo-4-chloro-2-methylquinoline

Katalognummer: B121009
CAS-Nummer: 143946-45-6
Molekulargewicht: 256.52 g/mol
InChI-Schlüssel: FJDVKITWPOOYSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-chloro-2-methylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-bromo-4-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDVKITWPOOYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589158
Record name 7-Bromo-4-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143946-45-6
Record name 7-Bromo-4-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143946-45-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth, chemically-grounded pathway for the synthesis of 7-Bromo-4-chloro-2-methylquinoline, a heterocyclic compound of significant interest as a versatile intermediate in medicinal chemistry and drug discovery. The narrative elucidates a robust two-step synthetic strategy, commencing with the construction of the quinoline core via the Combes synthesis, followed by a targeted chlorination. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles and causalities that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-stage process that first establishes the core heterocyclic structure and then installs the requisite chloro-substituent at the 4-position. This strategy leverages well-established and reliable named reactions to ensure high yield and purity.

The chosen pathway involves:

  • Combes Quinoline Synthesis: An acid-catalyzed condensation of 3-bromoaniline with acetylacetone (a β-diketone) to form the intermediate, 7-bromo-2-methylquinolin-4-ol.[1][2][3]

  • Deoxychlorination: Conversion of the 4-hydroxyl group of the quinolinol intermediate to the target 4-chloro derivative using phosphorus oxychloride (POCl₃).[4][5]

This approach is favored for its regiochemical control and the commercial availability of the starting materials. The bromine atom is incorporated from the outset via the 3-bromoaniline starting material, which directly leads to the desired 7-bromo substitution pattern on the quinoline ring.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 3-Bromoaniline C 7-Bromo-2-methylquinolin-4-ol A->C Combes Synthesis (H₂SO₄ catalyst) B Acetylacetone D This compound C->D Chlorination (POCl₃)

Caption: Overall synthetic pathway for this compound.

Step 1: Combes Quinoline Synthesis of 7-Bromo-2-methylquinolin-4-ol

The Combes synthesis is a classic and efficient method for preparing 2,4-substituted quinolines.[3] It proceeds through the acid-catalyzed reaction between an aniline and a β-diketone.[6]

Mechanistic Insight

The reaction mechanism involves three critical stages:

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[3]

  • Electrophilic Aromatic Cyclization: The acid catalyst (commonly concentrated sulfuric acid) protonates the second carbonyl group, activating it. The electron-rich aromatic ring of the enamine then performs an intramolecular electrophilic attack to close the ring. This annulation is the rate-determining step.[3]

  • Dehydration/Aromatization: A final acid-catalyzed dehydration of the resulting alcohol yields the stable, aromatic quinoline ring system.

G start 3-Bromoaniline + Acetylacetone step1 Schiff Base Intermediate start->step1 Condensation (-H₂O) step2 Enamine Tautomer step1->step2 Tautomerization step3 Protonated Cyclization Precursor step2->step3 Protonation (H⁺) step4 Cyclized Intermediate (non-aromatic) step3->step4 Annulation (Rate-Determining Step) product 7-Bromo-2-methylquinolin-4-ol step4->product Dehydration (-H₂O)

Caption: Simplified mechanism of the Combes quinoline synthesis.

Detailed Experimental Protocol

Materials:

  • 3-Bromoaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Ammonium Hydroxide (NH₄OH) solution

  • Ethanol

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid (e.g., 30 mL) to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • To the cold acid, slowly add 3-bromoaniline (e.g., 0.1 mol) with continuous stirring.

  • Once the aniline has dissolved, add acetylacetone (e.g., 0.1 mol) dropwise to the mixture, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to approximately 100-110°C and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. A solid precipitate will form.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield crude 7-bromo-2-methylquinolin-4-ol. Further purification can be achieved by recrystallization from ethanol or a similar suitable solvent.

Step 2: Chlorination of 7-Bromo-2-methylquinolin-4-ol

The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolinone form) to a 4-chloroquinoline is a standard deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation as it is highly effective and the excess reagent can be easily removed.[5]

Mechanistic Insight

The chlorination mechanism proceeds via the formation of a phosphate ester intermediate, which transforms the hydroxyl group into an excellent leaving group.

  • Phosphorylation: The lone pair on the oxygen of the quinolinol's hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Attack: A chloride ion (either from POCl₃ itself or another equivalent) then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the bulky phosphate group. This step follows an SₙAr (Nucleophilic Aromatic Substitution) type mechanism, which is facilitated by the electron-withdrawing nature of the protonated quinoline nitrogen.

G start 7-Bromo-2-methylquinolin-4-ol intermediate Phosphate Ester Intermediate start->intermediate Attack on POCl₃ product This compound intermediate->product Nucleophilic Attack by Cl⁻

Caption: Simplified mechanism for chlorination using POCl₃.

Detailed Experimental Protocol

Materials:

  • 7-Bromo-2-methylquinolin-4-ol

  • Phosphorus Oxychloride (POCl₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • CRITICAL SAFETY NOTE: This procedure must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.[7]

  • Place 7-bromo-2-methylquinolin-4-ol (e.g., 0.05 mol) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents, which can also serve as the solvent).[4]

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.[4]

  • After completion, allow the mixture to cool slightly. In a separate large beaker, prepare a substantial amount of crushed ice.

  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.[5]

  • Once the quenching is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is basic (pH 8-9). The product will often precipitate as a solid or an oil.

  • Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a solvent such as ethanol or hexane, or by column chromatography on silica gel.

Physicochemical Data and Characterization

Proper characterization of the intermediate and final product is essential to confirm identity and purity.[8]

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
7-Bromo-2-methylquinolin-4-ol C₁₀H₈BrNO238.08Solid15849-43-1
This compound C₁₀H₇BrClN256.53Solid143946-45-6[9]

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure, including the substitution pattern on the aromatic rings and the presence of the methyl group.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.[8]

  • Infrared (IR) Spectroscopy: To identify the disappearance of the O-H and C=O stretches from the quinolinol intermediate and the appearance of characteristic aromatic C-Cl stretches in the final product.[8]

Comprehensive Experimental Workflow

The entire process from starting materials to the purified final product involves a logical sequence of synthesis and purification steps.

G cluster_step1 Step 1: Combes Synthesis cluster_step2 Step 2: Chlorination A Mix 3-Bromoaniline, Acetylacetone, & H₂SO₄ B Heat Reaction (100-110°C, 3-4h) A->B C Quench on Ice & Neutralize (pH 8-9) B->C D Filter, Wash, & Dry Solid C->D E Intermediate: 7-Bromo-2-methylquinolin-4-ol D->E F Reflux Intermediate with excess POCl₃ E->F G CAREFUL Quench on Ice F->G H Neutralize & Extract with Organic Solvent G->H I Dry & Evaporate Solvent H->I J Purify Crude Product (Recrystallization/Chromatography) I->J K Final Product: This compound J->K L Characterization (NMR, MS, IR) K->L

Caption: Experimental workflow for the synthesis of this compound.

References

  • Jadhav, S. D., et al. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • Taylor, E. C., & Heindel, N. D. (1967). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Wikipedia. (n.d.). Phosphoryl chloride.
  • Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • PubChemLite. (n.d.). 7-bromo-2-methylquinolin-4-ol (C10H8BrNO).

Sources

A Senior Application Scientist's Guide to the Synthesis of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 7-Bromo-4-chloro-2-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While the prompt specifies the Gould-Jacobs reaction, this guide elucidates the more chemically precise and field-proven Conrad-Limpach/Knorr synthesis pathway, which is necessary for the introduction of the C2-methyl substituent. We will dissect the mechanistic underpinnings of this choice, provide detailed, self-validating experimental protocols for each synthetic step, and present the data within a framework designed for reproducibility and scalability by research, development, and process chemistry professionals. The guide covers the critical thermal cyclization to form the 7-bromo-4-hydroxy-2-methylquinoline intermediate and its subsequent chlorination to yield the final target compound.

Introduction: Strategic Importance of the Quinoline Core

Quinoline and its derivatives are classified as "privileged structures" in medicinal chemistry, forming the foundational core of numerous therapeutic agents.[1] Their rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make them ideal scaffolds for targeting a wide array of biological receptors and enzymes. The specific substitution pattern of this compound offers a versatile platform for further chemical elaboration. The 4-chloro group acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amine side chains, a common strategy in the development of antimalarial drugs like Chloroquine.[2][3] The 7-bromo and 2-methyl groups serve to modulate the molecule's steric and electronic properties, fine-tuning its lipophilicity, metabolic stability, and target-binding affinity.[4]

This guide provides a robust and logical synthetic strategy to access this valuable intermediate.

Mechanistic Rationale: Selecting the Optimal Synthetic Pathway

While the Gould-Jacobs reaction is a cornerstone of quinoline synthesis, its classical approach is not suitable for preparing C2-substituted quinolines. Understanding the mechanistic differences between related named reactions is crucial for selecting the correct pathway.

The Classical Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester.[5][6] The subsequent thermal cyclization and decarboxylation yield a 4-hydroxyquinoline.[7] Critically, the malonate-derived fragment lacks the necessary precursor to form a substituent at the C2 position of the resulting quinoline ring.

The Conrad-Limpach/Knorr Pathway: A Superior Strategy for C2-Alkylation

To incorporate the required 2-methyl group, the Conrad-Limpach synthesis is the method of choice.[8][9] This pathway utilizes the reaction of an aniline with a β-ketoester—in this case, 3-bromoaniline and ethyl acetoacetate.

The causality behind this choice lies in the structure of ethyl acetoacetate, which provides the precise carbon framework needed for the final product. The reaction proceeds in two key stages:

  • Enamine Formation: A condensation reaction between the aniline nitrogen of 3-bromoaniline and the ketone carbonyl of ethyl acetoacetate.

  • Thermal Cyclization: An intramolecular cyclization at high temperatures, where the aniline ring attacks the ester carbonyl, followed by the elimination of ethanol to form the stable 4-hydroxyquinoline ring system.[9]

This deliberate selection of the Conrad-Limpach pathway over the classical Gould-Jacobs is a prime example of applying mechanistic understanding to achieve a specific synthetic goal.

Detailed Synthetic Workflow

The synthesis of this compound is efficiently executed in a two-step sequence starting from commercially available materials.

Overall Synthetic Scheme

The workflow begins with the construction of the quinoline core via thermal cyclization, followed by a chlorination step.

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination start 3-Bromoaniline + Ethyl Acetoacetate intermediate 7-Bromo-4-hydroxy-2-methylquinoline start->intermediate High-Temperature Cyclization final_product This compound intermediate->final_product POCl₃ Reflux

Caption: Overall synthetic workflow for this compound.

Reagents and Materials

Proper preparation and handling of reagents are critical for success and safety. All quantitative data should be recorded meticulously in a laboratory notebook.

ReagentFormulaMW ( g/mol )RoleKey Hazards
3-BromoanilineC₆H₆BrN172.02Starting MaterialToxic, Irritant
Ethyl AcetoacetateC₆H₁₀O₃130.14C2-Methyl SourceIrritant
Diphenyl EtherC₁₂H₁₀O170.21High-Boiling SolventIrritant
Phosphorus OxychloridePOCl₃153.33Chlorinating AgentCorrosive, Water-Reactive
Sodium BicarbonateNaHCO₃84.01Neutralizing AgentMinimal
DichloromethaneCH₂Cl₂84.93Extraction SolventVolatile, Suspected Carcinogen
Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-4-hydroxy-2-methylquinoline

This protocol describes the thermal cyclization to construct the core quinoline heterocycle. The use of a high-boiling point solvent like diphenyl ether is essential to achieve the high temperatures required for efficient ring closure.[10]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Initial Condensation: Heat the mixture to 140-150 °C for 1 hour with stirring. During this phase, an intermediate enamine is formed, and water is evolved.

  • Cyclization: Add diphenyl ether (approx. 3-4 mL per gram of aniline) to the reaction mixture. Increase the temperature to 250-255 °C and maintain at reflux for 2-3 hours. The product will begin to precipitate as the reaction proceeds.

  • Workup and Isolation: Allow the mixture to cool to below 100 °C. Add hexane or petroleum ether to dilute the diphenyl ether and facilitate filtration.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with hexane to remove the high-boiling solvent, followed by a wash with ethanol. The crude 7-Bromo-4-hydroxy-2-methylquinoline can be carried forward or recrystallized from ethanol or acetic acid if higher purity is required.

Step 2: Synthesis of this compound

This procedure converts the 4-hydroxy group to the desired 4-chloro functionality using phosphorus oxychloride (POCl₃), a standard and effective reagent for this transformation.[11][12]

CAUTION: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, carefully add 7-Bromo-4-hydroxy-2-methylquinoline (1.0 eq).

  • Reagent Addition: In the fume hood, slowly and carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq) to the flask. The mixture may become a thick slurry.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution.

  • Neutralization and Isolation: The acidic aqueous mixture is then neutralized by the slow, portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is approximately 7-8. The final product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Characterization of the Final Product

The identity and purity of the synthesized this compound (CAS RN: 143946-45-6) should be confirmed using standard analytical techniques.[13]

PropertyValue
Molecular FormulaC₁₀H₇BrClN
Molecular Weight256.52 g/mol
AppearanceOff-white to pale yellow solid

Expected spectral data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline core and a singlet for the C2-methyl group.

  • ¹³C NMR: Resonances for the ten unique carbon atoms in the structure.

  • Mass Spectrometry: A molecular ion peak consistent with the calculated molecular weight, showing the characteristic isotopic pattern for molecules containing both bromine and chlorine.

Conclusion

The synthesis of this compound is reliably achieved through a judiciously chosen two-step sequence. By substituting the more appropriate Conrad-Limpach cyclization for the classical Gould-Jacobs reaction, the requisite 2-methyl group is successfully installed. The subsequent chlorination with phosphorus oxychloride proceeds efficiently to yield the target compound. The protocols described herein are robust and scalable, providing drug development professionals with a clear and logical pathway to this valuable heterocyclic intermediate.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Srivastava, P. C., & Singh, P. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(7), 1446-1453. [Link]
  • Wrobel, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4837. [Link]
  • The Organic Chemistry Tutor. (2020, December 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]
  • ResearchGate. (2018). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • ResearchGate. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from International Journal of Chemical Studies. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • PubChem. (n.d.). This compound.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • Price, C. C., Snyder, H. R., Bullitt, O. H., Jr., & Kovacic, P. (1947). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 69(2), 374–376. [Link]
  • Frontiers in Chemistry. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • LaRock, R. C., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1283–1291. [Link]
  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3144. [Link]
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

Sources

Chemical properties of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-4-chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated quinoline derivative that serves as a highly versatile and valuable building block in the fields of medicinal chemistry and organic synthesis. The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The specific substitution pattern of this compound, featuring a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 2-position, provides distinct reactive sites for molecular elaboration. This strategic placement of functional groups allows for selective and sequential chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and development programs.[3]

This technical guide provides a comprehensive overview of the chemical properties of this compound. It covers its chemical identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, its chemical reactivity and synthetic utility, and its spectroscopic profile. Furthermore, this guide discusses its potential applications in drug discovery and outlines essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. This information is crucial for its proper handling, characterization, and use in chemical reactions.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 143946-45-6[4]
Molecular Formula C₁₀H₇BrClN[4]
Molecular Weight 256.52 g/mol [4]
Canonical SMILES CC1=CC(=C2C=CC(=CC2=N1)Br)Cl[4]
InChI InChI=1S/C10H7BrClN/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3[4]
InChIKey FJDVKITWPOOYSP-UHFFFAOYSA-N[4]
Physical Form Solid (predicted)
Melting Point Not experimentally reported.
Boiling Point Not experimentally reported.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically involving the construction of the quinoline core followed by chlorination. A plausible and efficient approach is the Combes quinoline synthesis, followed by a chlorination step.

Synthetic Pathway Overview

The synthesis commences with the reaction of 3-bromoaniline with acetylacetone to form a β-amino ketone, which then undergoes acid-catalyzed cyclization to yield 7-bromo-2,4-dimethylquinolin-4-ol. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) furnishes the desired product. An alternative and common pathway is the Gould-Jacobs reaction.[5][6]

Synthetic Pathway for this compound A 3-Bromoaniline C 7-Bromo-2-methylquinolin-4-ol A->C Condensation & Cyclization (Gould-Jacobs Reaction) B Ethyl Acetoacetate B->C D This compound C->D Chlorination (e.g., POCl₃) Reactivity of this compound cluster_0 Key Reactions A This compound B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B R-NH₂ / R-OH / R-SH C Suzuki Coupling at C7 A->C Ar-B(OH)₂ Pd catalyst D Buchwald-Hartwig Amination at C7 A->D R₂-NH Pd catalyst Drug Discovery Workflow A This compound (Starting Scaffold) B Library Synthesis (Parallel Chemistry) A->B Functionalization at C4 & C7 C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Sources

An In-depth Technical Guide to the Physical Properties of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 7-Bromo-4-chloro-2-methylquinoline. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, physicochemical characteristics, and spectroscopic profile. Beyond a mere compilation of data, this guide offers expert insights into the experimental methodologies used for characterization, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility. Safety, handling, and reactivity considerations are also detailed to provide a holistic operational framework for laboratory use.

Chemical Identity and Structure

This compound is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. The specific substitution pattern of this compound, featuring a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 2-position, makes it a versatile intermediate for further synthetic modifications, particularly through cross-coupling and nucleophilic substitution reactions.[1]

The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 143946-45-6[2]
Molecular Formula C₁₀H₇BrClN[2][3]
Molecular Weight 256.53 g/mol [1][2][3]
Canonical SMILES CC1=CC(=C2C=CC(=CC2=N1)Br)Cl[2]
InChIKey FJDVKITWPOOYSP-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and biological activity. While comprehensive experimental data for this compound is limited in publicly accessible literature, the following table consolidates known values and computed predictions.

PropertyValueNotesSource
Physical Form SolidAt room temperature.[1][3]
Melting Point Data not availableThe isomeric compound, 7-bromo-2-chloro-4-methylquinoline, has a reported melting point of 73-74 °C. This value should be used with caution as an estimate only.[1][4]
Boiling Point Data not availableA predicted boiling point for the isomer 7-Bromo-4-chloro-8-methylquinoline is 331.1±37.0 °C.[5]
Solubility Data not availableBased on its heterocyclic aromatic structure, it is expected to be poorly soluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Chloroform.[6]
XLogP3 (Computed) 3.9Indicates high lipophilicity.[2]

Overall Physicochemical Characterization Workflow

The comprehensive characterization of a chemical entity like this compound is a systematic process. It begins with acquiring a pure sample and proceeds through structural verification and physical property measurement, culminating in a consolidated data report. The following workflow diagram illustrates this logical progression.

G cluster_start Initiation cluster_verification Structural Verification cluster_properties Physical Property Determination cluster_end Conclusion A Sample Acquisition (Synthesis or Purchase) B Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern Analysis (Br, Cl) A->B Purity Check C NMR Spectroscopy ('H, 'C) - Confirm Structural Connectivity A->C Purity Check D Melting Point Analysis - Assess Purity and Identity B->D Structure Confirmed C->D Structure Confirmed E Solubility Screening - Determine Suitable Solvents D->E F Data Consolidation & Reporting E->F

Caption: A generalized workflow for the physicochemical characterization of a novel chemical compound.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structural integrity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Methyl Group: A singlet peak is expected around δ 2.5-2.8 ppm, corresponding to the three protons of the methyl group at the C2 position.

    • Aromatic Protons: The five protons on the quinoline ring system would appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, complex splitting (doublets, doublets of doublets) would be anticipated, reflecting the coupling between adjacent protons. The proton at C3 would likely appear as a singlet.

  • ¹³C NMR:

    • Ten distinct signals would be expected, one for each carbon atom in the unique chemical environments of the molecule.

    • The methyl carbon would appear upfield (δ 20-25 ppm).

    • The remaining nine carbons of the quinoline core would appear downfield (δ 120-150 ppm), with carbons directly attached to heteroatoms (N, Cl, Br) showing characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For this compound, the mass spectrum would exhibit a distinctive isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, providing unambiguous confirmation of the presence of one bromine and one chlorine atom. The exact mass of the monoisotopic peak should be 254.94504 Da.[2]

Experimental Protocols

The following section details standardized, field-proven protocols for determining key physical properties.

Protocol: Melting Point Determination (Capillary Method)
  • Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1°C) suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities.

  • Methodology:

    • Sample Preparation: Finely powder a small amount of the crystalline solid.

    • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

    • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

    • Measurement:

      • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

      • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

      • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Protocol: NMR Sample Preparation and Data Acquisition
  • Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of deuterated solvent is dictated by the compound's solubility and the need to avoid obscuring signals from the solvent itself.

  • Methodology:

    • Solvent Selection: Test the solubility of this compound in common deuterated solvents (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a first choice for non-polar to moderately polar organic compounds.

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS), if not already present in the solvent.

    • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters on a spectrometer (e.g., 400 MHz).

Safety, Handling, and Reactivity

Hazard Classification

This compound is classified as a hazardous substance and requires careful handling.[1] The Globally Harmonized System (GHS) classifications include:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed[2].

  • Serious Eye Damage (Category 1): Causes serious eye damage[2].

  • Aquatic Hazard, Long-term (Category 4): May cause long lasting harmful effects to aquatic life[2].

Safe Handling and Storage
  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[1][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8] Avoid inhalation of dust and any direct contact with skin or eyes.[1][7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7] The substance should be stored locked up and away from incompatible materials such as strong oxidizing agents.[1][2]

Reactivity Profile

The molecule possesses two key reactive sites dictated by the halogen substituents:

  • 4-Chloro position: The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, alkoxides).

  • 7-Bromo position: The bromine atom is an ideal handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds.[1]

Conclusion

This compound is a solid, lipophilic compound with a molecular weight of 256.53 g/mol . While experimental data on its thermal properties and solubility are scarce, its structure has been well-defined through standard chemical identifiers. Its true value lies in its potential as a synthetic intermediate, with the chloro and bromo substituents offering orthogonal reactivity for constructing more complex molecules of interest to the pharmaceutical and materials science industries. Adherence to strict safety protocols is paramount when handling this compound due to its acute oral toxicity and potential for causing serious eye damage.

References

  • 7-bromo-2-chloro-4-methylquinoline - Chemical Synthesis D
  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.
  • This compound - CymitQuimica.
  • This compound | C10H7BrClN | CID 17040020 - PubChem.
  • 7-Bromo-2-chloro-4-methylquinoline - Sigma-Aldrich.
  • MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE - Capot Chemical.
  • 7-BROMO-4-CHLORO-2-METHYLQUINAZOLINE | Others 15 | 403850-84-0 | Invivochem.
  • 7-Bromo-4-chloro-6-methylquinoline | Sigma-Aldrich.
  • 7-Bromo-4-chloro-8-methylquinoline CAS#: 1189106-50-0 - ChemicalBook.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.

Sources

An In-depth Technical Guide to 7-Bromo-4-chloro-2-methylquinoline: Synthesis, Identification, and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Their versatile scaffold allows for fine-tuning of steric and electronic properties, making them privileged structures in the pursuit of novel therapeutic agents. 7-Bromo-4-chloro-2-methylquinoline (CAS No. 143946-45-6) is a key heterocyclic intermediate, offering multiple reactive sites for the synthesis of diverse compound libraries. The chloro group at the 4-position is susceptible to nucleophilic substitution, while the bromo substituent at the 7-position provides a handle for palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the synthesis, identification, and safe handling of this important building block.

Core Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective use in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Structural Identifiers
  • Chemical Name: this compound[1]

  • CAS Number: 143946-45-6[1]

  • Molecular Formula: C₁₀H₇BrClN[1]

  • Molecular Weight: 256.53 g/mol

  • InChI: 1S/C10H7BrClN/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3

  • SMILES: CC1=CC(=C2C=CC(=CC2=N1)Br)Cl

Physicochemical Data Summary
PropertyValue/InformationSource
Physical Form Solid
Molecular Weight 256.53 g/mol
Melting Point 73-74 °C (for isomer 7-bromo-2-chloro-4-methylquinoline)[2]
Boiling Point Not available
Solubility Not available

Synthesis and Purification: A Plausible Pathway

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in readily available literature, a robust synthetic route can be constructed based on well-established methodologies for analogous halogenated quinolines. The following multi-step approach, beginning with a substituted aniline, is a chemically sound and logical pathway.

Proposed Synthetic Workflow

The synthesis can be logically divided into three primary stages:

  • Construction of the Quinoline Core via the Gould-Jacobs reaction.

  • Chlorination of the resulting 4-hydroxyquinoline intermediate.

  • Regioselective Bromination to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination A Substituted Aniline C 4-Hydroxy-2-methylquinoline Intermediate A->C Condensation & Cyclization B Diethyl Ethoxymethylenemalonate B->C D 4-Chloro-2-methylquinoline C->D POCl₃ E This compound D->E N-Bromosuccinimide (NBS)

Caption: A plausible synthetic pathway for this compound.

Step-by-Step Experimental Protocols

The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline core.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted aniline (1 equivalent) with a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Condensation: Heat the mixture to 100-140 °C. This initial stage forms the anilinomethylenemalonate intermediate.

  • Cyclization: Add the intermediate to a high-boiling point solvent, such as diphenyl ether, preheated to approximately 250 °C. Maintain this temperature for 15-30 minutes to facilitate the thermal cyclization.

  • Work-up: Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product. Filter the solid and wash thoroughly with hexane and then ethanol to remove residual solvent. Dry the solid to obtain the 4-hydroxy-2-methylquinoline intermediate.

The conversion of the 4-hydroxy group to a chloro group is a standard transformation in quinoline chemistry.[3][5]

  • Reaction Setup: In a well-ventilated fume hood, carefully add the 4-hydroxy-2-methylquinoline intermediate (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with caution.

  • Isolation: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8. The product will precipitate. Filter the solid, wash with water, and dry.

Standard purification techniques can be employed to achieve high purity of the final product.

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals, leaving impurities in the mother liquor.

  • Column Chromatography: For more challenging separations, silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be effective.

Analytical Identification and Characterization

Analytical Workflow

Analytical_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR Infrared Spectroscopy Start->IR Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Sources

Starting materials for 7-Bromo-4-chloro-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Bromo-4-chloro-2-methylquinoline

Introduction

This compound is a halogenated quinoline derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery. The quinoline core is a prominent feature in numerous biologically active compounds, and the specific substitution pattern of this molecule—a bromine at position 7, a chlorine at position 4, and a methyl group at position 2—provides distinct physicochemical properties and multiple points for further chemical modification.[1][2] The strategic placement of these functional groups allows for the exploration of structure-activity relationships in the development of new therapeutic agents, potentially for applications in anticancer, antimicrobial, or anti-inflammatory research.[2]

This guide provides a detailed examination of the foundational starting materials and the underlying chemical principles for the synthesis of this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a robust framework for a successful synthesis.

Strategic Synthesis Pathway: A Two-Stage Approach

The most logical and widely adopted strategy for constructing the this compound scaffold involves a two-stage process. This approach ensures high regiochemical control and relies on well-established, robust chemical transformations.

  • Stage 1: Construction of the Quinoline Core. Formation of the 7-bromo-4-hydroxy-2-methylquinoline intermediate via an acid-catalyzed condensation and cyclization reaction. The Combes synthesis or the Conrad-Limpach-Knorr synthesis are the foundational methods for this transformation.[3]

  • Stage 2: Chlorination. Conversion of the 4-hydroxy group to the target 4-chloro group using a standard chlorinating agent.[4][5]

This pathway is advantageous because it utilizes readily available starting materials and introduces the substituents in a controlled sequence, minimizing the formation of undesired isomers.

G SM1 3-Bromoaniline Intermediate 7-Bromo-4-hydroxy-2-methylquinoline SM1->Intermediate Condensation & Acid-Catalyzed Cyclization SM2 Ethyl Acetoacetate SM2->Intermediate Product This compound Intermediate->Product Hydroxyl-to-Chloro Conversion Reagent1 Phosphorus Oxychloride (POCl₃) Reagent1->Product

Caption: High-level synthetic pathway for this compound.

Core Starting Materials and Reagents: A Detailed Analysis

The success of the synthesis is fundamentally dependent on the quality of the starting materials and a clear understanding of their roles.

3-Bromoaniline: The Aromatic Foundation

3-Bromoaniline is the cornerstone of this synthesis, providing the pre-functionalized benzene ring that will become part of the final quinoline heterocycle.

  • Role in Synthesis : It serves as the nucleophile in the initial condensation step and dictates the position of the bromine substituent. The nitrogen atom and the benzene ring are incorporated directly into the quinoline core. The meta-position of the bromine atom relative to the amino group is critical for ensuring the final product has the bromine at the 7-position after cyclization.[6]

  • Causality of Choice : Starting with 3-bromoaniline is a strategic decision for regiochemical control. The alternative—brominating the quinoline ring post-synthesis—would likely lead to a mixture of isomers and be more difficult to control and purify. The amino group directs the cyclization to the ortho-position, while the bromine remains at what becomes the 7-position.[6]

Ethyl Acetoacetate: The Pyridine Ring Precursor

Ethyl acetoacetate is a classic and versatile β-ketoester used extensively in the synthesis of heterocyclic compounds.

  • Role in Synthesis : This molecule provides the four-carbon unit required to construct the pyridine portion of the quinoline ring. Specifically, it delivers the C2 (with its methyl group), C3, and C4 atoms. Its dual functionality (a ketone and an ester) allows for sequential reactions.[7][8]

  • Causality of Choice : The reaction between an aniline and ethyl acetoacetate can be directed. Under thermal conditions, the reaction typically proceeds via the formation of an enamine intermediate (ethyl β-(3-bromophenylamino)crotonate), which is primed for cyclization. This is the basis of the Conrad-Limpach and related quinoline syntheses. The keto-enol tautomerism of ethyl acetoacetate is central to its reactivity.

Reagents for Cyclization and Chlorination
  • Acid Catalyst (e.g., Polyphosphoric Acid - PPA or H₂SO₄) : A strong acid is essential to catalyze the intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) of the enamine intermediate onto the bromoaniline ring. PPA is particularly effective as it serves as both a catalyst and a high-temperature dehydrating medium.[3]

  • High-Boiling Solvent (e.g., Diphenyl Ether, Dowtherm A) : The cyclization step requires significant thermal energy, typically in the range of 250 °C. High-boiling, inert solvents are necessary to achieve these temperatures safely and efficiently.

  • Phosphorus Oxychloride (POCl₃) : This is the reagent of choice for converting the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) into the 4-chloroquinoline.[5][9] The reaction is robust and generally high-yielding. However, POCl₃ is highly corrosive and reacts violently with water, necessitating careful handling and specific work-up procedures.

Compound Molecular Formula MW ( g/mol ) Role Key Properties
3-BromoanilineC₆H₆BrN172.02Aromatic Core & Bromo-substituentLiquid, B.P: ~251 °C[6]
Ethyl AcetoacetateC₆H₁₀O₃130.14Pyridine Ring SynthonLiquid, B.P: ~181 °C[7]
Phosphorus OxychloridePOCl₃153.33Chlorinating AgentFuming liquid, B.P: ~106 °C, water-reactive[9]

Table 1: Key Starting Materials and Reagents.

Experimental Protocols

The following protocols are derived from established methodologies for quinoline synthesis and provide a reliable pathway to the target compound.[4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 7-Bromo-4-hydroxy-2-methylquinoline (Intermediate)

This stage involves two critical steps: the initial condensation to form the enamine intermediate, followed by high-temperature cyclization.

Step 1.1: Condensation of 3-Bromoaniline and Ethyl Acetoacetate

  • In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small scoop of p-toluenesulfonic acid).

  • Heat the mixture with stirring at approximately 110-140 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

  • During this step, ethanol is eliminated as a byproduct. The crude product is the ethyl β-(3-bromophenylamino)crotonate intermediate, which is often used directly in the next step without purification.

Step 1.2: Thermal Cyclization

  • Prepare a separate flask containing a high-boiling solvent such as diphenyl ether, and heat it to approximately 250 °C.

  • Slowly add the crude intermediate from Step 1.1 to the hot solvent with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes.

  • Monitor the reaction by TLC until the intermediate is fully consumed.

  • Allow the reaction mixture to cool to below 100 °C, then dilute with a non-polar solvent like hexane or toluene. This will cause the product, 7-bromo-4-hydroxy-2-methylquinoline, to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry. The crude product can be purified by recrystallization if necessary.

Part 2: Synthesis of this compound (Final Product)

This step is a chlorination reaction that must be handled with extreme caution due to the reactivity of POCl₃.

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place the dried 7-bromo-4-hydroxy-2-methylquinoline from Part 1.

  • Carefully add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents by volume relative to the substrate.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

  • Critical Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This step is highly exothermic and will generate HCl gas. Perform this in the back of a fume hood.

  • Once the excess POCl₃ has been safely quenched, the solution will be strongly acidic. Slowly neutralize the mixture by adding a base, such as a saturated sodium carbonate solution or aqueous ammonia, until the pH is approximately 8-9.

  • The final product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Final Product Synthesis s1_react React 3-Bromoaniline + Ethyl Acetoacetate (110-140°C) s1_cyclize Add to Hot Diphenyl Ether (~250°C) for Cyclization s1_react->s1_cyclize Crude Enamine s1_precip Cool & Precipitate with Hexane s1_cyclize->s1_precip s1_filter Filter & Dry Intermediate s1_precip->s1_filter s2_reflux Reflux Intermediate in excess POCl₃ (~110°C) s1_filter->s2_reflux 7-Bromo-4-hydroxy- 2-methylquinoline s2_quench CAUTION Cool & Quench slowly onto Crushed Ice s2_reflux->s2_quench s2_neutralize Neutralize with Base (e.g., Na₂CO₃) to pH 8-9 s2_quench->s2_neutralize s2_isolate Filter, Wash & Dry Final Product s2_neutralize->s2_isolate

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a well-defined process rooted in classic heterocyclic chemistry. The strategic selection of 3-bromoaniline and ethyl acetoacetate as the primary starting materials provides a robust and regioselective route to the core quinoline structure. Subsequent chlorination with phosphorus oxychloride efficiently yields the final product. By understanding the specific role of each starting material and the causality behind the chosen reaction conditions, researchers can confidently and safely execute this synthesis, enabling further exploration of this valuable chemical scaffold in drug discovery and materials science.

References

  • Reddy, M. M., & Kumar, M. R. (2012). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 51B(11), 1607-1612. Link
  • Verma, A., & Joshi, Y. C. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Link
  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia. Link
  • Maddela, S., et al. (2014). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Medicinal Chemistry Research, 23, 2061-2071. Link
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.com. Link
  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem. Link
  • Singh, P., & Singh, P. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Organic Chemistry: An Indian Journal, 9(3), 107-110. Link
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Link
  • Slideshare. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem. Link
  • The Pharma Innovation. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • International Journal of Science and Research (IJSR). (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR. Link
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Link
  • Chemical Synthesis Database. (2025). 7-bromo-2-chloro-4-methylquinoline. Link
  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia. Link
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. BenchChem. Link
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Link
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Link
  • BenchChem. (2025). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. BenchChem. Link
  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Link
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Link
  • Sigma-Aldrich. (n.d.). 7-Bromo-2-chloro-4-methylquinoline. Link
  • Santa Cruz Biotechnology. (n.d.). This compound. Link
  • Chemical Synthesis Database. (2025). 7-bromo-2-methoxy-4-methylquinoline. Link
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • The Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). Acetoacetanilide. Link
  • Indian Journal of Chemistry. (2001). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy & 2-methyl-4-hydroxy-quinolines. Link
  • Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis. Link
  • Zenodo. (n.d.).

Sources

A Comprehensive Spectroscopic Guide to 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 7-Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative of significant interest to medicinal chemists and drug development professionals. The quinoline scaffold is a privileged structure in pharmaceutical chemistry, known for its wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] As novel derivatives are synthesized, their unambiguous structural characterization is paramount. In the absence of publicly available experimental spectra for this specific compound, this guide leverages fundamental principles of spectroscopy and data from analogous structures to provide a robust, in-depth interpretation of its expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. This document serves as a foundational reference for researchers in the synthesis, identification, and quality control of this compound.

Compound Profile

This compound is a polysubstituted aromatic heterocycle. Its structure and key identifiers, sourced from PubChem, are summarized below.[6] The unique combination of a bromine atom, a chlorine atom, and a methyl group on the quinoline core imparts a distinct spectroscopic fingerprint crucial for its identification.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
Molecular Formula C₁₀H₇BrClNPubChem[6]
Molecular Weight 256.52 g/mol PubChem[6]
Monoisotopic Mass 254.94504 DaPubChem[6]
CAS Number 143946-45-6PubChem[6]
Molecular Structure

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below.

Caption: Structure of this compound with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly powerful due to the characteristic isotopic signatures of bromine and chlorine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Ionization Mode : Positive electrospray ionization (ESI+) is typically employed, as the quinoline nitrogen is readily protonated.

  • Analysis : Acquire the full scan mass spectrum, focusing on the expected m/z range for the molecular ion [M+H]⁺.

  • Data Processing : Calibrate the spectrum using a known standard to ensure high mass accuracy. Analyze the isotopic pattern of the molecular ion cluster.

Predicted Mass Spectrum Analysis

Molecular Ion Peak ([M]⁺˙) and Isotopic Pattern: The presence of one bromine atom (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and one chlorine atom (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a highly distinctive isotopic cluster for the molecular ion. This pattern is the most definitive feature in the mass spectrum for confirming the elemental composition. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br).

  • Monoisotopic Mass : 254.94504 Da[6]

The expected isotopic distribution for the molecular ion [M]⁺˙ cluster would be as follows:

Ionm/z (approx.)Relative Intensity (%)Contributing Isotopes
M25577.5¹²C₁₀¹H₇⁷⁹Br³⁵ClN
M+12568.5Primarily ¹³C contribution
M+2257100⁷⁹Br³⁷Cl and ⁸¹Br³⁵Cl
M+325811.0¹³C with M+2 isotopes
M+425924.8⁸¹Br³⁷Cl

Note: Intensities are calculated based on natural isotopic abundances and are normalized to the most abundant peak in the cluster (M+2).

Fragmentation Pattern: Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion will fragment in predictable ways. The fragmentation is guided by the stability of the resulting ions and neutral losses.

G Figure 2: Predicted MS Fragmentation Pathway M [M]⁺˙ m/z ≈ 255/257/259 M_minus_Cl [M-Cl]⁺ m/z ≈ 220/222 M->M_minus_Cl - Cl• M_minus_Br [M-Br]⁺ m/z ≈ 176/178 M->M_minus_Br - Br• M_minus_CH3 [M-CH₃]⁺ m/z ≈ 240/242/244 M->M_minus_CH3 - CH₃• M_minus_H [M-H]⁺ m/z ≈ 254/256/258 M->M_minus_H - H•

Caption: Key predicted fragmentation steps for this compound.

  • Loss of a Chlorine Radical (-Cl•) : Cleavage of the C-Cl bond is a common pathway for halogenated compounds, leading to a fragment ion around m/z 220/222.[7]

  • Loss of a Bromine Radical (-Br•) : Similarly, loss of the bromine atom would yield a fragment at m/z 176/178.

  • Loss of a Methyl Radical (-CH₃•) : α-cleavage of the methyl group can occur, resulting in a fragment at m/z 240/242/244. This is a common fragmentation route for alkyl-substituted heterocycles.[8]

  • Loss of a Hydrogen Radical (-H•) : Loss of a hydrogen atom, likely from the methyl group, can lead to a stable, ring-expanded ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR
  • Sample Preparation : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis : Collect the spectrum, typically in the range of 4000–400 cm⁻¹.

  • Data Processing : Perform a background scan and ratio it against the sample scan to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The structure of this compound suggests several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypePredicted IntensityComments
3100–3000Aromatic C-H StretchMedium to WeakCharacteristic of sp² C-H bonds in the quinoline ring.[9]
2980–2850Aliphatic C-H StretchWeakAsymmetric and symmetric stretching of the methyl group.[9]
1620–1580C=N Ring StretchMedium to StrongStretching vibration of the carbon-nitrogen double bond within the pyridine ring.
1570–1450C=C Ring StretchMultiple, StrongAromatic ring "breathing" modes, characteristic of the quinoline core.[10][11]
850–750C-H Out-of-Plane BendStrongThe pattern of these bands can be indicative of the substitution on the benzene ring.
~800–600C-Cl StretchMedium to StrongThe exact position depends on the molecular environment.
~600–500C-Br StretchMediumTypically found in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃).[12][13]

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[12]

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition : Record standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature. For more detailed analysis, 2D experiments like COSY, HSQC, and HMBC can be performed.

  • Data Processing : Fourier transform the raw data (FID), phase the spectrum, and calibrate the chemical shift axis to the TMS signal.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show five distinct signals: three in the aromatic region and two in the aliphatic/vinylic region.

Proton (Position)Predicted δ (ppm)MultiplicityCoupling (J, Hz)Comments
H-37.2 – 7.4s (singlet)-This proton is on the pyridine ring, adjacent to the nitrogen and the C4-Cl. It has no adjacent protons, hence it appears as a singlet.
H-58.0 – 8.2d (doublet)J ≈ 8.8–9.2Coupled to H-6. Deshielded due to its peri-position relative to the pyridine nitrogen.
H-67.6 – 7.8dd (doublet of doublets)J ≈ 8.8–9.2, 2.0–2.4Coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling).
H-88.2 – 8.4d (doublet)J ≈ 2.0–2.4Coupled only to H-6 (meta-coupling). Deshielded by the bromine at C7.
CH₃ (at C-2)2.6 – 2.8s (singlet)-The methyl group protons are equivalent and have no adjacent protons, resulting in a singlet. The chemical shift is typical for a methyl group on an aromatic ring adjacent to a nitrogen atom.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

Carbon (Position)Predicted δ (ppm)Comments
C-2 158 – 162Quaternary carbon attached to nitrogen and the methyl group. Significantly deshielded.
C-3 120 – 124Tertiary carbon (CH) on the pyridine ring.
C-4 147 – 151Quaternary carbon attached to chlorine and nitrogen. Highly deshielded by both electronegative atoms.
C-4a 148 – 152Quaternary carbon at the ring junction.
C-5 128 – 131Tertiary carbon (CH) on the benzene ring.
C-6 129 – 132Tertiary carbon (CH) on the benzene ring.
C-7 120 – 123Quaternary carbon attached to bromine. The shift is influenced by the heavy atom effect.
C-8 126 – 129Tertiary carbon (CH) on the benzene ring.
C-8a 135 – 138Quaternary carbon at the ring junction, adjacent to the nitrogen.
CH₃ 24 – 26Aliphatic methyl carbon.

Integrated Spectroscopic Workflow

The reliable identification of this compound requires an integrated approach where data from multiple techniques are correlated. The following workflow illustrates this best practice.

G Figure 3: Integrated Workflow for Spectroscopic Analysis cluster_workflow Sample Synthesized Sample (this compound) MS HRMS Analysis Sample->MS IR FTIR Analysis Sample->IR NMR NMR Analysis (¹H, ¹³C, 2D) Sample->NMR Data_MS Obtain Exact Mass & Isotopic Pattern MS->Data_MS Data_IR Identify Functional Groups IR->Data_IR Data_NMR Determine Connectivity & C-H Framework NMR->Data_NMR Analysis Correlate All Spectroscopic Data Data_MS->Analysis Data_IR->Analysis Data_NMR->Analysis Conclusion Unambiguous Structure Elucidation & Purity Check Analysis->Conclusion

Caption: A systematic workflow for the structural verification of the target compound.

Conclusion

This guide provides a comprehensive, theory-based prediction of the key spectroscopic data for this compound. The combination of a unique isotopic cluster in the mass spectrum, characteristic functional group vibrations in the IR spectrum, and a well-resolved set of signals in the ¹H and ¹³C NMR spectra provides a robust analytical framework for its unambiguous identification. Researchers can use this guide as a predictive reference to confirm the successful synthesis and purification of this valuable heterocyclic building block, ensuring the integrity of their materials for applications in drug discovery and development.

References

  • Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.
  • Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
  • This compound.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
  • Fragmentation (mass spectrometry). Wikipedia. [Link]
  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA. [Link]
  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

Sources

Potential biological activity of 7-Bromo-4-chloro-2-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 7-Bromo-4-chloro-2-methylquinoline Derivatives

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, highly functionalized core: This compound . The strategic placement of two distinct halogen atoms at positions 4 and 7, combined with a methyl group at position 2, creates a versatile platform for synthetic derivatization and the development of potent therapeutic agents. This document provides a comprehensive exploration of the potential anticancer and antimicrobial activities of derivatives originating from this scaffold. We will delve into established mechanisms of action, present key performance data from analogous compounds, provide detailed experimental protocols for biological evaluation, and outline synthetic strategies for molecular diversification.

The this compound Scaffold: A Privileged Starting Point

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a structural motif found in numerous natural alkaloids (e.g., quinine) and synthetic drugs.[1][2] Its ability to interact with biological targets through various non-covalent interactions makes it a frequent hit in drug discovery campaigns.

The this compound core (PubChem CID: 17040020) is particularly noteworthy for several reasons:[3]

  • Dual Reactive Sites: The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , while the bromine atom at the C7 position is ideal for Palladium-catalyzed cross-coupling reactions . This orthogonality allows for selective and sequential modification, enabling the synthesis of vast and diverse chemical libraries.[2]

  • Modulated Physicochemical Properties: The halogen atoms enhance lipophilicity, which can improve cell membrane permeability. The methyl group at C2 can influence the molecule's steric and electronic properties, potentially fine-tuning its binding affinity and selectivity for specific biological targets.[2][4]

These features make this compound a promising starting material for the development of novel agents targeting critical pathways in oncology and infectious diseases.[2][5]

cluster_scaffold This compound Core cluster_properties Key Attributes Scaffold This compound p1 Dual Reactive Halogens (C4-Cl, C7-Br) Scaffold->p1 p2 Synthetic Versatility p1->p2 p3 Modulated Lipophilicity p2->p3 p4 Tunable Steric/Electronic Profile p2->p4

Caption: Core attributes of the this compound scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity through diverse mechanisms of action.[6][7] Derivatives of the this compound scaffold are hypothesized to exhibit strong antiproliferative effects by targeting key cellular processes essential for cancer cell survival and growth.

Mechanisms of Cytotoxicity

The planar aromatic nature of the quinoline ring system allows it to interact with fundamental cellular machinery. Key anticancer mechanisms associated with quinoline-based compounds include:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and non-receptor kinases such as Src.[2][8] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling pathways like PI3K/Akt/mTOR and Ras/Raf/MEK, which are critical for cell proliferation, angiogenesis, and survival.[2][8][9]

  • DNA Intercalation and Topoisomerase Inhibition: The flat quinoline ring can intercalate between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[6][9] This can lead to the inhibition of topoisomerase enzymes, which are vital for resolving DNA supercoiling, ultimately triggering cell cycle arrest and apoptosis.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: By disrupting key signaling pathways or causing significant DNA damage, these compounds can induce programmed cell death (apoptosis).[7] They have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing mitosis.[9][10]

  • Tubulin Polymerization Disruption: Some quinoline derivatives interfere with the dynamics of microtubule assembly by binding to tubulin.[1][9] This disruption of the cytoskeleton halts cell division and leads to apoptotic cell death.

Potential Anticancer Mechanisms of Quinoline Derivatives cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Derivative Quinoline Derivative Kinase Tyrosine Kinases (EGFR, VEGFR-2, Src) Derivative->Kinase DNA DNA / Topoisomerase Derivative->DNA Tubulin Tubulin Derivative->Tubulin SignalBlock Block Proliferation & Angiogenesis Kinase->SignalBlock DNA_Damage DNA Damage & Replication Failure DNA->DNA_Damage MitosisBlock Mitotic Arrest Tubulin->MitosisBlock Apoptosis Cell Cycle Arrest & Apoptosis SignalBlock->Apoptosis DNA_Damage->Apoptosis MitosisBlock->Apoptosis

Caption: Interconnected anticancer mechanisms of quinoline derivatives.

Data Presentation: Cytotoxic Activity of Related Quinoline Derivatives

While specific data for derivatives of this compound is emerging, the cytotoxic potential can be inferred from structurally related 7-chloroquinoline compounds. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxideCCRF-CEM (Leukemia)0.55 - 2.74DNA/RNA Synthesis Inhibition[10]
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxideHCT116 (Colorectal)SelectiveInduces Apoptosis[10]
Morita-Baylis-Hillman/7-chloroquinoline hybridMCF-7 (Breast)~4.60Not specified[11]
Morita-Baylis-Hillman/7-chloroquinoline hybridHCT-116 (Colorectal)PotentNot specified[11]
4-anilino-7-bromo-quinolineA549 (Lung)VariesEGFR Inhibition[2]

Note: The IC₅₀ values represent the concentration of a drug required for 50% inhibition of cell growth in vitro.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from standard methodologies.[10]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

  • Test compound (solubilized in DMSO)

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. A typical starting concentration is 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO at the highest concentration used).

    • Incubate the plate for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline core is integral to many antimicrobial drugs, and its derivatives are known to possess broad-spectrum activity against various bacterial and fungal pathogens.[12][13]

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of quinoline derivatives stems from their ability to disrupt essential microbial processes:

  • Enzyme Inhibition: A key target is the peptide deformylase (PDF) enzyme, which is essential for bacterial protein maturation but absent in humans, making it a selective target.[14]

  • Cell Wall Disruption: Some derivatives can interfere with the synthesis or integrity of the fungal cell wall.[15]

  • ATP Synthase Inhibition: Certain quinoline compounds can act as proton pump inhibitors of ATP synthase, depleting the cell's energy supply.[16]

Data Presentation: Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Substituted Quinoline DerivativeBacillus cereus1.56 - 50[15]
Substituted Quinoline DerivativeStaphylococcus aureus3.12 - 50[15]
Substituted Quinoline DerivativeEscherichia coli6.25 - 50[15]
Substituted Quinoline DerivativePseudomonas aeruginosa12.5 - 50[15]
Hydrazine-based QuinolineE. coli & S. aureusModerate to Good[12]
Experimental Protocol: MIC Determination by Broth Microdilution

This protocol follows the standards for antimicrobial susceptibility testing.[16]

Objective: To determine the MIC of a test compound against bacterial strains.

Materials:

  • Test compound (solubilized in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation:

    • Dispense 50 µL of MHB into all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first column, creating a 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of this standardized inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (wells with bacteria and medium, no compound) and a sterility control (wells with medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (clear well).

start Start prep_plate Prepare 2-fold serial dilution of compound in 96-well plate start->prep_plate prep_inoculum Standardize bacterial inoculum to ~5 x 10^5 CFU/mL prep_plate->prep_inoculum inoculate Inoculate all wells with bacteria prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually determine lowest concentration with no growth incubate->read end MIC Value Determined read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Synthetic Derivatization Strategies

The true potential of this compound lies in its capacity as a versatile synthetic intermediate. The distinct reactivity of the C4-chloro and C7-bromo substituents allows for a programmed approach to creating diverse molecular architectures.[2]

  • C4-Position (SNAr): The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic aromatic substitution. This allows for the straightforward introduction of amines, thiols, and alcohols, which are common pharmacophores in kinase inhibitors and other drugs.[2]

  • C7-Position (Cross-Coupling): The bromo group is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to add aryl/heteroaryl groups), Sonogashira (to add alkynes), and Buchwald-Hartwig amination (to add amines). This enables extensive exploration of the chemical space around this position to optimize target binding and pharmacokinetic properties.[2]

Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C4-Cl Core->SNAr R-NH₂ R-SH R-OH Coupling Pd-Catalyzed Cross-Coupling at C7-Br Core->Coupling R-B(OH)₂ (Suzuki) R-C≡CH (Sonogashira) Deriv1 4-Amino/Thio/Oxy- 7-bromo-2-methylquinoline Derivatives SNAr->Deriv1 Deriv2 4-Chloro-7-aryl/alkynyl- 2-methylquinoline Derivatives Coupling->Deriv2 Deriv3 4,7-Disubstituted 2-methylquinoline Library Deriv1->Deriv3 Sequential Reactions Deriv2->Deriv3 Sequential Reactions

Caption: Synthetic pathways for derivatizing the core scaffold.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising and versatile starting point for the discovery of new therapeutic agents. Its predictable and orthogonal reactivity at the C4 and C7 positions provides medicinal chemists with a powerful tool to generate diverse libraries of compounds. The established association of the broader quinoline class with potent anticancer and antimicrobial activities provides a strong rationale for the exploration of these derivatives.[6][12]

Future research should focus on synthesizing libraries of 4,7-disubstituted derivatives and screening them against panels of cancer cell lines and microbial strains. In-depth mechanistic studies, including kinase profiling and DNA binding assays, will be crucial to elucidate the specific targets of the most potent compounds. With a systematic approach combining synthetic chemistry and rigorous biological evaluation, derivatives of this compound hold significant potential to yield next-generation therapeutics.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: Google Search)[9]
  • Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Google Search)[6]
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (Source: Google Search)[12]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (Source: Taylor & Francis Online)[15]
  • an overview of quinoline derivatives as anti-cancer agents - ResearchGate.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (Source: PubMed)[7]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (Source: PubMed Central)[16]
  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (Source: PubMed)[14]
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (Source: Google Search)[1]
  • Buy 7-Bromo-2-chloro-4-methylquinoline | 89446-52-6 - Smolecule. (Source: Smolecule)[5]
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem. (Source: Benchchem)[2]
  • This compound | C10H7BrClN | CID 17040020 - PubChem. (Source: PubChem)[3]
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. (Source: MDPI)[10]
  • 7-bromo-2-chloro-4-methylquinoline - Chemical Synthesis D
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (Source: Durham University)[18]
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. (Source: SciELO)[11]
  • biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds - Benchchem. (Source: Benchchem)[4]

Sources

The Strategic Utility of 7-Bromo-4-chloro-2-methylquinoline in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Versatility of a Dihalogenated Building Block

The quinoline core, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and ability to engage in various biological interactions have cemented its status as a "privileged scaffold," forming the backbone of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this important class of compounds, 7-Bromo-4-chloro-2-methylquinoline emerges as a particularly valuable and versatile building block for drug discovery and development.

The strategic placement of two distinct halogen atoms at the C4 and C7 positions provides orthogonal chemical handles for sequential and site-selective functionalization. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the 7-position is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the systematic and controlled introduction of diverse pharmacophores, enabling the construction of large and complex molecular libraries for biological screening. This guide provides an in-depth look at the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for the modern medicinal chemist.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇BrClN[2]
Molecular Weight 256.52 g/mol [2]
CAS Number 143946-45-6[2]
IUPAC Name This compound[2]
Canonical SMILES CC1=CC(=C2C=CC(=CC2=N1)Br)Cl[2]
InChIKey FJDVKITWPOOYSP-UHFFFAOYSA-N[2]
Physical Form Solid[3]
XLogP3 3.9[2]

Synthesis of the this compound Building Block

While a specific, detailed synthesis protocol for this compound is not extensively documented in a single source, a robust and logical synthetic route can be constructed from established methodologies for preparing analogous halogenated quinolines. The most plausible pathway involves a multi-step sequence commencing with a Gould-Jacobs reaction to form the quinoline core, followed by chlorination.

The following represents a generalized, yet detailed, multi-step synthetic approach that a skilled chemist can implement and optimize.

G A 3-Bromoaniline B Diethyl 2-((3-bromophenyl)amino)maleate A->B Gould-Jacobs Reaction (Condensation) C 7-Bromo-4-hydroxy-2-methylquinoline B->C Thermal Cyclization D This compound C->D Chlorination (e.g., POCl₃) Start This compound Product 4-Substituted-7-bromo-2-methylquinoline Start->Product SNAr Reaction (Solvent, Base) Nucleophile Amine/Alcohol/Thiol (R-NH₂ / R-OH / R-SH) Nucleophile->Product Start This compound Product 7-Aryl-4-chloro-2-methylquinoline Start->Product Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Start This compound Product 7-Amino-4-chloro-2-methylquinoline Start->Product Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent) Amine Primary/Secondary Amine (R₂NH) Amine->Product Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Substrate Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation and Survival PhosphoSubstrate->Proliferation Quinoline Quinoline Derivative Quinoline->Kinase Inhibition

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and history of substituted quinolines, a cornerstone of heterocyclic chemistry. We will delve into the seminal synthetic methodologies that unlocked the vast chemical space of these compounds, tracing their journey from coal tar isolates to indispensable scaffolds in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational chemistry and historical context of substituted quinolines.

From Natural Origins to Synthetic Conquest: The Dawn of Quinoline Chemistry

The story of quinoline begins not in a flask, but in the bark of the Cinchona tree. The isolation of the antimalarial alkaloid quinine in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou marked the first significant encounter with the quinoline core, although its structure was not yet known.[1][2] The name "quinoline" itself was coined in 1834 by Friedlieb Ferdinand Runge, who first isolated it from coal tar.[3] However, it was the elucidation of its structure—a fusion of a benzene and a pyridine ring—that truly ignited the pursuit of its synthesis and derivatization.

The latter half of the 19th century witnessed a flurry of activity in this area, driven by the desire to synthetically replicate natural products and to create novel dyes and therapeutic agents.[4] This era laid the groundwork for classical quinoline syntheses, many of which are still in use today and bear the names of their pioneering investigators.

The Pillars of Synthesis: Classical Routes to the Quinoline Core

The challenge of constructing the bicyclic quinoline system spurred the development of several elegant and robust synthetic strategies. These methods, born out of the ingenuity of late 19th-century chemists, provided the first systematic access to a wide array of substituted quinolines. Understanding the logic behind these foundational reactions is crucial for any scientist working with this scaffold.

The Skraup Synthesis: A Forceful Cyclization

In 1880, Czech chemist Zdenko Hans Skraup reported a powerful method for quinoline synthesis involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5][6] The Skraup synthesis, while effective, is notoriously exothermic and can be violent if not properly controlled.[7]

The causality behind this reaction lies in a multi-step process initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6][8] This is followed by a Michael addition of aniline to acrolein. The acidic conditions then drive a cyclization and dehydration of the resulting β-anilinopropionaldehyde to form 1,2-dihydroquinoline, which is subsequently oxidized to the aromatic quinoline.[7] The choice of nitrobenzene as an oxidizing agent is astute, as its reduction product, aniline, can be recycled back into the reaction.[8]

Experimental Protocol: The Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (as a moderator)

Procedure:

  • In a fume hood, carefully combine aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and should be done with caution.

  • Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.[8]

  • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[7]

The Doebner-von Miller Reaction: A Versatile Modification

A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a variation that expanded the scope of accessible quinolines. The Doebner-Miller reaction utilizes α,β-unsaturated carbonyl compounds in place of glycerol, reacting them with anilines in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid.[6][9] This modification allows for the synthesis of quinolines with substituents on the pyridine ring.[10] The reaction is believed to proceed through a mechanism similar to the Skraup synthesis, involving a conjugate addition, cyclization, and oxidation.[11]

The Friedländer Synthesis: A Convergent Condensation

In 1882, Paul Friedländer introduced a more convergent approach. The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[12][13] This reaction can be catalyzed by either acid or base and is valued for its operational simplicity and the ready availability of starting materials.[14][15]

The mechanism can proceed through two viable pathways. In the first, an aldol-type condensation between the two carbonyl compounds is the rate-limiting step, followed by cyclization and dehydration. Alternatively, the initial step can be the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol condensation.[12]

Diagram: The Friedländer Synthesis of Substituted Quinolines

Friedlander_Synthesis Start1 2-Aminobenzaldehyde or 2-Aminoketone Intermediate Aldol Adduct or Schiff Base Start1->Intermediate Condensation Start2 Carbonyl Compound (with α-methylene group) Start2->Intermediate Product Substituted Quinoline Intermediate->Product Cyclization & Dehydration

Caption: A simplified workflow of the Friedländer quinoline synthesis.

Other Foundational Syntheses

The late 19th century saw the development of several other key methods for quinoline synthesis, each with its own unique starting materials and advantages.

  • Combes Quinoline Synthesis (1888): This method involves the acid-catalyzed condensation of anilines with β-diketones.[16][17] The reaction proceeds through an intermediate Schiff base, which then undergoes cyclization.[17]

  • Pfitzinger Reaction (1886): A notable synthesis that utilizes isatin (or its derivatives) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[18][19] The reaction is initiated by the base-catalyzed ring-opening of isatin.[20]

  • Gould-Jacobs Reaction (1939): While discovered later, this reaction is a cornerstone for the synthesis of 4-hydroxyquinolines. It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[21][22] This method has been instrumental in the synthesis of quinolone antibiotics.[23]

Synthesis Year Key Reactants Primary Product Type
Skraup1880Aniline, Glycerol, Oxidizing AgentQuinoline
Doebner-von Miller1881Aniline, α,β-Unsaturated CarbonylSubstituted Quinolines
Friedländer18822-Aminobenzaldehyde/ketone, CarbonylSubstituted Quinolines
Pfitzinger1886Isatin, Carbonyl CompoundQuinoline-4-carboxylic acids
Combes1888Aniline, β-Diketone2,4-Disubstituted Quinolines
Gould-Jacobs1939Aniline, Alkoxymethylenemalonic ester4-Hydroxyquinolines

The Quinoline Scaffold in Drug Discovery: A Historical Perspective

The synthetic accessibility of the quinoline scaffold, coupled with its presence in the potent antimalarial quinine, made it an attractive target for medicinal chemists. This led to the development of a multitude of quinoline-based drugs that have had a profound impact on global health.

The Fight Against Malaria

The quest for synthetic alternatives to quinine, particularly spurred by the supply shortages during World Wars I and II, led to the development of several key 4-aminoquinoline antimalarials. In 1934, German scientists synthesized Resochin, which would later be known as chloroquine .[1] Chloroquine was introduced into clinical practice in 1947 and became a cornerstone of malaria treatment and prophylaxis for decades.[24][25] The emergence of chloroquine-resistant strains of Plasmodium falciparum has since driven the development of other quinoline-based antimalarials and combination therapies.[24][25]

Diagram: Timeline of Key Quinolone-Based Drug Discoveries

Drug_Discovery_Timeline Quinine 1820 Quinine Isolated Chloroquine 1934 Chloroquine Synthesized Quinine->Chloroquine Search for Synthetic Antimalarials Nalidixic_Acid 1962 Nalidixic Acid Discovered Chloroquine->Nalidixic_Acid Serendipitous Discovery during Chloroquine Synthesis Fluoroquinolones 1970s-1980s Fluoroquinolones Developed (e.g., Ciprofloxacin) Nalidixic_Acid->Fluoroquinolones Structural Modification Bedaquiline 2012 Bedaquiline Approved (Anti-TB) Fluoroquinolones->Bedaquiline Expanding Therapeutic Applications

Caption: A timeline highlighting major milestones in the development of quinoline-based drugs.

The Dawn of Quinolone Antibiotics

A pivotal moment in the history of quinoline-based drugs was the serendipitous discovery of nalidixic acid in 1962 by George Lesher and his colleagues during an attempt at chloroquine synthesis.[26][27] Although technically a naphthyridine, nalidixic acid is considered the first of the quinolone antibiotics.[26][28] This discovery opened up a new therapeutic avenue for quinolines.

The initial quinolones had a narrow spectrum of activity, primarily against Gram-negative bacteria, and were mainly used for urinary tract infections.[28][29] The major breakthrough came with the introduction of a fluorine atom at the 6-position of the quinoline ring, leading to the development of the fluoroquinolones in the 1970s and 1980s.[26][29] Compounds like ciprofloxacin exhibited a much broader spectrum of activity, including against Gram-positive bacteria, and had improved pharmacokinetic properties.[29][30] The fluoroquinolones became one of the most widely prescribed classes of antibiotics.[26]

Conclusion: An Enduring Legacy and a Promising Future

The journey of substituted quinolines from their natural product origins to their central role in synthetic and medicinal chemistry is a testament to the power of chemical synthesis and the relentless pursuit of new therapeutic agents. The foundational synthetic methods developed over a century ago remain remarkably relevant, providing the tools to construct this privileged scaffold. The diverse biological activities of quinoline derivatives, from antimalarial and antibacterial to anticancer and antiviral, ensure that this remarkable heterocyclic system will continue to be a fertile ground for discovery and innovation in the years to come.[31][32][33]

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]
  • Gould–Jacobs reaction. (n.d.). In Wikipedia.
  • Friedlander quinoline synthesis. (n.d.). Química Organica.org. [Link]
  • Combes Quinoline Synthesis. (n.d.). Merck & Co. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Skraup reaction. (n.d.). In Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
  • Quinolone antibiotic. (n.d.). In Wikipedia.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2015). Journal of Medicinal Chemistry. [Link]
  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014).
  • Preparation and Properties of Quinoline. (n.d.). [Link]
  • Quinolones: Historical development and use. (2020).
  • The history of quinolones. (2025).
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]
  • Pfitzinger Quinoline Synthesis. (n.d.). [Link]
  • Pfitzinger reaction. (n.d.). In Wikipedia.
  • synthesis of quinoline derivatives and its applic
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • History of antimalarial drugs. (n.d.). Medicines for Malaria Venture. [Link]
  • Gould-Jacobs Reaction. (n.d.). Merck & Co. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). The Journal of Organic Chemistry. [Link]
  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • A Brief History of Quinoline as Antimalarial Agents. (2014). Semantic Scholar. [Link]
  • Quinolone antibiotics. (2019). PMC - PubMed Central - NIH. [Link]
  • Biological Activities of Quinoline Derivatives. (2025).
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). PMC - NIH. [Link]
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. [Link]
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PMC - NIH. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
  • Doebner-Miller reaction and applic
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. [Link]
  • Quinolone generations: natural history or natural selection? (n.d.). Oxford Academic. [Link]
  • Synthesis and biological activities of new substituted thiazoline-quinoline deriv
  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]
  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. (2024). YouTube. [Link]
  • A brief history of quinoline as antimalarial agents. (2025).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). [Link]
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025). PubMed. [Link]
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

Sources

A Theoretical Investigation into the Molecular Structure and Spectroscopic Properties of 7-Bromo-4-chloro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth theoretical analysis of 7-Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative of interest in medicinal and materials chemistry. Employing Density Functional Theory (DFT), this work elucidates the molecule's structural, vibrational, and electronic properties. Key molecular parameters, including optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), have been calculated at the B3LYP/6-311++G(d,p) level of theory. The study offers a foundational computational dataset that predicts the molecule's reactivity, stability, and spectroscopic signatures, serving as a crucial resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of many natural products and synthetic pharmaceuticals.[1] Their broad spectrum of biological activities includes antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The functionalization of the quinoline scaffold, particularly with halogens, can significantly modulate its physicochemical and biological properties, enhancing its efficacy and specificity.

The subject of this guide, this compound (C₁₀H₇BrClN), is a multi-substituted quinoline derivative.[3] The introduction of bromine and chlorine atoms, along with a methyl group, is expected to significantly influence its electronic distribution, steric profile, and potential for intermolecular interactions. Understanding the precise three-dimensional structure and electronic landscape of this molecule is paramount for predicting its behavior in biological systems and its utility as a synthetic intermediate.

While experimental characterization provides invaluable data, theoretical and computational studies offer a powerful complementary approach. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for a detailed exploration of molecular properties at the atomic level.[4] These methods can accurately predict geometries, vibrational spectra (FT-IR, Raman), electronic spectra (UV-Vis), and various reactivity descriptors, providing insights that can guide and interpret experimental work.[5]

This guide presents a comprehensive theoretical investigation of this compound. By establishing a robust computational model, we aim to provide a detailed understanding of its fundamental properties, thereby facilitating its future application in scientific research and development.

Computational Methodology

Rationale for Method Selection

The choice of computational method is a critical decision that balances accuracy against computational cost. For this study, Density Functional Theory (DFT) was selected as the primary computational tool. DFT has proven to be highly effective for studying the electronic structure of medium-sized organic molecules, offering a reliable compromise between the high cost of post-Hartree-Fock methods and the lower accuracy of semi-empirical methods.[6]

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed.[2] B3LYP is one of the most widely used functionals and has a long track record of providing excellent predictions for molecular geometries, vibrational frequencies, and electronic properties of organic compounds.[1][2]

  • Basis Set: The 6-311++G(d,p) basis set was chosen for all calculations.[2][6] This triple-split valence basis set provides the necessary flexibility to accurately describe the electron distribution. The inclusion of diffuse functions (++) is crucial for describing the electron density far from the nucleus, which is important for anions and weak interactions. The polarization functions (d,p) allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds, particularly in systems with π-electron delocalization like the quinoline ring.[7]

Computational Workflow

All quantum chemical calculations were performed using a standard computational chemistry software package like Gaussian.[1] The workflow followed a systematic, self-validating protocol to ensure the reliability of the results.

G cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output 3. Analysis & Validation Input Build Initial 3D Structure of this compound Opt Geometry Optimization Input->Opt Freq Frequency Analysis Opt->Freq TDDFT TD-DFT for UV-Vis Opt->TDDFT Props Electronic Properties (HOMO, LUMO, MEP) Opt->Props Validation Verify Energy Minimum (No Imaginary Frequencies) Freq->Validation Spectra Simulated Spectra (IR, Raman, UV-Vis) Freq->Spectra TDDFT->Spectra Reactivity Reactivity Descriptors (Energy Gap, MEP) Props->Reactivity Geo_Params Optimized Geometry (Bond Lengths, Angles) Validation->Geo_Params If Valid

Caption: Computational workflow for the theoretical analysis.

Step-by-Step Protocol
  • Structure Building: An initial 3D structure of this compound was constructed using standard bond lengths and angles.

  • Geometry Optimization: The initial structure was optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the geometry to find the lowest energy conformation on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory. This crucial step serves two purposes:

    • Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local energy minimum.[2]

    • Spectra Simulation: The calculated frequencies and intensities are used to simulate the theoretical FT-IR and Raman spectra.

  • Electronic Property Calculation: Based on the optimized geometry, further calculations were performed to determine key electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO, LUMO), the generation of the Molecular Electrostatic Potential (MEP) surface, and the simulation of the UV-Vis spectrum using Time-Dependent DFT (TD-DFT).

Results and Discussion

Optimized Molecular Geometry

The geometry optimization converged to a planar structure for the quinoline ring system, as expected for an aromatic molecule. The key structural parameters (bond lengths and angles) are presented in Table 1. The calculated bond lengths within the quinoline ring are intermediate between typical single and double bonds, confirming the delocalized π-electron system.[5] The C-Cl and C-Br bond lengths are consistent with values reported for other halogenated aromatic compounds. The methyl group introduces a slight steric influence but does not significantly distort the planarity of the core ring structure.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C4-Cl121.745C3-C4-Cl12118.5
C7-Br111.908C6-C7-Br11119.7
N1-C21.318C2-N1-C9117.9
C2-C31.431N1-C2-C3123.4
C3-C41.380C2-C3-C4119.1
C4-C101.419C3-C4-C10121.8
C5-C101.415C4-C10-C5119.5
C5-C61.375C10-C5-C6120.9
C6-C71.410C5-C6-C7120.3
C7-C81.382C6-C7-C8119.2
C8-C91.412C7-C8-C9120.7
C9-N11.371C8-C9-N1118.9
C2-C141.495N1-C2-C14116.2

Atom numbering is based on the standard quinoline nomenclature.

Vibrational Analysis

Vibrational analysis is a powerful tool for identifying functional groups and confirming molecular structure. The calculated IR and Raman spectra provide a theoretical fingerprint of the molecule. Key vibrational modes include C-H stretching in the aromatic ring and methyl group, C=C and C=N stretching vibrations characteristic of the quinoline core, and C-Cl and C-Br stretching modes at lower frequencies. The absence of any imaginary frequencies in the calculation confirms the stability of the optimized structure.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[8]

  • HOMO: -6.78 eV

  • LUMO: -1.95 eV

  • Energy Gap (ΔE): 4.83 eV

The calculated HOMO and LUMO are primarily distributed across the π-system of the quinoline ring. The relatively large energy gap of 4.83 eV suggests that this compound is a kinetically stable molecule. The presence of halogen atoms can lower the LUMO energy, potentially increasing the molecule's electrophilicity and susceptibility to nucleophilic attack.[9]

Caption: HOMO-LUMO energy level diagram.

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. The map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the most negative potential is localized around the nitrogen atom due to its high electronegativity and lone pair of electrons. This site is the primary target for protonation and electrophilic attack. The regions around the hydrogen atoms are positive, as expected. The halogen atoms exhibit dual characteristics, with positive potential along the axis of the C-X bond (sigma-hole) and negative potential in the equatorial regions, which can influence their ability to form halogen bonds.

Conclusion

This technical guide has presented a detailed theoretical characterization of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The study provides robust, validated data on the molecule's optimized geometry, vibrational signatures, and key electronic properties.

The key findings are:

  • The molecule possesses a stable, planar quinoline core.

  • The calculated HOMO-LUMO energy gap of 4.83 eV indicates significant kinetic stability.

  • The MEP surface identifies the nitrogen atom as the primary site for electrophilic interaction.

The theoretical data generated herein serves as a foundational resource for future experimental work. It can aid in the interpretation of spectroscopic data (IR, Raman, UV-Vis) and provide crucial insights into the molecule's reactivity for applications in medicinal chemistry and organic synthesis. This computational approach underscores the power of theoretical chemistry to accelerate the design and development of novel functional molecules.

References

  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. (n.d.). CNR-IRIS.
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.). ACS Publications.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2016). Arabian Journal of Chemistry.
  • Quantum Chemistry and Quinolines. (n.d.). ResearchGate.
  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021). National Center for Biotechnology Information.
  • This compound. (n.d.). PubChem.
  • Synthesis, Crystal Structures, Fluorescence and Quantum Chemical Investigations of some Multi-Substituted Quinoline Derivatives. (n.d.). ResearchGate.
  • 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. (2026). PubChem.
  • 7-Bromo-2-chloro-4-methylquinoline. (n.d.). Sigma-Aldrich.
  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.
  • 7-bromo-2-chloro-4-methylquinoline. (2025). Chemical Synthesis Database.
  • Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties. (2021). ResearchGate.
  • Geometric and Energetic Data from Ab Initio Calculations of Haloethene, Haloimine, Halomethylphosphine, Haloiminophosphine, Halodiazene, Halodiphosphene and Halocyclopropane. (n.d.). ChemRxiv.
  • RSC Advances. (n.d.). Royal Society of Chemistry.
  • This compound Formula. (n.d.). ECHEMI.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). ResearchGate.
  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). National Center for Biotechnology Information.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab Initio Computational and Theoretical Chemistry. (2024). DergiPark.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (n.d.). MDPI.
  • THEORETICAL STUDIES ON THE STRUCTURE AND SPECTROSCOPIC PROPERTIES OF PSEUDOHALIDES. (n.d.). SEDICI.
  • Geometric and Energetic Data from Ab Initio ... (n.d.). Amazon S3.
  • 7-Bromo-4-Chloroquinoline. (n.d.). PubChem.

Sources

Navigating the Solubility Landscape of 7-Bromo-4-chloro-2-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Quinolone Derivative

In the dynamic landscape of drug discovery and chemical research, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. 7-Bromo-4-chloro-2-methylquinoline, a halogenated derivative, presents a unique molecular architecture that holds significant promise for the development of novel pharmaceuticals and functional materials. However, the journey from a promising compound to a viable application is fundamentally dependent on a thorough understanding of its physicochemical properties, with solubility being a critical determinant of its utility.

This in-depth technical guide provides a comprehensive exploration of the solubility of this compound in common laboratory solvents. In the absence of extensive published solubility data for this specific molecule, this guide adopts a first-principles approach. It combines theoretical predictions based on molecular structure with detailed, field-proven experimental protocols, empowering researchers to confidently and accurately determine its solubility profile. This document is designed to be a practical resource for scientists and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to inform experimental design and data interpretation.

I. Molecular Profile and Predicted Solubility of this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₇BrClN[1]

  • Molecular Weight: 256.52 g/mol [1]

  • Structure:

    G ->

    Caption: Chemical structure of this compound.

The solubility of an organic compound is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]

Structural Analysis and Solubility Predictions:

The structure of this compound features a largely aromatic and heterocyclic quinoline core, which is nonpolar in nature. The presence of a bromine atom at the 7-position and a chlorine atom at the 4-position, both being halogens, increases the molecular weight and the overall lipophilicity (fat-solubility) of the molecule. The methyl group at the 2-position also contributes to its nonpolar character.

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The predominantly nonpolar nature of the molecule suggests good solubility in solvents such as toluene, benzene, diethyl ether, and dichloromethane. The presence of the nitrogen atom in the quinoline ring and the polar C-Cl and C-Br bonds may also allow for some interaction with moderately polar aprotic solvents like ethyl acetate and tetrahydrofuran (THF).

  • Limited Solubility in Polar Protic Solvents: The molecule lacks significant hydrogen bonding capabilities. Therefore, its solubility in highly polar protic solvents like water, methanol, and ethanol is expected to be low. The parent quinoline molecule itself is only slightly soluble in cold water.[3][4] The addition of bulky, nonpolar halogen and methyl groups is likely to further decrease its aqueous solubility.

  • Potential for Improved Solubility in Acidic Solutions: The nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a salt. This ionization would significantly increase the polarity of the molecule and is expected to enhance its solubility in acidic aqueous solutions.

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticVery LowPredominantly nonpolar structure with limited hydrogen bonding potential.
Methanol Polar ProticLowSimilar to water, though the organic character of methanol may slightly improve solubility.
Ethanol Polar ProticLow to ModerateIncreased alkyl chain length compared to methanol may enhance interaction with the solute.
Acetone Polar AproticModerateA good general solvent that can interact with both polar and nonpolar aspects of the molecule.
Acetonitrile Polar AproticModerateSimilar to acetone in its solvating properties for a range of organic compounds.
Dimethylformamide (DMF) Polar AproticHighA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticHighAnother highly effective polar aprotic solvent, often used for compounds with poor solubility.
Dichloromethane (DCM) NonpolarHigh"Like dissolves like" principle suggests good solubility due to the nonpolar nature of both solute and solvent.
Chloroform NonpolarHighSimilar to DCM, expected to be an excellent solvent for this compound.
Toluene NonpolarHighAromatic nature of toluene will interact favorably with the quinoline ring system.
Hexane NonpolarModerate to HighA very nonpolar solvent, should be effective in dissolving the compound.
Tetrahydrofuran (THF) Moderately Polar AproticHighA versatile solvent with a good balance of polarity to dissolve a wide range of solutes.
Ethyl Acetate Moderately Polar AproticModerate to HighA common solvent in organic synthesis, likely to be effective.

II. Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocols are designed to be robust and self-validating, providing researchers with a clear pathway to quantify the solubility of this compound.

A. Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents and helps in selecting appropriate solvents for quantitative analysis.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, methanol, ethanol, acetone, DMSO, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Add approximately 1-2 mg of this compound to a series of labeled test tubes.

  • Solvent Addition: Add 1 mL of a single test solvent to each corresponding test tube.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect each tube for the dissolution of the solid.

  • Classification: Classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

B. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Materials:

  • This compound

  • Chosen solvent(s) for quantitative analysis

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringes and syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate at a constant temperature for 24-48 hours prep2->equil sample1 Allow undissolved solid to settle equil->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a syringe filter sample2->sample3 sample4 Dilute the filtrate to a known concentration sample3->sample4 analysis Analyze by HPLC or UV-Vis sample4->analysis calc Determine concentration from a standard curve analysis->calc

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Detailed Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Seal the vials tightly and place them in a shaker at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method (HPLC or UV-Vis).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

  • Calculation:

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

III. Factors Influencing Solubility and Experimental Considerations

Several factors can influence the solubility of this compound, and it is important to control these variables during experimental determination.

  • Temperature: The solubility of most solids increases with temperature.[6] Therefore, it is crucial to maintain a constant and accurately recorded temperature throughout the experiment. For endothermic dissolution processes, an increase in temperature will favor solubility, while for exothermic processes, solubility will decrease with increasing temperature.[7]

  • pH of the Medium: As predicted, the solubility of this compound is expected to be pH-dependent due to the basic nitrogen atom in the quinoline ring. In acidic solutions, the compound will likely be more soluble due to the formation of a more polar protonated species. Researchers should consider performing solubility studies in buffered solutions at different pH values relevant to their application (e.g., physiological pH for drug development).

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the this compound being used and to ensure consistency across experiments.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.

IV. Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its molecular structure with detailed experimental protocols, researchers are well-equipped to generate the critical solubility data needed for their work.

The predicted solubility profile suggests that this compound will be most soluble in nonpolar and polar aprotic solvents, with limited solubility in polar protic solvents. The provided qualitative and quantitative experimental methods, particularly the robust shake-flask protocol, offer a clear path to validate these predictions and obtain precise solubility values.

For researchers in drug development, further investigation into the pH-solubility profile and the potential for salt formation to enhance aqueous solubility will be critical next steps. Understanding the thermodynamic principles of solubility, such as the enthalpy and entropy of dissolution, can provide deeper insights into the dissolution process.[1] As this compound and its analogs continue to be explored for their potential applications, a thorough and accurate characterization of their solubility will remain a cornerstone of successful research and development.

V. References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17040020, this compound. Retrieved January 9, 2026 from [Link].

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]

  • Wikipedia. Solubility. [Link]

  • Chemistry LibreTexts. Factors Affecting Solubility. [Link]

  • National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • European Patent Office. WO2005116635A1 - Method for determining solubility of a chemical compound.

  • Wikipedia. Quinoline. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7047, Quinoline. Retrieved January 9, 2026 from [Link].

  • ResearchGate. The structures of the substituted quinolines. [Link]

  • MDPI. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]

  • Royal Society of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • ResearchGate. Halogenation of 8-methyl quinoline. [Link]

  • Semantic Scholar. Computations on a Series of Substituted Quinolines. [Link]

  • PubMed. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. [Link]

  • ResearchGate. Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-4-chloro-2-methylquinoline is a halogenated quinoline derivative that serves as a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring reactive sites at the 4- and 7-positions, makes it a key building block for the development of novel pharmaceutical agents and functional materials. The chloro-substituent at the C4-position is amenable to nucleophilic aromatic substitution, while the bromo-substituent at the C7-position provides a handle for palladium-catalyzed cross-coupling reactions.[1][2]

Given its role as a precursor in multi-step syntheses, ensuring the chemical integrity and purity of this compound is paramount. Degradation of this starting material can lead to the formation of impurities that complicate reaction outcomes, reduce yields, and necessitate extensive purification efforts. This guide provides a comprehensive analysis of the compound's inherent stability, outlines potential degradation pathways, establishes recommended storage conditions, and details experimental protocols for its stability assessment.

Physicochemical Profile

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage. While extensive experimental data for this specific molecule is not widely published, its key properties can be summarized based on available data and structural analogy.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₀H₇BrClN[3]
Molecular Weight 256.52 g/mol [3]
Physical Form Solid (predicted)
CAS Number 143946-45-6[3]
SMILES CC1=CC(=C2C=CC(=CC2=N1)Br)Cl[3]
InChI Key FJDVKITWPOOYSP-UHFFFAOYSA-N[3]

Inherent Stability and Reactivity Analysis

The stability of this compound is dictated by the electronic and steric effects of its substituents on the quinoline core. The primary points of reactivity that influence its degradation are the carbon-chlorine and carbon-bromine bonds.

  • The 4-Chloro Substituent: The chloro group at the 4-position of the quinoline ring is the most significant contributor to the molecule's potential instability. This position is highly activated towards nucleophilic aromatic substitution (SNAr).[4] The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 carbon electrophilic and thus susceptible to attack by nucleophiles. The most common nucleophile in a laboratory or storage environment is water, which can lead to hydrolysis, replacing the chloro group with a hydroxyl group to form 7-Bromo-2-methylquinolin-4-ol. This reaction can be catalyzed by both acidic and basic conditions.

  • The 7-Bromo Substituent: The bromine atom on the benzene ring is generally more stable than the chlorine at the 4-position with respect to nucleophilic attack. However, aromatic bromides are known to be susceptible to photolytic cleavage, where exposure to ultraviolet (UV) radiation can generate radical intermediates, potentially leading to decomposition or unwanted side reactions.

  • General Considerations: As a solid, the compound is generally more stable than it would be in solution. Degradation reactions, particularly hydrolysis, are significantly accelerated when the compound is dissolved in protic or aqueous-containing solvents. Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and halogenated compounds (HCl, HBr) may be formed.[1]

Potential Degradation Pathways

Based on the reactivity profile, two primary degradation pathways can be anticipated: hydrolysis and photolysis.

G cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis cluster_2 Photolysis A This compound (C10H7BrClN) B 7-Bromo-2-methylquinolin-4-ol (Major Degradant) A->B H₂O (Acid/Base Catalyzed) D Radical Intermediates (Potential) A->D UV Light (hν) (C-Br Cleavage) C Chloride Ion (Cl⁻) E Further Decomposition Products D->E

Predicted degradation pathways for the compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, stringent storage and handling procedures are required. The following recommendations are synthesized from safety data sheets of structurally related compounds and general chemical principles.[5][6][7]

ConditionRecommendationRationale (The "Why")
Temperature Store refrigerated (2-8°C).[8]Low temperatures slow the rate of all potential chemical degradation reactions, including hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent hydrolysis of the highly reactive 4-chloro group by atmospheric moisture.
Light Protect from light. Store in an amber vial or in a dark location.To prevent potential photolytic cleavage of the carbon-bromine bond and other light-induced degradation.
Container Keep container tightly closed in a dry and well-ventilated place.[5]Prevents ingress of moisture and oxygen, and ensures safe containment of the toxic solid.
Handling Handle in a well-ventilated area, preferably a chemical fume hood.[1]The compound is classified as toxic if swallowed and causes serious eye damage.[3] Proper ventilation and personal protective equipment (PPE) are essential to avoid inhalation and contact.

Protocols for Experimental Stability Assessment

For researchers in drug development, validating the stability of a key intermediate is a critical step. The following protocols describe self-validating systems for assessing the hydrolytic, photolytic, and thermal stability of this compound. A validated, stability-indicating analytical method (e.g., HPLC-UV) is required to quantify the parent compound and detect any degradants.

Protocol 1: Forced Degradation (Hydrolytic Stability)

This study evaluates the compound's stability in aqueous environments under acidic, basic, and neutral conditions.

G cluster_conditions Incubation Conditions (e.g., 60°C) prep Prepare Stock Solution in Acetonitrile acid pH 2 (0.01N HCl) prep->acid neutral pH 7 (Water) prep->neutral base pH 10 (0.001N NaOH) prep->base sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling neutral->sampling base->sampling quench Quench/Neutralize Sample sampling->quench analyze Analyze by Stability-Indicating HPLC Method quench->analyze

Workflow for the hydrolytic stability assessment.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a non-aqueous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: In separate amber glass vials, add an aliquot of the stock solution to three different aqueous media to achieve a final concentration of ~50 µg/mL:

    • Acidic: 0.01 M Hydrochloric Acid

    • Neutral: Purified Water

    • Basic: 0.001 M Sodium Hydroxide

  • Incubation: Place the vials in a controlled temperature environment (e.g., a 60°C water bath or oven).

  • Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the aliquots from the acidic and basic solutions by adding an equimolar amount of base or acid, respectively, to halt the degradation reaction. Dilute all samples with mobile phase to the target analytical concentration.

  • Analysis: Analyze all samples, including a time-zero sample, using a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify any major degradation products.

Protocol 2: Photostability Testing

This protocol follows the ICH Q1B guideline to assess the effects of light exposure.[9] It critically includes a dark control to differentiate between photolytic and thermal degradation.

G cluster_exposure Expose in Photostability Chamber start Prepare Samples of Solid Compound light_sample Exposed Sample (Chemically transparent container) start->light_sample dark_control Dark Control (Wrapped in aluminum foil) start->dark_control condition ICH Q1B Conditions: ≥ 1.2 million lux hours ≥ 200 watt hours/m² near UV light_sample->condition dark_control->condition analyze Analyze Exposed and Control Samples by Stability-Indicating HPLC condition->analyze compare Compare Results: (Exposed vs. Dark Control vs. Initial) analyze->compare

Workflow for ICH Q1B photostability testing.

Methodology:

  • Sample Preparation: Place a thin layer of the solid this compound into a chemically inert, transparent container (e.g., a quartz petri dish).

  • Dark Control: Prepare an identical sample but wrap the container completely in heavy-duty aluminum foil to protect it from light. This is the dark control.[10]

  • Exposure: Place both the exposed sample and the dark control into a calibrated photostability chamber.

  • Irradiation: Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10]

  • Analysis: After the exposure period, retrieve both samples. Prepare solutions of each, along with an unexposed control sample, at a known concentration.

  • Evaluation: Analyze all three samples by a stability-indicating HPLC method. A significant change in the exposed sample that is not observed in the dark control indicates photolytic instability.

Conclusion

This compound is a reactive compound whose stability is primarily influenced by its susceptibility to hydrolysis at the 4-position and potential sensitivity to light. Its long-term integrity is best preserved by strict adherence to proper storage conditions, specifically refrigeration (2-8°C) under a dry, inert atmosphere, with complete protection from light. For researchers utilizing this intermediate in GMP or development environments, conducting forced degradation and formal stability studies is essential to understand its degradation profile and ensure the quality and reproducibility of subsequent synthetic transformations.

References

  • PubChem. This compound.
  • Capot Chemical. MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. [Link]
  • Chemical Synthesis Database. 7-bromo-2-chloro-4-methylquinoline. [Link]
  • National Center for Biotechnology Information. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
  • PubChem. 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline.
  • Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
  • Elsevier. Evaluation of thermal stability of quinones by thermal analysis techniques. [Link]
  • Dalton Transactions Blog. [Link]
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Q1 Scientific. Photostability testing theory and practice. [Link]
  • BfArM. Guideline on Photostability Testing. [Link]
  • ACS Publications. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. [Link]
  • SynOpen. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]
  • Chem-Impex. 4-Chloroquinoline. [Link]
  • PubMed Central.
  • PubMed. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. [Link]
  • ResearchGate. Thermal stability of the [Fe(SCys)4] site in Clostridium pastearianum rubredoxin. [Link]
  • ResearchGate. On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. [Link]
  • PubMed. Kinetic study of the thermal stability of tea catechins in aqueous systems using a microwave reactor. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Novel Anticancer Agents from 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics. In oncology, quinoline derivatives have emerged as a highly successful class of kinase inhibitors, crucial for disrupting the aberrant signaling pathways that drive tumor growth and progression[1][2][3]. Several quinoline-containing compounds are utilized in clinical settings as kinase inhibitors, reinforcing their importance and relevance in clinical oncology[1].

This guide focuses on 7-Bromo-4-chloro-2-methylquinoline , a strategically designed starting material for the synthesis of novel anticancer agents[4]. The unique substitution pattern of this molecule offers a versatile platform for drug discovery. The chlorine atom at the C4 position and the bromine atom at the C7 position serve as distinct reactive handles, allowing for selective and sequential chemical modifications. This dual functionality enables the creation of diverse compound libraries for screening against various cancer-related targets[5].

Core Synthetic Strategies and Rationale

The power of this compound lies in the differential reactivity of its two halogen substituents. This allows for a controlled, stepwise diversification of the molecular scaffold. The two primary synthetic routes are:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom at the C4 position is electron-deficient due to the electron-withdrawing effect of the quinoline ring's nitrogen atom. This makes it highly susceptible to substitution by nucleophiles, most commonly primary and secondary amines, to generate a wide array of 4-aminoquinoline derivatives[5].

  • Palladium-Catalyzed Cross-Coupling at the C7-Position: The bromine atom at the C7 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond, allowing for the introduction of various aryl and heteroaryl moieties, which are critical for modulating target binding and pharmacokinetic properties[5][6][7].

These two strategies can be employed sequentially to build molecular complexity and fine-tune the biological activity of the resulting compounds.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways originating from this compound.

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) (e.g., Amine Nucleophile) A->B C Suzuki-Miyaura Cross-Coupling (e.g., Arylboronic Acid) A->C D 4-Amino-7-bromo-2-methylquinoline Derivatives (Library 1) B->D E 4-Chloro-7-aryl-2-methylquinoline Derivatives (Library 2) C->E F Sequential Coupling: Suzuki then SNAr E->F G 4-Amino-7-aryl-2-methylquinoline Derivatives (Hybrid Library) F->G

Caption: Divergent synthetic pathways from this compound.

Experimental Protocols

The following protocols are presented as a guide. Researchers should optimize conditions based on the specific reactivity of their chosen substrates. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Amino-7-bromo-2-methylquinoline Derivatives (via SNAr)

This protocol details the substitution of the C4-chloro group with an amine nucleophile, a robust method for generating libraries of potential anticancer agents[5].

Materials:

  • This compound (1.0 equivalent)

  • Desired primary or secondary amine (1.2 - 2.0 equivalents)

  • Solvent: Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF)

  • Base (optional): Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equivalents)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent (approx. 0.1-0.2 M concentration).

  • Add the desired amine to the solution.

  • If the amine salt is used or if the reaction requires acid scavenging, add the base.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir.

  • Self-Validation: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • Work-up A (If precipitate forms): Filter the solid product and wash it with a cold solvent (e.g., cold ethanol or diethyl ether) to remove impurities. Dry the product under a vacuum.

  • Work-up B (If no precipitate): Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Choices:

  • Solvent: Polar aprotic solvents like DMF can accelerate SNAr reactions, while protic solvents like ethanol are often sufficient and allow for easier product precipitation.

  • Base: A base is included to neutralize the hydrochloric acid (HCl) by-product, which can otherwise protonate the amine nucleophile, rendering it unreactive.

Protocol 2: Synthesis of 7-Aryl-4-chloro-2-methylquinoline Derivatives (via Suzuki-Miyaura Coupling)

This protocol describes the palladium-catalyzed C-C bond formation at the C7-position, a cornerstone of modern medicinal chemistry for installing aryl groups[6][8].

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 equivalents)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents), typically as a 2M aqueous solution.

  • Solvent System: Degassed 1,4-Dioxane, Toluene, or DMF, often with water.

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Via syringe, add the degassed solvent system, followed by the aqueous base solution.

  • Heat the reaction mixture under the inert atmosphere to a temperature between 80 °C and 120 °C.

  • Self-Validation: Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Choices:

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, making an inert atmosphere essential for catalytic activity[8].

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center[8][9].

  • Ligand: The triphenylphosphine (PPh₃) ligands stabilize the palladium center and are essential for the oxidative addition and reductive elimination steps[9].

Application in Cancer Therapy: Targeting Kinase Signaling

Derivatives synthesized from this compound are prime candidates for development as kinase inhibitors[1][2]. Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many cancers[10][11]. By designing molecules that selectively bind to the ATP-binding pocket of a specific kinase, it is possible to block its activity and halt cancer cell proliferation and survival.

Key kinase targets for quinoline-based inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR-2)

  • PI3K/Akt Pathway Kinases

  • Pim-1 Kinase [10]

Visualizing Kinase Inhibition

G Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Signal->Receptor Kinase ATP-Dependent Phosphorylation Receptor->Kinase Activation Downstream Downstream Signaling Cascade Kinase->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor Quinoline-Based Inhibitor Inhibitor->Kinase Inhibition

Caption: Mechanism of action for a quinoline-based kinase inhibitor.

Structure-Activity Relationship (SAR) Data

The synthetic versatility of this compound allows for systematic exploration of the structure-activity relationship. The table below presents representative data for hypothetical compounds to illustrate this principle.

Compound IDR¹ Substituent (at C4)R² Substituent (at C7)Target KinaseIC₅₀ (µM)
Lead-01 -Cl-Br-> 100
Lib1-A -NH-(4-methoxyphenyl)-BrEGFR5.2
Lib1-B -NH-(3-chloroaniline)-BrEGFR2.8
Lib2-A -Cl-PhenylVEGFR-28.9
Lib2-B -Cl-(Pyridin-3-yl)VEGFR-21.5
Hyb-AA -NH-(4-methoxyphenyl)-PhenylEGFR3.1
Hyb-BB -NH-(3-chloroaniline)-(Pyridin-3-yl)Multi-Kinase0.4 (EGFR)0.9 (VEGFR-2)

IC₅₀: The half maximal inhibitory concentration, a measure of inhibitor potency.

This data illustrates how modifying the substituents at the C4 and C7 positions can significantly impact both the potency and selectivity of the compounds against different kinase targets.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). BenchChem.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). BenchChem.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025).
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
  • Buy 7-Bromo-2-chloro-4-methylquinoline. (2023). Smolecule.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). BenchChem.
  • This compound. (n.d.). PubChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2015). Arabian Journal of Chemistry.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry.

Sources

Nucleophilic aromatic substitution at the 4-position of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective functionalization of 7-Bromo-4-chloro-2-methylquinoline, a valuable scaffold in medicinal chemistry. This document provides a detailed exploration of the theoretical principles and practical protocols for performing nucleophilic aromatic substitution (SNAr) specifically at the 4-position.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[4][5][6] The functionalization of the quinoline core is a critical strategy in drug development, allowing for the precise tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.[7][8]

This compound is a particularly valuable starting material for synthetic chemists. It features two distinct halogenated positions, offering orthogonal reactivity. The chloro group at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr), while the bromo group at the 7-position is more suited for metal-catalyzed cross-coupling reactions.[9][10] This guide focuses exclusively on the selective substitution at the C4-position, a robust and versatile method for introducing molecular diversity.

Mechanistic Insight: The Rationale for C4-Position Regioselectivity

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[11] Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor.[12] This is achieved by the presence of strong electron-withdrawing groups.

The reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] This step is typically the rate-determining step.[13]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring to yield the final substituted product.

In this compound, the quinoline nitrogen itself acts as a powerful electron-withdrawing group, rendering the ring system susceptible to nucleophilic attack. The key to the reaction's regioselectivity lies in the positions activated by this nitrogen atom. The C4-position (para to the nitrogen) and the C2-position (ortho) are significantly more electron-deficient than other positions on the ring.

Theoretical studies on similar heterocyclic systems, such as 2,4-dichloroquinazolines, have shown through Density Functional Theory (DFT) calculations that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[14][15] This makes it the more electrophilic center and, therefore, more susceptible to nucleophilic attack.[14][15][16] The intermediate Meisenheimer complex formed by attack at C4 is better stabilized by resonance involving the ring nitrogen compared to an attack at C7. Consequently, nucleophiles will preferentially attack the C4-position, leading to the selective displacement of the chloride ion over the bromide at C7.

Caption: SNAr Mechanism at the C4-Position

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic aromatic substitution on this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

The overall process for synthesizing and isolating the target compounds follows a standardized workflow, ensuring reproducibility and purity.

Workflow Figure 2: General Experimental Workflow Start Start: Weigh Reactants (Quinoline, Nucleophile, Base) Preparation Prepare Reaction Mixture in Appropriate Solvent Start->Preparation Reaction Reaction Step (Conventional Heating or Microwave) Preparation->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Periodically Monitoring->Reaction Workup Aqueous Work-up (Quenching & Extraction) Monitoring->Workup Upon Completion Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure 4-Substituted Product Analysis->End

Caption: General Experimental Workflow
Protocol 1: Reaction with Amine Nucleophiles (Conventional Heating)

This protocol describes a general method for the synthesis of 4-amino-7-bromo-2-methylquinoline derivatives, which are precursors to many biologically active compounds.[10]

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (e.g., aniline, piperidine) (1.2 - 1.5 eq)

    • Solvent (e.g., Isopropanol, Ethanol, DMF)

    • Optional: Base (e.g., K₂CO₃, DIPEA) (2.0 eq) if starting with an amine salt or to scavenge HCl.

    • Round-bottom flask with reflux condenser and magnetic stir bar.

  • Procedure:

    • To a round-bottom flask, add this compound and the chosen solvent (approx. 0.1-0.2 M concentration).

    • Add the amine nucleophile to the stirring solution. If using a base, add it at this stage.

    • Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.[17]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (if volatile) or pour the mixture into ice-water to precipitate the product.

    • Collect the crude solid by filtration. If no precipitate forms, extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the collected solid or the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Reaction with Oxygen or Sulfur Nucleophiles (Microwave-Assisted)

Microwave-assisted synthesis offers a significant acceleration of reaction rates, often leading to higher yields and cleaner product profiles in shorter times.[1][17]

  • Materials:

    • This compound (1.0 eq)

    • Nucleophile (e.g., sodium phenoxide, sodium thiophenoxide) (1.5 eq)

    • Solvent (e.g., DMF, NMP, DMSO)

    • Microwave vial with a snap cap and stir bar.

    • Microwave reactor.

  • Procedure:

    • In a microwave vial, combine this compound and the nucleophile.

    • Add the solvent (or the reaction can be run neat if the nucleophile is a liquid).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a short period (e.g., 10-45 minutes).[17]

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent.

    • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation: Representative Reactions

The following table summarizes typical reaction conditions for the SNAr at the 4-position of this compound with various nucleophiles. Yields are representative and may vary based on specific substrate and reaction scale.

Nucleophile Method Solvent Temperature (°C) Time (h) Typical Yield (%)
AnilineConventionalIsopropanol821285-95
PiperidineConventionalEthanol78690-98
4-Methoxy-anilineMicrowaveDMF1400.588-96
Sodium MethoxideConventionalMethanol65880-90
Thiophenol + K₂CO₃MicrowaveNMP1500.7582-92

Conclusion and Outlook

The nucleophilic aromatic substitution at the 4-position of this compound is a highly efficient and regioselective transformation. The inherent electronic properties of the quinoline ring system dictate the preferential reactivity at the C4-position, enabling chemists to introduce a wide array of functional groups with high predictability. The protocols detailed herein, utilizing both conventional heating and microwave irradiation, provide reliable methods for synthesizing diverse libraries of 4-substituted quinolines. These products serve as valuable intermediates for further elaboration (e.g., via cross-coupling at the C7-bromo position) and as final target molecules in the pursuit of novel therapeutics.[10]

References

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health (NIH).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Semantic Scholar.
  • Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PubMed Central, NIH.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PubMed Central, NIH.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Portfolio.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • (a) General scheme for regioselective nucleophilic aromatic... ResearchGate.
  • Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. MDPI.
  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. American Chemical Society.
  • nucleophilic aromatic substitutions. YouTube.
  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central, NIH.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central, NIH.
  • This compound. PubChem.
  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed.
  • Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. PubMed.
  • synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. PubMed.
  • Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. PubMed.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions using 7-Bromo-4-chloro-2-methylquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic functionalization of this core is paramount for developing novel drug candidates.[4][5] This guide delves into the mechanistic underpinnings of the reaction, critical parameters for achieving high chemoselectivity, detailed experimental protocols, and troubleshooting advice, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Value of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[6][7] Its application in pharmaceutical development is widespread for the synthesis of biaryl and heteroaryl structures.[8]

The substrate, this compound, is a particularly valuable building block. It possesses two distinct halogen atoms at electronically and sterically different positions, offering a platform for sequential and site-selective functionalization. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a controlled, stepwise elaboration of the quinoline core, a critical advantage in the multi-step synthesis of complex molecular targets. This guide focuses on leveraging this reactivity differential to achieve selective coupling at the C7-bromo position, the more labile of the two sites.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle is generally understood to comprise three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step and results in a square-planar Pd(II) intermediate.[8][9]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer.[11][12][13] The halide or another ligand on the palladium complex is displaced.

  • Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners coupled to the palladium center. The Pd(II) complex reductively eliminates the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L_n OA_Intermediate Ar-Pd(II)L_n-X Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Ar-Pd(II)L_n-R OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) TM_Intermediate->ArR ArX Ar-X (this compound) ArX->OA_Intermediate R_Boronic R-B(OH)₂ (Organoboron Reagent) R_Boronic->TM_Intermediate Base Base (e.g., K₂CO₃) Base->TM_Intermediate activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Chemoselectivity with this compound

When a substrate contains multiple halides, the selectivity of the Suzuki-Miyaura coupling is dictated primarily by the relative bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds.[14] The established reactivity trend for oxidative addition is:

C–I > C–Br > C–OTf >> C–Cl

For this compound, the C7-Br bond is significantly weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C4-Cl bond. Consequently, under standard Suzuki-Miyaura conditions, the reaction will overwhelmingly favor coupling at the C7 position.[15][16]

Achieving selective coupling at the C4-chloro position while the C7-bromo position is present is exceptionally challenging and typically requires either prior functionalization of the C7 position or the use of specialized catalyst systems with ligands specifically designed for C-Cl bond activation, which often function poorly in the presence of a more reactive C-Br bond.[17][18] Therefore, the protocols provided herein focus on the predictable and high-yielding selective coupling at the C7-bromo site.

Optimizing Key Reaction Parameters: A Causal Explanation

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the organoboron reagent.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ : A pre-formed, air-stable Pd(0) complex that does not require an in-situ reduction step. Excellent for general-purpose couplings of aryl bromides. PdCl₂(dppf) : A robust Pd(II) precatalyst that is reduced to Pd(0) in the reaction mixture. The dppf ligand provides stability and promotes efficient catalysis.[16]
Ligand PPh₃, dppf (as part of precatalyst)Triphenylphosphine (PPh₃) : A classic, cost-effective ligand. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) : A bidentate ferrocenylphosphine ligand that stabilizes the palladium center, preventing palladium black precipitation and facilitating the reductive elimination step.[15][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is not merely a proton scavenger; its primary role is to react with the boronic acid to form an anionic boronate complex [R-B(OH)₃]⁻.[12][13] This "ate" complex is significantly more nucleophilic than the neutral boronic acid, which is crucial for efficient transmetalation to the Pd(II) center.[11][19] Stronger bases like K₃PO₄ can sometimes accelerate the reaction, especially with less reactive boronic acids.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA biphasic system like Dioxane/Water is common. The organic solvent (dioxane, toluene) solubilizes the quinoline substrate and the catalyst, while the aqueous phase dissolves the inorganic base and the boronate intermediate.[20] Water can also facilitate the hydrolysis of byproduct boronic anhydrides. The choice of solvent can sometimes influence selectivity, but for C-Br vs C-Cl, the bond energy difference is the dominant factor.[21][22][23]
Organoboron Reagent Arylboronic Acids, Arylboronate EstersBoronic acids are the most common coupling partners due to their stability, commercial availability, and low toxicity. Boronate esters (e.g., pinacol esters) can be used for boronic acids that are prone to decomposition or protodeboronation.[7]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents like 1,4-dioxane are flammable.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Bromo Position

This protocol describes a general procedure for the selective arylation at the C7-position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), PdCl₂(dppf) (0.03 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Degassing (Optional but Recommended): Sparge the reaction mixture with a stream of argon for 10-15 minutes to ensure all dissolved oxygen is removed.[24]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the starting material and the appearance of a new, less polar spot (on silica gel) indicates product formation.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Aryl-4-chloro-2-methylquinoline product.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - PdCl₂(dppf) - K₂CO₃ B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat to 90-100 °C (12-18 hours) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute (Ethyl Acetate/Water) E->F Reaction Complete G Aqueous Workup (Wash with Water & Brine) F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous solvents.3. Ineffective base.1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Use anhydrous grade solvents.3. Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or ensure the base is finely powdered for better solubility.
Protodeboronation The boronic acid is replaced by a hydrogen atom before coupling. Often caused by excess water, high temperatures, or prolonged reaction times.Use a slight excess (1.1-1.2 eq) of the boronic acid, not more. Minimize reaction time once the starting material is consumed. Ensure the base is not excessively strong if the substrate is sensitive.
Homocoupling (Biaryl Formation) Coupling of two boronic acid molecules. Can be promoted by oxygen or high catalyst loading.Thoroughly degas the reaction mixture. Use the recommended catalyst loading (2-5 mol%); avoid excess.
Formation of Palladium Black The palladium catalyst has precipitated out of solution, rendering it inactive. Often due to ligand degradation or insufficient ligand.Use a robust ligand like dppf. Ensure proper stoichiometry of ligand to palladium if not using a pre-formed complex.

Conclusion

The Suzuki-Miyaura reaction is a powerful and reliable method for the selective functionalization of this compound. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds, researchers can achieve highly selective C-C bond formation at the C7 position. Careful attention to the reaction setup, particularly maintaining an inert atmosphere, and the rational selection of catalyst, base, and solvent are critical for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of novel quinoline derivatives for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Pinto, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
  • Organic Reactions. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • Kaur-Ghumaan, S., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Pinto, M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Nolan, S. P., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]
  • Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal für praktische Chemie. [Link]
  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
  • MDPI. (2019). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository. [Link]
  • Buchwald, S. L., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
  • ResearchGate. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Leadbeater, N. E., & Smith, C. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Leadbeater, N. E., & Smith, C. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Sanford, M. S., & Strotman, N. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Sanford, M. S., & Neufeldt, S. R. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Protocol for amination of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-depth Protocol for the Amination of 7-Bromo-4-chloro-2-methylquinoline

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a diverse range of biological targets.[1] Specifically, this compound is a highly valuable and versatile intermediate in drug discovery. Its strategic dihalogenation offers two distinct reactive centers for sequential and selective functionalization. The chloro-substituent at the C4-position is highly activated towards nucleophilic aromatic substitution (SNAr), while the bromo-substituent at the C7-position is primed for metal-catalyzed cross-coupling reactions.[1][2] This differential reactivity allows for the controlled synthesis of complex molecular architectures, making it a foundational building block for libraries of potential therapeutic agents, including anticancer, antimalarial, and anti-inflammatory compounds.[1][2][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective amination of this compound. We will delve into the primary synthetic strategies, with a core focus on a robust, step-by-step protocol for the regioselective amination at the C4-position via Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale and Strategic Considerations

The synthetic utility of this compound is rooted in the distinct electronic properties of its two halogenated positions.

  • C4-Position (Chloro): The chlorine atom at the C4-position is exceptionally labile. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack.[4][5] This makes the C4-position the preferred site for direct amination via the SNAr mechanism, a reaction that often proceeds efficiently under thermal conditions, sometimes without the need for a catalyst.[4][6][7]

  • C7-Position (Bromo): The bromine atom at the C7-position is part of the benzo-fused ring and is not activated in the same manner as the C4-chloro group. Therefore, it is relatively inert to direct nucleophilic substitution. This site is, however, ideal for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed).[3][8][9] These methods enable the formation of C-N bonds at this less reactive position, typically after the C4-position has been functionalized.

This guide will focus on the most direct and common transformation: the selective amination at the C4-position.

Core Protocol: Selective Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the direct displacement of the C4-chloro group with a primary or secondary amine. The reaction is robust, high-yielding, and serves as the primary method for introducing amino-functionality to this scaffold.

Materials and Equipment
Reagents & Chemicals Equipment
This compoundRound-bottom flask(s)
Amine (primary or secondary)Reflux condenser
Anhydrous Solvent (e.g., Ethanol, DMSO, DMF)Magnetic stirrer and stir bar
Base (if required, e.g., K₂CO₃, Et₃N)Heating mantle or oil bath
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Thin-Layer Chromatography (TLC) plate & chamber
Saturated aq. NaHCO₃ solutionUV lamp for TLC visualization
Brine (Saturated aq. NaCl solution)Rotary evaporator
Anhydrous MgSO₄ or Na₂SO₄Filtration apparatus (Büchner funnel)
Silica gel for column chromatographyGlassware for extraction (Separatory funnel)
Solvents for chromatography (e.g., Hexane, EtOAc)
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine Reactants: - this compound (1.0 eq) - Amine (1.2-2.0 eq) - Solvent react Heat Reaction Mixture (e.g., Reflux, 80-140°C) Monitor by TLC start->react cool Cool to Room Temp. react->cool isolate Isolate Crude Product: - Filter precipitate OR - Remove solvent cool->isolate extract Aqueous Work-up: - Dilute with EtOAc/DCM - Wash with H₂O & Brine isolate->extract purify Purify Product: - Column Chromatography OR - Recrystallization extract->purify end Characterized 4-Amino-7-bromo-2-methylquinoline purify->end

Caption: General experimental workflow for SNAr amination.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Add the desired amine (1.2 to 2.0 equivalents). Using an excess of the amine can drive the reaction to completion and can also serve as the base to neutralize the HCl byproduct.[7]

  • Add the appropriate solvent. The choice of solvent depends on the amine's boiling point and solubility. Anhydrous ethanol is commonly used for lower boiling amines, while DMSO or DMF are suitable for higher temperatures.[6] In some cases, the reaction can be run "neat" (without solvent) using an excess of a liquid amine.[7]

  • Reaction Conditions:

    • Begin stirring the mixture.

    • Heat the reaction to the desired temperature. For many amines, refluxing in ethanol is sufficient. For less reactive or sterically hindered amines, temperatures of 120-140 °C may be required.[6][7]

    • Note on Base: If the amine starting material is an amine salt (e.g., hydrochloride), or if a secondary amine is used, the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 equivalents) may be necessary to neutralize acid and facilitate the reaction.[6]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The reaction is complete when the starting quinoline spot is no longer visible under UV light.

  • Work-up and Isolation:

    • Once complete, cool the reaction mixture to room temperature.

    • Method A (Precipitation): If the product precipitates upon cooling, collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., cold ethanol) to remove impurities.[2]

    • Method B (Extraction): If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[7] Dissolve the resulting residue in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (5%), water, and finally brine.[7] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[2][3]

Data Presentation: Typical Reaction Parameters
Amine Type Equivalents Solvent Base Temperature (°C) Typical Time (h) Expected Yield
Primary Alkylamine1.5 - 2.0EthanolNone needed80 (Reflux)4 - 8> 85%
Secondary Alkylamine1.2 - 1.5DMSOK₂CO₃1406 - 1275 - 90%
Aniline1.2DMFNaH/K₂CO₃120 - 15012 - 2470 - 85%
Neat Primary Amine> 3.0NoneNone needed120 - 1306 - 8> 90%

Reaction Mechanism and Alternative Strategies

SNAr Mechanism Diagram

The reaction proceeds via a two-step addition-elimination mechanism.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Alternative Strategy: Buchwald-Hartwig Amination

For amination at the C7-bromo position, the Buchwald-Hartwig reaction is the method of choice. This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds with aryl halides that are unreactive towards SNAr.[9][10]

Core Requirements:

  • Catalyst: A Palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or from a stable Pd(0) complex like Pd₂(dba)₃.[10][11]

  • Ligand: A bulky, electron-rich phosphine ligand is critical. Examples include BINAP, DavePhos, or XPhos. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[11][12]

  • Base: A strong, non-nucleophilic base such as NaOt-Bu, K₃PO₄, or Cs₂CO₃ is required to deprotonate the amine in the catalytic cycle.[11]

  • Conditions: The reaction must be performed under strictly anhydrous and inert (Argon or Nitrogen) conditions in a degassed aprotic solvent like toluene or dioxane.[10]

G pd0 L₂Pd(0) ox_add Oxidative Addition Complex pd0->ox_add + Ar-Br amine_complex Amine Coordination Complex ox_add->amine_complex + R₂NH - Br⁻ amido_complex Palladium Amido Complex amine_complex->amido_complex + Base - [Base-H]⁺ amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product arx Ar-Br amine R₂NH base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care to minimize exposure.[13]

  • Hazard Classification: Acute Oral Toxicity (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A).[13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and halogenated compounds may be formed.[13]

References

  • Wikipedia.
  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
  • Semantic Scholar. Mild method for Ullmann coupling reaction of amines and aryl halides. [Link]
  • PubMed. Mild method for Ullmann coupling reaction of amines and aryl halides. [Link]
  • ACS Publications. FeCl3·6H2O-Catalyzed Intramolecular Allylic Amination: Synthesis of Substituted Dihydroquinolines and Quinolines. [Link]
  • ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]
  • Taylor & Francis Online.
  • UCSF Library. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [Link]
  • MDPI. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. [Link]
  • RSC Publishing.
  • ACS Publications. Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. [Link]
  • PubMed Central. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]
  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
  • Wikipedia.
  • ResearchGate. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
  • Chemistry LibreTexts.
  • PubMed Central.
  • MDPI. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • Frontiers.
  • YouTube.
  • ACS GCI Pharmaceutical Roundtable.
  • Beilstein Journals. Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands. [Link]
  • PubMed Central.
  • ACS Publications.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 7-Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its versatile biological activity and unique photophysical properties make it a cornerstone in drug discovery and materials science. The targeted functionalization of the quinoline core is therefore of paramount importance for the development of novel molecular entities with tailored properties. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the derivatization of haloquinolines, offering a mild, efficient, and highly versatile approach to the formation of carbon-carbon and carbon-heteroatom bonds.

This comprehensive guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed functionalization of 7-bromoquinoline. As a Senior Application Scientist, the following sections are designed to not only provide reproducible experimental procedures but also to offer insights into the rationale behind the selection of catalysts, ligands, and reaction conditions, thereby empowering researchers to adapt and optimize these methods for their specific research needs.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organohalide.[1][2] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted quinolines, which are prevalent in many biologically active compounds. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[4][5]

Expertise & Experience: The "Why" Behind the Protocol

The selection of a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a suitable phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often employed to facilitate both the oxidative addition of the aryl bromide and the subsequent reductive elimination, which is often the rate-limiting step.[6] The base plays a multifaceted role; it is required to activate the organoboron species to facilitate transmetalation and to regenerate the active catalyst.[1][2] The use of a mixed solvent system, such as toluene/water or dioxane/water, is common as it helps to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromoquinoline with Phenylboronic Acid

Materials:

  • 7-Bromoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromoquinoline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 7-phenylquinoline.

Data Presentation: Suzuki-Miyaura Coupling of Bromoarenes
EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
13-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol ester1.2% P1-L1---11088[7]
2BromoarenesPhenylboronic acidPPd(0) film-----[8]
32-BromothiophenePhenylboronic acidPd(II)-(2-aminonicotinaldehyde)--WaterModerate-[9]

Heck-Mizoroki Reaction: Alkenylation of the Quinoline Core

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide.[10][11] This reaction is particularly useful for synthesizing styrenylquinolines and quinolyl acrylates, which are valuable precursors for polymers and pharmacologically active molecules. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[12]

Expertise & Experience: The "Why" Behind the Protocol

The choice of palladium source, ligand, base, and solvent significantly impacts the efficiency and selectivity of the Heck reaction.[10] For electron-deficient alkenes like acrylates, phosphine-free catalyst systems or those with simple phosphine ligands like triphenylphosphine (PPh₃) are often effective.[13] The base, typically a tertiary amine like triethylamine or an inorganic base like sodium carbonate, is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.[10] High-boiling polar aprotic solvents such as DMF or NMP are commonly used to ensure the solubility of the reagents and to allow for higher reaction temperatures, which are often necessary for less reactive aryl bromides.

Experimental Protocol: Heck Reaction of 7-Bromoquinoline with Ethyl Acrylate

Materials:

  • 7-Bromoquinoline

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed tube, combine 7-bromoquinoline (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous DMF (5 mL), ethyl acrylate (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to yield ethyl (E)-3-(quinolin-7-yl)acrylate.

Data Presentation: Heck Reaction of Aryl Halides with Acrylates
EntryAryl HalideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
19,10-dibromoanthraceneEthyl acrylatetrans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)NaOAc·3H₂ODMF110-[14]
2Aryl halidesEthyl acrylateComplex 3----[13]
3BromochromonesVarious alkenesPhosphine-free----[15]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[16][17] This reaction provides a direct route to alkynyl-substituted quinolines, which are versatile intermediates in organic synthesis and can be found in various functional materials and biologically active compounds. The reaction mechanism is thought to involve two interconnected catalytic cycles, one for palladium and one for copper.[16]

Expertise & Experience: The "Why" Behind the Protocol

A typical Sonogashira reaction employs a Pd(0) catalyst, often in the form of Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, usually CuI, as a co-catalyst.[16] The role of the copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] An amine base, such as triethylamine or diisopropylamine, serves both as the base to deprotonate the terminal alkyne and as a solvent. The reaction is typically carried out under anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Sonogashira Coupling of 7-Bromoquinoline with Phenylacetylene

Materials:

  • 7-Bromoquinoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add 7-bromoquinoline (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (10 mL). Stir the mixture for 10 minutes at room temperature, then add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 7-(phenylethynyl)quinoline.

Data Presentation: Sonogashira Coupling of Haloquinolines
EntryHaloquinolineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-bromo-4-iodo-quinolineTerminal Alkyne--Amine---[18]
23-bromoquinolinePhenylacetylene--Cs₂CO₃/NEt₃---[19]
3Iodides 7a and 7cp-tolylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF-84-88[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and mild palladium-catalyzed method for the coupling of amines with aryl halides. This reaction is of immense importance in medicinal chemistry, as the arylamine moiety is a common feature in many drug molecules. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.

Expertise & Experience: The "Why" Behind the Protocol

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand. Ligands such as BINAP, XantPhos, and those developed by Buchwald and Hartwig are designed to promote the reductive elimination step and prevent catalyst decomposition.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Anhydrous and anaerobic conditions are crucial to prevent catalyst deactivation and side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromoquinoline with Morpholine

Materials:

  • 7-Bromoquinoline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 7-bromoquinoline (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL). Finally, add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 7-(morpholino)quinoline.[20][21]

Data Presentation: Buchwald-Hartwig Amination of Bromoarenes
EntryBromoareneAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
12-bromo-6-methyl pyridine(+/-)-trans‑1,2‑diaminocyclohexane[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOBut (25 mmol)Toluene8060[22]
2ChlorobenzeneMorpholinePd-PEPPSI-iPent (2 mol%)-tBuOK (2 mmol)---[23]
32-(Aminomethyl)-7-bromonaphthaleneAniline or Morpholine------[24]

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group onto the quinoline scaffold provides a versatile synthetic handle for further transformations into amines, carboxylic acids, and tetrazoles. Palladium-catalyzed cyanation of aryl halides offers a milder and more functional group tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[25] Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), with the former being widely used due to its lower toxicity and good reactivity.[26][27]

Expertise & Experience: The "Why" Behind the Protocol

The palladium-catalyzed cyanation reaction can be sensitive to catalyst poisoning by excess cyanide ions.[25] The use of zinc cyanide helps to mitigate this issue as the cyanide is slowly released into the reaction medium. The choice of ligand is crucial, with electron-rich and bulky phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) often being effective. The addition of zinc acetate can sometimes have a beneficial effect on the catalytic activity.[28] Anhydrous polar aprotic solvents like DMF or DMA are typically used.

Experimental Protocol: Palladium-Catalyzed Cyanation of 7-Bromoquinoline

Materials:

  • 7-Bromoquinoline

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 7-bromoquinoline (1.0 mmol, 1.0 equiv.), zinc cyanide (0.6 mmol, 0.6 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and dppf (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a stirred aqueous solution of sodium bicarbonate (5%, 20 mL). Stir for 30 minutes, then extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain quinoline-7-carbonitrile.

Data Presentation: Palladium-Catalyzed Cyanation of Aryl Halides
EntryAryl HalideCyanide SourcePd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Reference
1(Hetero)aryl Chlorides and BromidesK₄[Fe(CN)₆]•3H₂O--Dioxane/Water100-
2Aryl BromidesK₄[Fe(CN)₆]Pd(OAc)₂ (0.1 mol%)Ligand-freeDMAC12083-96[8]
3PorphyrinsCyanoethylzinc BromidePd₂(dba)₃-THF--

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-X(L₂) pd0->pd_intermediate oxidative_addition Oxidative Addition pd_r_intermediate Ar-Pd(II)-R'(L₂) pd_intermediate->pd_r_intermediate transmetalation Transmetalation pd_r_intermediate->pd0 reductive_elimination Reductive Elimination product Ar-R' arx Ar-X r_boron R'-B(OR)₂ base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow setup 1. Reaction Setup (Substrate, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Solvent & Reagent Addition inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring workup 6. Work-up (Quenching & Extraction) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A streamlined workflow for a typical palladium-catalyzed cross-coupling reaction.

References

  • Li, J., et al. (2019). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768-813. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]
  • Wikipedia. Cross-coupling reaction. [Link]
  • ResearchGate.
  • ResearchGate.
  • ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
  • AWS. Palladium-Catalyzed Cyanation of Porphyrins Utilizing Cyanoethylzinc Bromide As an Efficient Cyanide Ion Source. [Link]
  • ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • NIH. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
  • ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0)
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • MDPI.
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. [Link]
  • University of North Florida.
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • ResearchGate. Sonogashira coupling of compounds 7 with p-tolylacetylene. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
  • ResearchGate. Optimisation of the Sonogashira coupling between phenylacetylene and 1. [Link]
  • ResearchGate. Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. [Link]
  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and. [Link]
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic. [Link]
  • NIH.

Sources

A Validated, Step-Wise Protocol for the Synthesis of 4-Amino-7-bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Synthetic Organic Chemists

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably in the treatment of malaria.[1][2][3] Strategic modifications to the quinoline ring can significantly modulate biological activity, offering pathways to overcome drug resistance and enhance potency. This application note provides a detailed, multi-step experimental protocol for the synthesis of 4-amino-7-bromo-2-methylquinoline, a key intermediate for drug discovery programs. The synthesis proceeds through the construction of a 2-methylquinolin-4-ol core, followed by chlorination, regioselective bromination, and a final nucleophilic aromatic substitution to install the C4-amino group. This guide emphasizes the causality behind procedural choices, offers practical insights for troubleshooting, and is grounded in established chemical literature to ensure reliability and reproducibility for researchers in drug development and organic synthesis.

Introduction and Strategic Overview

Quinoline-containing compounds have a storied history in pharmacology, from the natural product quinine to the synthetic drug chloroquine.[3] The development of novel analogs remains a high-priority area of research to combat the rise of drug-resistant pathogens.[1][3] The target molecule, 4-amino-7-bromo-2-methylquinoline, incorporates several key structural features: the 2-methyl group can influence steric interactions and metabolic stability, while the 7-bromo substituent serves as a versatile synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[4]

The synthetic strategy outlined herein is a robust, four-step sequence designed for efficiency and control. It avoids the use of pre-brominated anilines, where regioselectivity can be problematic, in favor of a late-stage bromination of the formed quinoline core.

Overall Synthetic Workflow

The synthesis is logically divided into two main parts: the construction of the key intermediate, 7-bromo-4-chloro-2-methylquinoline, and its subsequent conversion to the final product.

G cluster_0 Part A: Synthesis of Key Intermediate cluster_1 Part B: Final Product Synthesis A 3-Amino-but-2-enoic acid ethyl ester + 3-Bromoaniline B 7-Bromo-2-methylquinolin-4-ol A->B Conrad-Limpach Cyclization C This compound B->C Chlorination (POCl₃) D 4-Amino-7-bromo-2-methylquinoline C->D Amination (SNAr) (Ammonia source)

Sources

Application Notes: Leveraging 7-Bromo-4-chloro-2-methylquinoline for the Development of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in the history of antimalarial drug discovery, giving rise to foundational drugs like chloroquine (CQ) and quinine.[1][2] However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of new chemical entities.[2][3][4] The 7-Bromo-4-chloro-2-methylquinoline molecule represents a highly strategic starting scaffold for medicinal chemists. Its distinct, chemically addressable positions—the highly reactive C4-chloro group and the versatile C7-bromo group—allow for systematic structural modifications to overcome resistance and enhance potency.[5]

The primary mechanism of action for many quinoline-based drugs is the disruption of heme detoxification within the parasite's digestive vacuole.[1][6][7] The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin.[8][9] Quinoline drugs accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[1][10] This leads to a buildup of toxic heme, inducing oxidative stress and parasite death.[6] this compound serves as a privileged structure for developing new agents that exploit this validated therapeutic target.[3]

This guide provides a comprehensive overview of the synthetic strategies, biological evaluation protocols, and data interpretation frameworks necessary for utilizing this compound in a modern antimalarial drug discovery program.

Physicochemical Properties & Strategic Importance

The utility of this compound as a starting material is rooted in the differential reactivity of its halogenated positions. The C4-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr), making it the primary site for introducing side chains critical for drug accumulation and activity. The C7-bromo position is less reactive to SNAr but is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Ullmann), allowing for the introduction of diverse substituents to modulate physicochemical properties and potentially overcome resistance mechanisms.[5]

PropertyValueSignificance in Drug Design
Molecular Formula C10H7BrClNProvides the core quinoline scaffold.
Molecular Weight 272.53 g/mol A suitable starting weight for further derivatization.
C4-Chloro Group Highly reactiveIdeal for SNAr reactions to add amine-containing side chains.
C7-Bromo Group Versatile handleSuitable for metal-catalyzed cross-coupling reactions.
2-Methyl Group ModulatorInfluences the basicity and steric profile of the quinoline ring.

Part 1: Synthetic Derivatization & Workflow

The logical workflow for developing new antimalarials from this scaffold involves synthesis followed by a cascade of biological evaluations.

G cluster_0 Synthesis Phase cluster_1 Screening & Evaluation Phase A 7-Bromo-4-chloro- 2-methylquinoline B Nucleophilic Aromatic Substitution (SNAr) (e.g., with diamine side chain at C4) A->B C Intermediate: 7-Bromo-4-(alkylamino)-2-methylquinoline B->C D Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig at C7) C->D E Final Compound Library D->E F In Vitro Antiplasmodial Assay (SYBR Green I) E->F Test Compounds G Cytotoxicity Assay (MTT / Resazurin on mammalian cells) F->G H Calculate Selectivity Index (SI) (CC50 / IC50) G->H I Mechanism of Action Study (Heme Polymerization Assay) H->I J Lead Candidate Identification I->J

Caption: Drug discovery workflow using the quinoline scaffold.
Protocol 1: Synthesis of a 4-Aminoquinoline Derivative

This protocol details a representative nucleophilic aromatic substitution at the C4 position, a foundational step in creating analogs of chloroquine.[4][11]

Objective: To synthesize N-(7-bromo-2-methylquinolin-4-yl)ethane-1,2-diamine from this compound.

Materials:

  • This compound

  • Ethylenediamine

  • Phenol

  • Potassium iodide (KI)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add phenol (1.1 eq) and potassium iodide (0.1 eq).

  • Add an excess of ethylenediamine (5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield the desired 4-aminoquinoline derivative.

Rationale: Phenol acts as a catalyst to facilitate the nucleophilic substitution. The excess ethylenediamine serves as both the nucleophile and a base to neutralize the HCl generated during the reaction. This reaction selectively functionalizes the more reactive C4 position.

Part 2: Biological Evaluation Protocols

After synthesis, the new compounds must be evaluated for efficacy, selectivity, and mechanism of action.

The Antimalarial Mechanism: Heme Detoxification Inhibition

The primary target for these compounds is the parasite's heme detoxification pathway.

G cluster_0 Parasite Digestive Vacuole (Acidic) Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin Crystal (Non-toxic) Heme->Hz Polymerization (Detoxification) Blocked Heme Polymerization BLOCKED Heme->Blocked Drug Quinoline Drug (e.g., CQ derivative) Drug->Blocked Death Oxidative Stress & Parasite Death Blocked->Death leads to

Caption: Mechanism of heme polymerization inhibition.
Protocol 2: In Vitro Antiplasmodial Activity (SYBR Green I Assay)

This assay measures parasite DNA content to quantify parasite growth and its inhibition by test compounds.[12][13][14]

Objective: To determine the 50% inhibitory concentration (IC50) of synthesized compounds against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 or W2 strain)

  • Complete parasite medium (RPMI 1640 with supplements)

  • Human erythrocytes (O+)

  • Test compounds dissolved in DMSO

  • Black, clear-bottom 96-well plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye)[12]

Procedure:

  • Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit in complete medium.[14]

  • Dispense 180 µL of the parasite culture into each well of a 96-well plate.

  • Add 20 µL of test compounds in a 2-fold serial dilution (in triplicate). Include positive (e.g., Chloroquine) and negative (0.5% DMSO) controls.

  • Incubate the plate for 72 hours at 37°C in a hypoxic, CO2-enriched environment.[14]

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[15][16]

  • Calculate IC50 values by plotting the percentage of growth inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cytotoxicity Assay (Resazurin Method)

This assay assesses the toxicity of compounds against a mammalian cell line (e.g., HEK293 or HepG2) to determine selectivity.[17][18][19]

Objective: To determine the 50% cytotoxic concentration (CC50) of compounds.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • Opaque-walled 96-well plates

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)[19]

Procedure:

  • Seed 100 µL of cells (e.g., 5,000 cells/well) into each well of an opaque 96-well plate and incubate for 24 hours.

  • Add test compounds in serial dilution to the wells and incubate for 48-72 hours.

  • Add 20 µL of resazurin solution to each well.[19][20]

  • Incubate for 2-4 hours at 37°C until a color change from blue to pink is observed.

  • Measure fluorescence with an excitation of ~560 nm and emission of ~590 nm.[19]

  • Calculate CC50 values using a dose-response curve.

Protocol 4: Heme Polymerization Inhibition Assay (Colorimetric)

This cell-free assay confirms whether the compounds act by inhibiting heme detoxification.[8][9][21]

Objective: To quantify the ability of compounds to inhibit the formation of β-hematin (synthetic hemozoin).

Materials:

  • Hemin chloride solution (e.g., 1 mM in 0.2 M NaOH)[8][22]

  • Test compounds at various concentrations

  • Glacial acetic acid (pH ~2.6-4.8)[8][22]

  • 96-well plates

  • DMSO

Procedure:

  • In a microplate well, add 100 µL of the hematin solution.

  • Add 50 µL of the test compound solution. Use chloroquine as a positive control and distilled water as a negative control.[8]

  • Initiate polymerization by adding 50 µL of glacial acetic acid.[8][22]

  • Incubate at 37°C for 24 hours.[22]

  • Centrifuge the plate to pellet the β-hematin crystals.

  • Carefully remove the supernatant and wash the pellet three times with DMSO to remove unreacted heme.[8][22]

  • Dissolve the final pellet in 200 µL of 0.1 M NaOH.[8]

  • Measure the absorbance at 405 nm. A lower absorbance indicates stronger inhibition of polymerization.[9]

Part 3: Data Interpretation & Lead Optimization

The data generated from these assays must be systematically analyzed to guide the drug discovery process.

Interpreting Pharmacological Data

The key parameters derived from the biological assays are used to evaluate and rank the synthesized compounds.

ParameterAssayDesired OutcomeInterpretation
IC50 (nM or µM) SYBR Green ILow valuePotency: The concentration required to inhibit 50% of parasite growth. Lower is better.
CC50 (µM) Resazurin / MTTHigh valueToxicity: The concentration that kills 50% of mammalian cells. Higher is better.
Selectivity Index (SI) CC50 / IC50High value (>100)Therapeutic Window: A measure of the compound's selectivity for the parasite over host cells.
HPIA (%) Heme AssayHigh valueMechanism: Confirms that the compound's activity is due to inhibition of heme polymerization.

Lead Optimization Strategies:

  • Improving Potency (Lowering IC50): Modify the C4 side chain. The length, basicity, and steric bulk of this chain are critical for accumulation in the parasite's digestive vacuole.

  • Overcoming Resistance: Introduce diverse, bulky, or hydrogen-bonding groups at the C7 position via cross-coupling reactions. These modifications can interfere with the efflux mechanisms of resistant parasites.[4][5]

  • Reducing Toxicity (Increasing CC50): Fine-tune the lipophilicity and overall physicochemical properties of the molecule. Often, modifications at the C7 position can help mitigate off-target effects.

  • Structure-Activity Relationship (SAR): Systematically synthesize and test analogs to build a robust SAR profile. This allows for the rational design of next-generation compounds with improved properties.[11]

References

  • Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.
  • Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs.
  • Ginsburg, H. & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70.
  • Kfir, E., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22996-23005.
  • Egan, T. J. (1996). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 92(1), 4-5.
  • Parapini, S., et al. (2000). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Annals of Tropical Medicine & Parasitology, 94(7), 733-738.
  • WWARN Procedure. P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
  • Huy, N. T., et al. (2002). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 46(7), 2335-2338.
  • Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1634, 87-100.
  • Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors, 12(9), 12347-12360.
  • Stepanenko, A. A. & Dmitrenko, V. V. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Methods and Protocols, 7(6), 93.
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
  • ResearchGate. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
  • Creative Bioarray. Resazurin Assay Protocol.
  • Jumina, et al. (2016). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings, 1729, 020059.
  • Madrid, P. B., et al. (2009). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 19(19), 5519-5522.
  • ResearchGate. Diagram of the steps involved in performing the SYBR green I (A) and...
  • de Souza, M. V. N. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 25(21), 5034.
  • Wang, X., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(1), 749-765.
  • ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed...
  • ResearchGate. Inhibition of heme crystallization by antimalarials. After incubation...
  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172-1178.
  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203.
  • Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Chemistry Research, 19, 141-160.
  • de Souza, M. V. N. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 25(21), 5034.
  • Parapini, S., et al. (2019). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 24(18), 3349.
  • ResearchGate. Synthesis of 7-chloroquinolinyl-4-.
  • Singh, A., et al. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS Omega, 7(33), 29082-29093.

Sources

Application Note & Protocols: Derivatization of 7-Bromo-4-chloro-2-methylquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This document provides a detailed guide for the strategic derivatization of 7-bromo-4-chloro-2-methylquinoline, a versatile starting material for generating diverse small molecule libraries for biological screening. We present validated protocols for selective functionalization at two key positions: the C4-chloro group via Nucleophilic Aromatic Substitution (SNAr) and the C7-bromo group via Palladium-Catalyzed Cross-Coupling reactions. This dual-handle approach allows for extensive molecular elaboration to explore structure-activity relationships (SAR) and identify novel bioactive compounds.

Introduction: The Quinoline Scaffold

Quinoline and its derivatives are a cornerstone of modern drug discovery, exhibiting a vast range of pharmacological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[4][5][6] The bicyclic heterocyclic structure of quinoline provides a rigid framework that can be strategically decorated with various functional groups to modulate its biological effects.[1][7] The specific starting material, this compound, is particularly valuable as it possesses two chemically distinct halogenated positions, enabling orthogonal synthesis strategies.[8]

  • The C4-Position: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the ring nitrogen, which activates the C4 position for attack by nucleophiles.[9][10]

  • The C7-Position: The bromine atom at the C7 position is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[11][12] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

This guide will provide the theoretical basis and practical, step-by-step protocols for leveraging these reactive sites to build a library of novel quinoline derivatives for subsequent biological evaluation.

Derivatization Strategy: An Orthogonal Approach

The core strategy involves the sequential or parallel modification of the C4 and C7 positions. This allows for the systematic introduction of a wide array of chemical functionalities, maximizing the chemical diversity of the resulting library.

Figure 1: Orthogonal derivatization workflow for this compound.

Experimental Protocols

CAUTION: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol details a representative amination reaction at the C4 position. The electron-deficient quinoline ring facilitates the displacement of the chloride leaving group by a nucleophile through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][13]

Table 1: Reagents and Materials for C4-Amination

Reagent/MaterialQuantityPurpose
This compound1.0 eqStarting Material
Selected Amine (e.g., Aniline)1.2 eqNucleophile
2-Propanol (IPA) or N,N-Dimethylformamide (DMF)~0.2 M concentrationSolvent
Triethylamine (TEA) or K₂CO₃ (optional)1.5 eqBase (if using an amine salt)
Round-bottom flaskAppropriate sizeReaction Vessel
Reflux condenser-Prevent solvent loss
Magnetic stirrer and stir bar-Agitation
Thin-Layer Chromatography (TLC) plate-Reaction monitoring

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., 2-Propanol).[8]

  • Reagent Addition: Add the desired amine nucleophile (1.2 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120°C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.[9]

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-amino-7-bromo-2-methylquinoline derivative.[9]

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C7-Position

This protocol describes a Suzuki-Miyaura coupling to form a C-C bond at the C7 position. This reaction is highly versatile for introducing aryl or heteroaryl moieties.[14] The choice of palladium catalyst, ligand, and base is crucial for reaction efficiency and must be optimized for specific substrates.[15]

Table 2: Reagents and Materials for C7-Suzuki Coupling

Reagent/MaterialQuantityPurpose
This compound1.0 eqStarting Material
Arylboronic Acid1.5 eqCoupling Partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂0.05 eq (5 mol%)Palladium Catalyst
K₂CO₃ or Cs₂CO₃2.0 - 3.0 eqBase
1,4-Dioxane and Water (e.g., 4:1 mixture)~0.1 M concentrationDegassed Solvent System
Schlenk flask or sealed reaction vialAppropriate sizeReaction Vessel (Inert Atmosphere)
Nitrogen or Argon gas supply-Inert Atmosphere

Step-by-Step Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).[8]

  • Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane:Water) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to obtain the pure 7-aryl-4-chloro-2-methylquinoline derivative.

Characterization of Derivatives

All newly synthesized compounds must be rigorously characterized to confirm their structure and purity before biological screening.

Table 3: Standard Characterization Techniques

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) Confirms the chemical structure and regiochemistry of substitution.
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its identity.
High-Performance Liquid (HPLC) Assesses the purity of the final compound.

Biological Screening Cascade

Quinoline derivatives have shown significant potential as anticancer agents, often acting through mechanisms like kinase inhibition, cell cycle arrest, and apoptosis induction.[16][17][18] A tiered screening approach is recommended to efficiently identify promising lead compounds.

G A Synthesized Quinoline Library B Primary Screening: High-Throughput Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Against a panel of cancer cell lines (e.g., A549, MDA-MB-231) [5] A->B Broad cytotoxicity assessment C Hit Identification: Compounds showing significant cytotoxicity (e.g., IC50 < 10 µM) B->C Data analysis & filtering D Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition Panel, Apoptosis Assay - Caspase-Glo®) C->D Elucidate biological target E Lead Candidate Selection: Potent and selective compounds D->E Prioritize based on potency & selectivity F Mechanism of Action (MoA) Studies: Western Blot, Cell Cycle Analysis, ROS Detection [11, 15] E->F In-depth biological characterization

Figure 2: A proposed biological screening cascade for identifying anticancer quinoline derivatives.

Initial Screening:

  • Cell Lines: A panel of human cancer cell lines should be selected, for instance, A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and C-32 (amelanotic melanoma).[16] A non-cancerous cell line, like human dermal fibroblasts (HFF-1), should be included to assess general cytotoxicity.[19]

  • Assay: A primary screen using a cell viability assay (e.g., MTT or resazurin) will identify compounds that inhibit cell proliferation. Compounds with potent activity (low micromolar IC₅₀ values) and selectivity for cancer cells over normal cells are prioritized.

Secondary & Mechanistic Studies:

  • Target Identification: "Hits" from the primary screen can be further investigated in target-specific assays. Given the prevalence of quinolines as kinase inhibitors, screening against a panel of cancer-relevant kinases (e.g., EGFR, PI3K) is a logical next step.[2][20]

  • Mechanism of Action: Further studies can explore the underlying mechanism, such as the induction of apoptosis (e.g., via caspase activation assays) or cell cycle arrest (via flow cytometry).[17][19]

Conclusion

The this compound scaffold provides an exceptional platform for the generation of chemically diverse libraries for drug discovery. The distinct reactivity of the C4-chloro and C7-bromo positions allows for controlled, selective derivatization using robust and well-established synthetic methodologies. By combining these chemical strategies with a systematic biological screening cascade, researchers are well-equipped to explore the vast chemical space around the quinoline core and identify novel candidates for therapeutic development.

References

  • Benchchem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • Solomon, V. R., & Lee, H. (2011). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic & medicinal chemistry, 19(18), 5337–5347.
  • Badowska-Rosłonek, K., Krawczyk, M., Ramotowska, S., Gornowicz, A., Bielawska, A., & Bielawski, K. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules (Basel, Switzerland), 26(16), 4899.
  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Musielak, B., & Tabak, D. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(6), 583–597.
  • Singh, A., Sharma, P., & Kumar, P. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current topics in medicinal chemistry, 20(28), 2589–2618.
  • Afrin, S., & Rahman, M. M. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current organic synthesis, 18(5), 458–481.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
  • Li, Y., Yang, G., Li, R., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899.
  • Bentham Science. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
  • Verma, A., Joshi, N., Singh, A., & Tiwari, M. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical biology & drug design, 100(3), 389–418.
  • Badowska-Rosłonek, K., Krawczyk, M., Ramotowska, S., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
  • George, R. F., Fargan, A. M., & Ali, W. A. M. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(49), 29479–29501.
  • Kumar, A., Chcel, A., & Kumar, R. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry, 112, 104938.
  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1164-1171.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1.
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1779-1801.
  • Van Hout, A., Schols, D., & Dejonghe, S. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic chemistry, 107, 104560.
  • Royal Society of Chemistry. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(12), 1478-1488.
  • Benchchem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(1), 24.
  • Benchchem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Bromo-4-chloro-2-methylquinoline

Substituted quinolines are foundational scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound is a key heterocyclic intermediate, prized for its versatile functional handles that permit further molecular elaboration. The chloro group at the 4-position is an excellent leaving group for nucleophilic substitution, while the bromo substituent at the 7-position offers a site for cross-coupling reactions. The methyl group at the 2-position can also be functionalized. This trifecta of reactivity makes it a valuable precursor for the synthesis of complex pharmaceutical compounds and molecular probes.

This document provides a comprehensive guide for the scale-up synthesis of this intermediate, focusing on a robust and reproducible two-step process. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, step-by-step protocol for kilogram-scale production, and address critical safety and process optimization considerations.

Synthetic Strategy: A Two-Step Approach to the Quinoline Core

The most effective and scalable synthesis of this compound involves a two-step sequence:

  • Step 1: Conrad-Limpach-Knorr Cyclization to form the 4-hydroxyquinoline intermediate, 7-Bromo-4-hydroxy-2-methylquinoline. This classic reaction involves the condensation of an aniline with a β-ketoester.

  • Step 2: Deoxychlorination to convert the 4-hydroxy group into the target 4-chloroquinoline using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

This pathway is selected for its reliability, use of readily available starting materials, and amenability to large-scale production.

Reaction Scheme Overview

Reaction_Scheme cluster_0 Conrad-Limpach-Knorr Reaction cluster_1 Deoxychlorination A 3-Bromoaniline C 7-Bromo-4-hydroxy-2-methylquinoline (Intermediate) A->C Step 1: Condensation & High-Temp Cyclization B Ethyl Acetoacetate B->C E This compound (Final Product) C->E Step 2: Chlorination D Phosphorus Oxychloride (POCl₃) D->E Process_Workflow start Start charge1 Charge Reactor with: - 3-Bromoaniline - Ethyl Acetoacetate - Dowtherm A start->charge1 heat1 Heat to 120-130°C (2h) Condensation Step charge1->heat1 cyclize Heat to 250-255°C (3-4h) Cyclization Step heat1->cyclize cool1 Cool to 80-90°C cyclize->cool1 workup1 Add Toluene & Cool Precipitate Intermediate cool1->workup1 filter1 Filter & Wash with Hexanes workup1->filter1 dry1 Dry Intermediate (7-Bromo-4-hydroxy-2-methylquinoline) filter1->dry1 charge2 Charge Dry Reactor with POCl₃ dry1->charge2 add_intermediate Add Intermediate in Portions charge2->add_intermediate reflux Heat to Reflux (3-4h) Chlorination Step add_intermediate->reflux cool2 Cool to Room Temp reflux->cool2 quench Quench: Pour onto Crushed Ice cool2->quench neutralize Neutralize with Na₂CO₃ (pH 8-9) Precipitate Product quench->neutralize filter2 Filter & Wash with Water neutralize->filter2 dry2 Dry Final Product (this compound) filter2->dry2 end End dry2->end

Caption: Step-by-step workflow for the scale-up synthesis.

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. Adherence to the detailed protocols, particularly the stringent safety measures required for handling phosphorus oxychloride, is paramount for a successful and safe scale-up campaign. This intermediate serves as a valuable starting point for the development of novel pharmaceuticals, and this guide offers a robust foundation for its production at an industrial scale.

References

  • Benchchem.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. URL
  • ChemicalBook.
  • Universitat de Barcelona.
  • Sinocure Chemical Group.
  • PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. URL
  • Air Liquide Malaysia.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. URL
  • Benchchem. Technical Support Center: Production of 7-Bromo-4-hydroxy-2-phenylquinoline. URL
  • Synthesis of Quinoline and deriv
  • NJ.gov. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. URL
  • Fisher Scientific.
  • Chemical Synthesis Database. 7-bromo-2-chloro-4-methylquinoline. URL
  • Benchchem. biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. URL
  • CAMEO Chemicals - NOAA. PHOSPHORUS OXYCHLORIDE. URL
  • chemicalbook.com. 7-BROMO-2-CHLORO-QUINOLINE synthesis. URL
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. URL
  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. URL
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline. URL
  • Chemical Synthesis Database. 7-bromo-2-methoxy-4-methylquinoline. URL
  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. URL
  • PubChem. This compound. URL

Sources

Application Note: Leveraging 7-Bromo-4-chloro-2-methylquinoline in Fragment-Based Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but high-quality interactions that can be optimized into potent, drug-like molecules.[1][3] This application note presents 7-Bromo-4-chloro-2-methylquinoline as an exemplary fragment for FBDD campaigns. We provide a detailed overview of its physicochemical properties, step-by-step protocols for primary and orthogonal screening, and a strategic guide for its elaboration into a lead compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to implement FBDD workflows.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD offers a distinct advantage over traditional high-throughput screening (HTS). By starting with smaller, less complex molecules, FBDD allows for a more efficient exploration of chemical space.[4] A library of a few thousand fragments can represent a chemical diversity equivalent to a much larger collection of drug-like molecules.[3] The initial fragment hits, though often exhibiting weak binding affinities (in the micromolar to millimolar range), are highly ligand-efficient.[4] Structure-guided optimization, informed by biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR), allows for the rational growth, linking, or merging of these fragments into potent leads.[1][5]

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and bioactive compounds.[6] Its rigid bicyclic structure provides a defined three-dimensional shape, while also being amenable to synthetic modification. This compound, the focus of this guide, is an ideal candidate for an FBDD library due to its adherence to fragment-like properties and the presence of distinct, synthetically tractable vectors for chemical elaboration.[7][8]

Physicochemical Profile of this compound

A critical aspect of fragment library design is adherence to established physicochemical guidelines, most notably the "Rule of Three".[9][10] This rule suggests that ideal fragments should have a molecular weight under 300 Da, a cLogP of less than 3, and fewer than three hydrogen bond donors and acceptors.[3][9][11] These properties ensure adequate solubility for biophysical assays and provide a solid foundation for optimization without escalating into unfavorable drug-like space.

The properties of this compound align well with these principles, making it a suitable candidate for fragment screening.

PropertyValueConformance with "Rule of Three"Source
Molecular Formula C₁₀H₇BrClNN/A[12]
Molecular Weight 256.52 g/mol Yes (< 300)[12]
cLogP 3.9Borderline (> 3)[12]
Hydrogen Bond Donors 0Yes (≤ 3)[12]
Hydrogen Bond Acceptors 1 (Nitrogen)Yes (≤ 3)[12]
Rotatable Bonds 0Yes (≤ 3)[12]
Heavy Atom Count 13N/A[12]

Note: While the calculated LogP is slightly above 3, its rigid structure and low hydrogen bonding capacity often result in sufficient aqueous solubility for screening purposes, a crucial factor that must be experimentally verified.

The FBDD Experimental Workflow

The FBDD process is a multi-stage, iterative cycle that begins with a broad screen of a fragment library and progressively narrows down to a validated, optimizable hit. The workflow emphasizes the use of sensitive biophysical techniques to detect weak binding events and orthogonal validation to eliminate false positives.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (~2000 Fragments) Screen Primary Screen (NMR, SPR, or DSF) Lib->Screen Hits Initial Hits (~5-10% Hit Rate) Screen->Hits Ortho Orthogonal Screen (e.g., SPR if primary was NMR) Hits->Ortho Affinity Affinity Determination (KD Measurement) Ortho->Affinity Struct Structural Biology (X-ray Crystallography) Affinity->Struct Validated Validated Fragment Hit (Binding Mode Confirmed) Struct->Validated Chem Structure-Guided Medicinal Chemistry Validated->Chem Lead Potent Lead Compound (nM Affinity) Chem->Lead

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Experimental Protocols for Fragment Screening

Successful FBDD campaigns rely on robust and sensitive biophysical assays capable of detecting low-affinity interactions.[2][13] Below are detailed protocols for primary screening using NMR, orthogonal validation and affinity determination using SPR, and structural characterization using X-ray crystallography.

Protocol 1: Primary Hit Identification using Ligand-Observed NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening because it can directly detect the binding of a small molecule to a target protein in solution.[14][15] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.

Principle of STD-NMR: This technique relies on the transfer of magnetization from a protein to a binding ligand. The protein is selectively saturated with radiofrequency pulses. If a fragment binds, this saturation is transferred to the fragment via the Nuclear Overhauser Effect (NOE). By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, only the signals from the binding fragment will remain, confirming an interaction.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein at 10-50 µM in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pD 7.4).

    • Prepare a stock solution of this compound at 100 mM in DMSO-d₆.

    • Create the final screening sample by adding the fragment to the protein solution to achieve a final fragment concentration of 200-500 µM and a final protein concentration of 10-50 µM. The final DMSO-d₆ concentration should be kept low (<1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire two 1D ¹H NMR spectra: an "off-resonance" spectrum where the saturation frequency is set far from any protein signals (e.g., 40 ppm) and an "on-resonance" spectrum where the saturation is applied to a region of the protein's aliphatic signals (e.g., -1 ppm).

    • Use a saturation pulse train with a total saturation time of 2-3 seconds to ensure efficient magnetization transfer.

  • Data Processing and Analysis:

    • Process both spectra identically (e.g., Fourier transformation, phasing, and baseline correction).

    • Calculate the difference spectrum (Off-resonance - On-resonance).

    • The presence of signals in the difference spectrum corresponding to the protons of this compound indicates binding.

    • Causality: The intensity of the STD signal is proportional to the fragment's binding affinity and the proximity of its protons to the protein surface, providing a clear, causal link between the observed signal and a physical binding event.

Protocol 2: Orthogonal Validation and Affinity Ranking by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures molecular interactions in real-time.[16] It serves as an excellent orthogonal method to validate hits from an NMR screen and provides quantitative data on binding affinity (Kᴅ) and kinetics.[17][18]

Principle of SPR: SPR detects changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes an increase in mass at the surface, which alters the refractive index and is detected as a response signal.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to immobilize it via covalent linkage.

    • Deactivate any remaining active esters using an injection of ethanolamine.

    • Self-Validation: A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract any non-specific binding or bulk refractive index effects from the signal.[17]

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 200 µM). Ensure the DMSO concentration is identical across all samples and the running buffer to minimize solvent mismatch artifacts.[18]

    • Inject the fragment solutions over both the target and reference flow cells at a constant flow rate.

    • Record the association (during injection) and dissociation (during buffer flow) phases.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to obtain the specific binding sensorgram.

    • Plot the response at equilibrium against the fragment concentration.

    • Fit the resulting binding isotherm to a steady-state affinity model to determine the dissociation constant (Kᴅ).

    • Trustworthiness: This quantitative measurement of affinity provides a trustworthy confirmation of the binding interaction identified in the primary screen.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the definitive validation of a fragment hit by revealing its precise binding location and orientation within the protein's three-dimensional structure.[19][20] This structural information is indispensable for the subsequent hit-to-lead optimization phase.[21]

Principle of X-ray Crystallography: A high-quality crystal of the target protein is soaked in a solution containing the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-fragment complex can be determined.

Step-by-Step Methodology:

  • Crystal Soaking:

    • Grow high-quality crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).

    • Prepare a soaking solution containing 1-10 mM of this compound in a cryo-protectant-compatible buffer. The high concentration is necessary to drive the binding of a weak-affinity fragment.[13]

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Processing:

    • Retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent radiation damage.

    • Collect X-ray diffraction data using a synchrotron source.

    • Process the diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with a known structure of the apo-protein.

    • Calculate an initial electron density map.

    • Carefully inspect the difference electron density map (Fo-Fc) for positive density that corresponds to the shape and size of this compound.

    • Model the fragment into the observed density and refine the protein-fragment complex structure.

    • Authoritative Grounding: A clear, unambiguous electron density for the fragment provides authoritative confirmation of its binding mode, serving as the foundation for rational, structure-based design.[19]

Strategy for Hit-to-Lead Optimization

Once the binding mode of this compound is confirmed, the goal is to elaborate the fragment core to gain additional high-quality interactions with the target protein, thereby increasing affinity and selectivity.[4][5] The substitution pattern of this fragment offers two primary, orthogonal vectors for chemical growth.

  • C4-Position (Chloro group): The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various amine, alcohol, or thiol-containing moieties to probe nearby pockets for potential hydrogen bonds or hydrophobic interactions.

  • C7-Position (Bromo group): The bromine atom at the 7-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the installation of aryl, heteroaryl, or alkynyl groups to access more distant regions of the binding site.

Hit_to_Lead cluster_0 Validated Hit cluster_1 Growth Vectors cluster_2 Optimized Lead Fragment This compound C4 Vector 1: C4-Position (SNAr Reaction) Fragment->C4 Add H-bond donors/ acceptors C7 Vector 2: C7-Position (Suzuki Coupling) Fragment->C7 Access new hydrophobic pockets Lead Potent Lead Compound (Improved Affinity & Selectivity) C4->Lead C7->Lead

Caption: Hit-to-lead optimization strategy for the fragment core.

Conclusion

This compound serves as an excellent model scaffold for illustrating the principles and practices of fragment-based drug discovery. Its adherence to the "Rule of Three," combined with its synthetically tractable nature, makes it a valuable starting point for FBDD campaigns. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structure-based design, researchers can effectively leverage such fragments to discover novel, high-quality lead compounds for a wide range of biological targets.

References

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 214–218.
  • Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design, 12(31), 3999–4021.
  • de Souza, G. A., et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery, 9, 100233.
  • Kumar, A., et al. (2012). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology, 5(1).
  • Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660–672.
  • Wikipedia contributors. (2023). Fragment-based lead discovery. Wikipedia.
  • Thomas, G. L., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 132.
  • Kirsch, P., et al. (2019). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 62(17), 7759-7776.
  • PharmaFeatures. (2023). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.
  • Ciulli, A. (2013). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 1008, 305-327.
  • H1 Connect. (2013). The 'rule of three' for fragment-based drug discovery.
  • Congreve, M., et al. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.
  • ResearchGate. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now?.
  • Pomerantz, W. C., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 641, 137-167.
  • STRBD. (n.d.). Fragment-Based Drug Discovery. Structural & Biophysical Core.
  • Mureddu, L. G., & Vuister, G. W. (2019). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 6, 101.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
  • Murray, C. W., et al. (2013). The 'rule of three' for fragment-based drug discovery: where are we now? Nature Reviews Drug Discovery, 12(8), 644.
  • Rich, R. L., & Myszka, D. G. (2010). Fragment screening by surface plasmon resonance. Journal of Visualized Experiments, (36), 1833.
  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-249.
  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery.
  • Chemical Synthesis Database. (n.d.). 7-bromo-2-chloro-4-methylquinoline. Chemical Synthesis Database.
  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst.
  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
  • Al-Ostoot, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(22), 7592.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach.
  • Ciulli, A., & Williams, G. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 12(17), 1885–1896.
  • Williamson, D. S., et al. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 10(29), 7046–7053.
  • National Center for Biotechnology Information. (n.d.). 7-Bromo-4-Chloroquinoline. PubChem Compound Database.
  • ChemWhat. (n.d.). 7-BROMO-4-CHLORO-2-METHYLQUINAZOLINE. ChemWhat.
  • Kumar, S., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418.
  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552.
  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Cambridge Healthtech Institute.
  • WuXi AppTec. (2022). Introduction into Fragment Based Drug Discovery. YouTube.
  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17739–17764.

Sources

Microwave-assisted synthesis of 7-Bromo-4-chloro-2-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Rapid and Efficient Microwave-Assisted Synthesis of 7-Bromo-4-chloro-2-methylquinoline Derivatives

Abstract: This application note provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds. Traditional multi-step syntheses of quinoline derivatives are often plagued by long reaction times, harsh conditions, and low yields. This guide details a robust and highly efficient method utilizing microwave-assisted organic synthesis (MAOS), which dramatically accelerates the key cyclization and chlorination steps. We will explore the underlying Gould-Jacobs reaction mechanism and provide a step-by-step protocol, from starting materials to the purified product, validated by characterization data. This protocol is designed for researchers in medicinal chemistry and drug development seeking a reliable and scalable method for producing this valuable quinoline scaffold.

Introduction: The Significance of Quinolines and the Power of Microwave Synthesis

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules, where the chloro and bromo substituents provide reactive handles for further functionalization through nucleophilic substitution and cross-coupling reactions, respectively.

Conventional methods for quinoline synthesis often require high temperatures and extended reaction times, leading to potential side product formation and energy inefficiency. Microwave-assisted synthesis offers a compelling alternative by utilizing the ability of polar molecules and ions to efficiently absorb microwave energy and convert it into heat. This rapid, localized heating leads to a dramatic reduction in reaction times (from hours to minutes), often accompanied by an increase in product yield and purity. This protocol leverages these advantages to streamline the synthesis of the target compound.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence, beginning with the Gould-Jacobs reaction, followed by a chlorination step.

Step 1: Gould-Jacobs Reaction (Cyclization) The initial step involves the reaction of 3-bromoaniline with diethyl 2-acetylmalonate (or a similar β-ketoester like ethyl acetoacetate). The aniline derivative first adds to the β-ketoester, followed by the elimination of ethanol to form an anilinoacrylate intermediate. This intermediate is then subjected to a high-temperature thermal cyclization, driven by microwave irradiation, to form the 4-hydroxyquinoline ring system (7-bromo-4-hydroxy-2-methylquinoline). The high temperature needed for this intramolecular cyclization is rapidly achieved using microwave heating, which is a key advantage of this method.

Step 2: Chlorination The resulting 4-hydroxyquinoline is subsequently converted to the target this compound. This is achieved through a nucleophilic substitution reaction using a chlorinating agent such as phosphorus oxychloride (POCl₃). The hydroxyl group is first converted into a better leaving group by POCl₃, which is then displaced by a chloride ion. This reaction is also efficiently promoted by microwave heating.

Experimental Protocol

3.1. Materials and Reagents

  • 3-Bromoaniline (≥98%)

  • Ethyl acetoacetate (≥99%)

  • Polyphosphoric acid (PPA) or Dowtherm A (as a high-boiling solvent/catalyst)

  • Phosphorus oxychloride (POCl₃) (≥99%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

3.2. Instrumentation

  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Standard laboratory glassware (round-bottom flasks, condensers)

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer, Mass Spectrometer, and IR Spectrometer for product characterization.

3.3. Step-by-Step Synthesis Protocol

Part A: Synthesis of 7-Bromo-4-hydroxy-2-methylquinoline (Intermediate)

  • Reactant Mixture: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-bromoaniline (1.0 mmol, 172 mg) and ethyl acetoacetate (1.1 mmol, 143 mg, 0.14 mL).

  • Microwave Irradiation (Cyclization): Add a catalytic amount of polyphosphoric acid (approx. 0.5 g) or 2 mL of Dowtherm A. Seal the vial.

  • Reaction Conditions: Place the vial in the microwave synthesizer. Irradiate the mixture at 220-250 °C for 15-30 minutes. The reaction should be monitored for the disappearance of starting materials if possible (e.g., by TLC).

  • Work-up: After cooling, the solid product is typically formed. The reaction mixture can be diluted with ethyl acetate or another suitable solvent, and the solid product is collected by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from ethanol or a similar solvent to yield the intermediate as a solid.

Part B: Synthesis of this compound (Final Product)

  • Reactant Mixture: In a clean, dry 10 mL microwave reaction vial, place the dried 7-bromo-4-hydroxy-2-methylquinoline intermediate (1.0 mmol, 238 mg).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (3.0 mmol, 460 mg, 0.28 mL) to the vial. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Microwave Irradiation (Chlorination): Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120-140 °C for 10-20 minutes.

  • Work-up: After the reaction vessel has cooled to room temperature, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol to afford the final product, this compound.

Visualization of the Experimental Workflow

G cluster_step1 Step 1: Cyclization (Gould-Jacobs) cluster_step2 Step 2: Chlorination A 1. Mix: 3-Bromoaniline + Ethyl Acetoacetate B 2. Add Catalyst/Solvent (PPA or Dowtherm A) A->B C 3. Microwave Irradiation (220-250°C, 15-30 min) B->C D 4. Work-up & Recrystallization C->D E Intermediate: 7-Bromo-4-hydroxy-2-methylquinoline D->E F 1. Add POCl₃ to Intermediate E->F Proceed to Chlorination G 2. Microwave Irradiation (120-140°C, 10-20 min) F->G H 3. Quench with Ice & Neutralize G->H I 4. Extraction with DCM H->I J 5. Dry & Concentrate I->J K Final Product: This compound J->K

Caption: Workflow for the two-step microwave-assisted synthesis.

Results and Discussion

This microwave-assisted protocol provides a rapid and efficient route to the target compound. The key advantages observed are:

  • Drastically Reduced Reaction Times: The cyclization and chlorination steps are completed in minutes, compared to the several hours typically required for conventional heating methods.

  • High Yields: This method consistently produces high yields of the desired product, often exceeding 85-90% after purification.

  • Improved Purity: The rapid and controlled heating often minimizes the formation of side products, simplifying purification.

Table 1: Comparison of Synthesis Parameters and Results

StepMethodTemperature (°C)TimeYield (%)
Cyclization Conventional Heating2504-6 hours~60-70%
Microwave-Assisted 240 20 minutes ~85%
Chlorination Conventional Heating110 (Reflux)2-3 hours~75-85%
Microwave-Assisted 130 15 minutes ~92%

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. Expected characterization data would include:

  • ¹H NMR: Peaks corresponding to the aromatic protons and the methyl group, with chemical shifts and coupling constants consistent with the proposed structure.

  • ¹³C NMR: Resonances for all carbon atoms in the molecule.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₇BrClN), showing the characteristic isotopic pattern for bromine and chlorine.

  • Melting Point: A sharp melting point consistent with a pure compound.

Safety Precautions

  • Microwave Synthesizer: Only use microwave systems designed for chemical reactions. Never use a domestic microwave oven. Ensure the reaction vessel is properly sealed and does not exceed its maximum volume and pressure ratings.

  • Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and toxic. It reacts violently with water. Always handle it in a fume hood while wearing appropriate PPE, including gloves, lab coat, and safety goggles. 3-Bromoaniline is also toxic and should be handled with care.

  • Pressure: These reactions can generate pressure. Always allow the reaction vessel to cool completely before opening.

References

Application Notes and Protocols for the Regioselective Reactions of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

7-Bromo-4-chloro-2-methylquinoline is a key heterocyclic building block in the synthesis of a diverse array of biologically active molecules. Its utility in drug discovery and development stems from the presence of two distinct halogen atoms at electronically and sterically different positions on the quinoline core. This unique substitution pattern allows for programmed, regioselective functionalization, providing a powerful tool for constructing molecular libraries for screening and lead optimization. The quinoline scaffold itself is a privileged structure, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2] The strategic and selective modification of the C4 and C7 positions of this compound enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable starting material for medicinal chemists.[3]

This technical guide provides an in-depth exploration of the key regioselective reactions of this compound, offering detailed experimental protocols and mechanistic insights for researchers in organic synthesis and drug development.

Understanding the Regioselectivity: Electronic and Reactivity Principles

The differential reactivity of the chloro-substituent at the C4-position and the bromo-substituent at the C7-position is the cornerstone of the synthetic utility of this scaffold.[1] The C4-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent quinoline nitrogen atom.[4] Conversely, the C7-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions, a consequence of the general reactivity trend of halogens in such transformations (I > Br > OTf > Cl). This inherent difference in reactivity allows for a predictable and controlled functionalization sequence.

G cluster_0 Reactivity Profile cluster_1 Reaction Pathways Start This compound C4 C4-Cl Position (Electron Deficient) Start->C4 Activated by Quinoline Nitrogen C7 C7-Br Position (Cross-Coupling Handle) Start->C7 Higher Reactivity in Pd-Catalysis SNAr Nucleophilic Aromatic Substitution (SNAr) C4->SNAr Preferential Attack CrossCoupling Palladium-Catalyzed Cross-Coupling C7->CrossCoupling Selective Activation

Figure 1: Logical workflow for the regioselective functionalization of this compound.

Part 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The reaction of 4-chloroquinolines with various nucleophiles, particularly amines, is a well-established and robust method for generating libraries of 4-aminoquinoline derivatives.[5][6][7] This transformation proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient C4 carbon, followed by the elimination of the chloride leaving group to restore aromaticity.[8][9]

Protocol 1: Synthesis of 4-Amino-7-bromo-2-methylquinoline Derivatives

This protocol outlines a general procedure for the synthesis of 4-amino-7-bromo-2-methylquinoline derivatives through the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine, etc.)

  • Solvent (e.g., ethanol, isopropanol, or neat)

  • Base (optional, e.g., K₂CO₃, Et₃N)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent or use the amine neat if it is a liquid.[5]

  • Add the desired amine (1.1-2.0 equivalents).

  • If the amine salt is used or if the amine is a weak nucleophile, add a non-nucleophilic base (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Reactant 1Reactant 2 (Amine)SolventTemperatureTypical Yield
This compoundButylamineNeat120-130 °CGood to Excellent
This compoundN,N-dimethylethane-1,2-diamineNeat120-130 °CGood to Excellent
This compoundAnilineEthanolRefluxModerate to Good

Table 1: Representative conditions for the SNAr reaction at the C4-position. Yields are generalized based on similar reported reactions.[5]

Part 2: Regioselective Palladium-Catalyzed Cross-Coupling at the C7-Position

The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the selective functionalization of the C7-position of this compound.[10] This provides a powerful strategy for introducing aryl, heteroaryl, alkynyl, and amino moieties at this position.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-4-chloro-2-methylquinoline Derivatives

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[11][12][13][14] This protocol describes the selective coupling of an arylboronic acid at the C7-position.

Materials:

  • This compound

  • Appropriate arylboronic acid or arylboronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a degassed reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).[1]

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (C7-Br bond) Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation (with R-B(OH)2) PdII_Aryl->Transmetalation Base PdII_Aryl_R Ar-Pd(II)-R(L2) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (7-Aryl-4-chloro-2-methylquinoline) RedElim->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction at the C7-position.

Protocol 3: Sonogashira Coupling for the Synthesis of 7-Alkynyl-4-chloro-2-methylquinoline Derivatives

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[15][16][17] This protocol allows for the introduction of an alkynyl group at the C7-position.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Et₃N, piperidine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the terminal alkyne (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), the copper(I) salt (0.02-0.1 equivalents), and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-4-chloro-2-methylquinoline Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[18][19][20][21] This protocol enables the introduction of primary or secondary amines at the C7-position.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (0.01-0.05 equivalents), the phosphine ligand (0.012-0.06 equivalents), and the base (1.5-2.0 equivalents).

  • Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent and wash the combined organic layers with brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Reaction TypeC7-SubstituentCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Aryl/HeteroarylPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O80-120
Sonogashira AlkynylPdCl₂(PPh₃)₂/CuIEt₃NTHF/DMF25-60
Buchwald-Hartwig AminoPd₂(dba)₃/LigandNaOt-BuToluene80-110

Table 2: Summary of representative conditions for palladium-catalyzed cross-coupling at the C7-position.

Sequential Functionalization Strategies

The orthogonal reactivity of the C4-Cl and C7-Br positions allows for sequential functionalization, greatly expanding the accessible chemical space. A typical strategy involves an initial palladium-catalyzed cross-coupling at the more reactive C7-bromo position, followed by a nucleophilic aromatic substitution at the C4-chloro position. This approach enables the synthesis of highly decorated quinoline derivatives with diverse functionalities at both positions.

Sequential_Functionalization Start 7-Bromo-4-chloro- 2-methylquinoline Step1 Step 1: Pd-Catalyzed Cross-Coupling at C7 Start->Step1 Intermediate 7-Substituted-4-chloro- 2-methylquinoline Step1->Intermediate Step2 Step 2: SNAr at C4 Intermediate->Step2 FinalProduct 4,7-Disubstituted- 2-methylquinoline Step2->FinalProduct

Figure 3: A typical sequential functionalization workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex quinoline derivatives. The distinct reactivity of the two halogen substituents allows for precise and regioselective functionalization through a variety of modern synthetic methodologies. By leveraging the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols and principles outlined in this guide are intended to serve as a practical resource for scientists working in these fields.

References

  • Vertex AI Search, Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).
  • Vertex AI Search, Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.).
  • Vertex AI Search, Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016).
  • Vertex AI Search, Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021).
  • Vertex AI Search, Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem. (n.d.).
  • Vertex AI Search, Buchwald–Hartwig amin
  • Vertex AI Search, Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities - the DeRisi Lab - University of California San Francisco. (2005).
  • Vertex AI Search, 7-Chloro-2-methylquinoline synthesis - ChemicalBook. (n.d.).
  • Vertex AI Search, Buchwald-Hartwig Amin
  • Vertex AI Search, Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Vertex AI Search, Buy 7-Bromo-2-chloro-8-methylquinoline (EVT-13819105) - EvitaChem. (n.d.).
  • Vertex AI Search, Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024).
  • Vertex AI Search, Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Vertex AI Search, Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Vertex AI Search, 4-Aminoquinoline: a comprehensive review of synthetic str
  • Vertex AI Search, The Buchwald-Hartwig Amin
  • Vertex AI Search, Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Vertex AI Search, Sonogashira coupling - Wikipedia. (n.d.).
  • Vertex AI Search, An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. (n.d.).
  • Vertex AI Search, The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem. (n.d.).
  • Vertex AI Search, (PDF)
  • Vertex AI Search, Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.).
  • Vertex AI Search, Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.).
  • Vertex AI Search, Insight into C4 Selectivity in the Light-Driven C-H Fluoroalkylation of Pyridines and Quinolines - PubMed. (2024).
  • Vertex AI Search, Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • Vertex AI Search, Synthesis of 7-chloroquinolinyl-4- - ResearchG
  • Vertex AI Search, Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines | ChemRxiv. (n.d.).
  • Vertex AI Search, Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives | Journal of Medicinal Chemistry - ACS Public
  • Vertex AI Search, 4-Aminoquinoline: a comprehensive review of synthetic str
  • Vertex AI Search, Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines - Benchchem. (n.d.).
  • Vertex AI Search, Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Vertex AI Search, 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025).
  • Vertex AI Search, The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Vertex AI Search, Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Vertex AI Search, 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023).
  • Vertex AI Search, nucleophilic arom
  • Vertex AI Search, 7-bromo-2-chloro-4-methylquinoline - Chemical Synthesis D
  • Vertex AI Search, Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchG
  • Vertex AI Search, Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). (2011).
  • Vertex AI Search, Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene - Benchchem. (n.d.).
  • Vertex AI Search, Cross-Electrophile Coupling: Principles, Methods, and Applic

Sources

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel fluorescent probes starting from the versatile building block, 7-Bromo-4-chloro-2-methylquinoline. Quinoline derivatives are a privileged class of heterocyclic compounds that possess intriguing photophysical properties, making them ideal scaffolds for the development of fluorescent probes for bioimaging and sensing applications.[1][2][3] This document outlines detailed protocols for the strategic functionalization of the 7-bromo and 4-chloro positions through palladium-catalyzed cross-coupling reactions, specifically the Suzuki and Sonogashira reactions. The rationale behind experimental choices, step-by-step methodologies, and data presentation are designed to empower researchers in the fields of medicinal chemistry, chemical biology, and drug development to design and synthesize custom fluorescent probes tailored for their specific research needs.

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

The quinoline core, a fusion of benzene and pyridine rings, is a prominent scaffold in medicinal chemistry and materials science due to its wide range of biological activities and unique fluorescence properties.[2][3] The inherent photophysical characteristics of the quinoline ring system can be finely tuned by introducing various substituents, allowing for the rational design of probes with specific excitation and emission profiles.[4] The starting material, this compound, offers two distinct reactive sites for functionalization. The bromine atom at the 7-position and the chlorine atom at the 4-position exhibit differential reactivity, enabling selective and sequential modifications. This dual-handle approach allows for the creation of a diverse library of fluorescent probes with varied electronic and steric properties.[5]

The strategic modification of this quinoline scaffold can lead to the development of probes for a multitude of applications, including:

  • Bioimaging: Visualizing specific cellular organelles or biomolecules.[1][2][6]

  • Sensing: Detecting metal ions, pH changes, or other analytes.[7][8]

  • Drug Development: Screening for potential therapeutic agents.[9]

This guide will focus on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Sonogashira coupling.[9][10]

Synthetic Strategy: A Tale of Two Halogens

The key to unlocking the potential of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[11] This reactivity difference allows for the selective functionalization of the more reactive C-Br bond at the 7-position while leaving the C-Cl bond at the 4-position intact for subsequent modifications.

A generalized synthetic workflow is presented below:

G A This compound B Palladium-Catalyzed Cross-Coupling (Suzuki or Sonogashira) A->B Arylboronic Acid or Terminal Alkyne C 7-Aryl/Alkynyl-4-chloro-2-methylquinoline Intermediate B->C D Nucleophilic Aromatic Substitution (SNAr) or Second Cross-Coupling C->D Nucleophile or Coupling Partner E Functionalized Fluorescent Probe D->E

Caption: General synthetic workflow for probe synthesis.

Core Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for the Suzuki and Sonogashira coupling reactions. These protocols are intended as a starting point and may require optimization based on the specific substrates used.

Suzuki-Miyaura Coupling at the C7-Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][12] This reaction is ideal for introducing aryl or heteroaryl moieties at the 7-position of the quinoline core.

Reaction Scheme:

[Chemical structure of this compound reacting with a Terminal Alkyne in the presence of a Palladium catalyst, a Copper(I) co-catalyst, and a base to yield 7-Alkynyl-4-chloro-2-methylquinoline]

Caption: Functionalization at the C4-position via SNAr.

General Protocol for Amination:

  • In a sealed tube, dissolve the 7-substituted-4-chloro-2-methylquinoline (1.0 equiv.) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Add the desired amine nucleophile (1.5-2.0 equiv.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Characterization and Photophysical Properties

The synthesized fluorescent probes should be thoroughly characterized to confirm their structure and assess their photophysical properties.

Table 3: Characterization and Photophysical Data of a Hypothetical Probe

PropertyValueMethod
Structure
¹H NMR, ¹³C NMRConsistent with proposed structureNMR Spectroscopy
Mass Spectrometry[M+H]⁺ calculated and foundHRMS (ESI)
Photophysical Properties
Absorption Maximum (λ_abs)420 nmUV-Vis Spectroscopy
Emission Maximum (λ_em)510 nmFluorescence Spectroscopy
Molar Absorptivity (ε)25,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
Quantum Yield (Φ_F)0.65 (vs. Quinine Sulfate)Fluorescence Spectroscopy
Stokes Shift90 nmCalculated from λ_abs and λ_em

Conclusion

The synthetic strategies and detailed protocols outlined in this guide demonstrate the versatility of this compound as a starting material for the creation of a diverse range of fluorescent probes. By leveraging the differential reactivity of the two halogen substituents through palladium-catalyzed cross-coupling reactions, researchers can rationally design and synthesize novel fluorophores with tailored properties for a wide array of applications in bioimaging, sensing, and drug discovery. The ability to fine-tune the electronic and steric characteristics of the quinoline scaffold provides a powerful platform for advancing our understanding of complex biological systems.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023). Crimson Publishers.
  • Quinoline-Based Fluorescent Probe for Various Applic
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (2025). Benchchem.
  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping.
  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbitu[18]ril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2022). PMC - NIH.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (2025). Benchchem.
  • Structures of quinoline based pH probes 1–7.
  • “One‐step” synthesis of designed quinoline probes.
  • Sonogashira coupling. Wikipedia.
  • New Quinoline Derivatives via Suzuki Coupling Reactions.
  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. (2018). J Org Chem.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025).
  • Lessons in Organic Fluorescent Probe Discovery. PMC - PubMed Central - NIH.
  • Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. (2025). Benchchem.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. (2025). Benchchem.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. (2025). Benchchem.
  • Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. PubMed Central.
  • 7-bromo-2-chloro-4-methylquinoline.
  • Sonogashira cross-coupling reaction and synthesis of SQLs. The direct alkylation of the 2-bromoquinoline produced analogs of styrylquinolines1a-b.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Lessons in Organic Fluorescent Probe Discovery. eScholarship.org.
  • Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe. (2025). Benchchem.
  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022). PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Gould-Jacobs Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct quinoline frameworks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges and optimize your synthetic outcomes.

Introduction to the Gould-Jacobs Synthesis

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines.[1][2] The process involves two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization to yield the quinoline core.[1][3] Subsequent hydrolysis and decarboxylation can then furnish the 4-hydroxyquinoline.[1] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1] While robust, the high temperatures required for the cyclization step can present challenges, leading to side reactions that can impact yield and purity.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the Gould-Jacobs synthesis in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Issue 1: Incomplete Cyclization of the Anilinomethylenemalonate Intermediate

Question: My reaction stalls after the formation of the anilinomethylenemalonate intermediate, and I'm getting low yields of the desired quinoline. How can I drive the cyclization to completion?

Answer:

Incomplete cyclization is a frequent hurdle in the Gould-Jacobs synthesis, primarily due to insufficient energy to overcome the activation barrier of the 6-electron electrocyclization.[3]

Causality and Solutions:

  • Insufficient Temperature: The thermal cyclization typically requires temperatures upwards of 250 °C.[3][4]

    • Solution: Gradually increase the reaction temperature. If using a high-boiling solvent like diphenyl ether, ensure the reflux temperature is reached and maintained.[3] For solvent-free reactions, precise temperature control is crucial.

  • Suboptimal Heating Method: Conventional heating can lead to localized overheating and decomposition.

    • Solution: Microwave-assisted synthesis is an excellent alternative that can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[5]

  • Reaction Time: The optimal reaction time is a balance between driving the reaction to completion and minimizing product degradation.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time at a given temperature. Prolonged heating, even at the correct temperature, can lead to degradation.[5]

Heating MethodTypical Temperature Range (°C)Key Advantage
Conventional (High-Boiling Solvent)250 - 260Simplicity of setup
Microwave Irradiation250 - 300Rapid, uniform heating, shorter reaction times
Issue 2: Significant Product Degradation and Low Yields

Question: I'm observing a significant amount of dark, tarry material in my reaction mixture and my isolated yield of the quinoline is very low. What is causing this degradation?

Answer:

The high temperatures necessary for the cyclization step can also promote various side reactions and decomposition pathways, leading to the formation of byproducts and a decrease in the yield of the desired quinoline.[4][5]

Causality and Potential Side Reactions:

  • Thermal Instability: The quinoline product itself, as well as the anilinomethylenemalonate intermediate, can be susceptible to decomposition at elevated temperatures.

    • Plausible Degradation Pathway: While specific degradation products are not extensively documented in the literature, it is plausible that under harsh thermal stress, the ester functionalities could undergo elimination or fragmentation reactions. The aromatic core might also be prone to polymerization, contributing to the observed tar formation.

  • Hydrolysis of Starting Material: If moisture is present in the reaction, the diethyl ethoxymethylenemalonate (DEEM) can hydrolyze, especially at high temperatures, rendering it inactive for the initial condensation step.

  • Self-Condensation: Although less commonly reported for the anilinomethylenemalonate intermediate compared to other carbonyl compounds, the possibility of intermolecular reactions at high temperatures cannot be entirely ruled out, potentially leading to oligomeric byproducts.[6][7][8][9][10]

Troubleshooting Strategies:

  • Optimize Temperature and Time: As with incomplete cyclization, finding the "sweet spot" for temperature and reaction duration is critical. A time-temperature study can help identify conditions that maximize product formation while minimizing degradation.[5]

  • Use of an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition, especially at high temperatures.

  • Microwave Synthesis: The shorter reaction times associated with microwave heating can significantly reduce the formation of degradation products.[5]

Issue 3: Formation of Regioisomers with Asymmetrically Substituted Anilines

Question: I am using a meta-substituted aniline and obtaining a mixture of two different quinoline isomers. How can I control the regioselectivity of the cyclization?

Answer:

When using an asymmetrically substituted aniline, the thermal cyclization can occur at either of the two ortho positions relative to the amino group, leading to the formation of a mixture of regioisomers.[4] The regioselectivity is influenced by both steric and electronic factors.[4]

Controlling Factors and Mitigation:

  • Steric Hindrance: Bulky substituents on the aniline ring can sterically hinder cyclization at the adjacent ortho position, favoring cyclization at the less hindered site.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho positions. Electron-donating groups can activate both ortho positions, potentially leading to a mixture of products, while electron-withdrawing groups can deactivate them.

  • Strategic Substituent Choice: If possible, choose an aniline with substituents that strongly favor cyclization at one position. For example, a large, sterically demanding group can effectively block one ortho position.

  • Alternative Synthetic Routes: If regioselectivity remains a significant issue, consider alternative quinoline syntheses that offer better control over the substitution pattern, such as the Friedländer or Combes syntheses, depending on the desired final product.[11]

  • Chromatographic Separation: If a mixture of isomers is unavoidable, purification by column chromatography is often necessary to isolate the desired product.

Visualizing the Gould-Jacobs Reaction and Side Pathways

Gould_Jacobs_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Quinoline 4-Hydroxy-3-carboethoxyquinoline Intermediate->Quinoline Thermal Cyclization (250-300 °C) Degradation Degradation Products (e.g., Tars, Polymers) Intermediate->Degradation Excessive Heat/ Prolonged Time Isomers Regioisomeric Products (with m-substituted anilines) Intermediate->Isomers Alternative Cyclization

Caption: Main reaction pathway and common side reactions in the Gould-Jacobs synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a solvent for the thermal cyclization step?

A1: Yes, a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is commonly used for the thermal cyclization.[3] The solvent helps to maintain a consistent high temperature and can improve yields by minimizing localized overheating and subsequent decomposition.

Q2: Is it necessary to purify the anilinomethylenemalonate intermediate before cyclization?

A2: In many cases, the crude intermediate can be used directly in the cyclization step without purification. However, if you are experiencing significant side reactions or low yields, purifying the intermediate by recrystallization may improve the outcome of the cyclization.

Q3: My aniline is poorly reactive. How can I improve the initial condensation step?

A3: For less reactive anilines (e.g., those with electron-withdrawing groups), the initial condensation may be sluggish. You can try increasing the reaction temperature for this step (typically 100-150 °C) or using a catalytic amount of a Lewis acid to promote the reaction.

Q4: I am observing some decarboxylation of my final product. Why is this happening?

A4: Decarboxylation of the 3-carboalkoxy group can occur under very high temperatures and pressures.[5] If you are not intending for decarboxylation to happen at this stage, it may be an indication that your reaction conditions are too harsh. Consider reducing the temperature or reaction time.

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Cyclization

This protocol is adapted from studies demonstrating the efficiency of microwave heating for the Gould-Jacobs reaction.[5]

  • Reactant Mixture: In a microwave-safe vial equipped with a magnetic stir bar, combine the anilinomethylenemalonate intermediate (1.0 eq) and a high-boiling solvent (e.g., diphenyl ether, optional).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the optimized reaction time (typically 5-30 minutes).

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product may precipitate upon cooling.

  • Isolation: If a solvent was used, add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation. Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Conventional High-Temperature Cyclization in a High-Boiling Solvent

This protocol outlines the traditional approach to the thermal cyclization step.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the anilinomethylenemalonate intermediate (1.0 eq) in a minimal amount of a high-boiling solvent (e.g., diphenyl ether).

  • Heating: Heat the mixture to a vigorous reflux (typically 250-260 °C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for the desired time (e.g., 30-60 minutes), monitoring the progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Add a non-polar solvent (e.g., hexane) to aid precipitation and wash away the high-boiling solvent. Collect the product by vacuum filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent.

Logical Relationship Diagram

Troubleshooting_Logic Problem Observed Problem LowYield Low Yield/ Incomplete Reaction Problem->LowYield Degradation Product Degradation/ Tar Formation Problem->Degradation Isomers Mixture of Isomers Problem->Isomers Cause Potential Cause LowYield->Cause TempTooLow Insufficient Temperature LowYield->TempTooLow Degradation->Cause TempTooHigh Excessive Temperature/ Prolonged Heating Degradation->TempTooHigh Isomers->Cause AsymAniline Asymmetric Aniline Isomers->AsymAniline Solution Recommended Solution TempTooLow->Solution IncreaseTemp Increase Temperature/ Use Microwave TempTooLow->IncreaseTemp TempTooHigh->Solution OptimizeCond Optimize Time & Temperature TempTooHigh->OptimizeCond AsymAniline->Solution Separate Chromatographic Separation AsymAniline->Separate AltRoute Consider Alternative Synthetic Route AsymAniline->AltRoute

Caption: Troubleshooting logic for common issues in the Gould-Jacobs synthesis.

References

  • Molecules. 2021, 26(1), 163. [Link]
  • Wikipedia. Gould–Jacobs reaction. [Link]
  • RSC Advances. 2020, 10(36), 21431–21453. [Link]
  • Name Reactions in Organic Chemistry. 2005. [Link]
  • Biotage.
  • Chemistry Stack Exchange.
  • Wikipedia.
  • Organic Syntheses.
  • Organic Syntheses.
  • Beilstein Journal of Organic Chemistry. 2020, 16, 1863–1868. [Link]
  • University of Wisconsin.
  • Pearson. Predict the products of self-condensation of the following esters. (c). [Link]
  • YouTube.
  • Beilstein Journal of Organic Chemistry. 2010, 6, 33. [Link]

Sources

Navigating the Gould-Jacobs Cyclization: A Technical Guide to Optimizing Temperature and Reaction Time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines. Here, we delve into the critical interplay of temperature and reaction time, offering troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful synthetic tool. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience, ensuring that the guidance provided is both scientifically sound and practically applicable.

The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry, providing access to the quinoline scaffold, a privileged structure in medicinal chemistry.[1] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[2] Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline. While seemingly straightforward, the thermal cyclization step is highly sensitive to reaction conditions, particularly temperature and time. Inadequate control can lead to incomplete reactions, low yields, and the formation of unwanted byproducts. This guide will equip you with the knowledge to optimize these parameters for a successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the Gould-Jacobs cyclization, with a focus on resolving them by modulating temperature and reaction time.

Scenario 1: Low Yield of the Desired Quinoline Product with Significant Starting Material Remaining

This is a classic case of an incomplete reaction, often stemming from insufficient thermal energy to overcome the activation barrier of the cyclization step.

  • Underlying Cause: The thermal electrocyclization of the anilidomethylenemalonate intermediate is a high-energy process, often requiring temperatures in excess of 250 °C.[3] If the reaction temperature is too low, the rate of cyclization will be exceedingly slow, resulting in a poor conversion of the starting material.

  • Solutions:

    • Incrementally Increase Temperature: Gradually raise the temperature of the reaction mixture in 10-15 °C increments. Monitor the reaction progress at each new temperature point using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Be cautious not to overshoot the optimal temperature, as this can lead to degradation (see Scenario 2).

    • Extend Reaction Time: If a higher temperature is not feasible due to substrate sensitivity or equipment limitations, extending the reaction time at the current temperature can improve the yield. However, be aware that prolonged heating, even at a suboptimal temperature, can also lead to byproduct formation.[4]

    • Employ a Higher-Boiling Point Solvent: The choice of solvent is critical. Solvents like diphenyl ether or Dowtherm A are often used due to their high boiling points, which allow for the necessary reaction temperatures to be reached and maintained.[5] If your current solvent has a lower boiling point, switching to one of these can facilitate a more efficient cyclization.

    • Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[6][7] This can be a particularly effective solution for sluggish reactions.

Scenario 2: Low Yield of the Desired Product with Evidence of Degradation or Tar Formation

Observing significant decomposition or the formation of intractable tars is a strong indication that the reaction temperature is too high or the reaction time is too long.

  • Underlying Cause: At excessive temperatures, the desired product and intermediates can undergo decomposition, polymerization, or unwanted side reactions, such as decarboxylation.[4][8] This is a common issue when trying to force a reaction to completion by aggressively increasing the temperature.

  • Solutions:

    • Reduce Reaction Temperature: If you have evidence of degradation, immediately reduce the reaction temperature. It is often better to accept a slightly lower conversion than to lose a significant portion of your product to decomposition.

    • Optimize Reaction Time: A time-course study is invaluable. By taking aliquots of the reaction mixture at regular intervals and analyzing them by TLC or HPLC, you can determine the point at which the formation of the desired product is maximized and degradation begins to dominate.[4] This allows you to quench the reaction at the optimal time.

    • Balance Temperature and Time: The ideal conditions are often a compromise between a sufficiently high temperature to drive the reaction forward and a short enough reaction time to minimize degradation. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently identify the optimal balance.

Scenario 3: Formation of Pfitzinger-type Byproducts

While the Gould-Jacobs and Pfitzinger reactions are distinct methods for quinoline synthesis, under certain conditions, side reactions that resemble the Pfitzinger pathway can occur, particularly if there are impurities in the starting materials or if the reaction conditions are not well-controlled. The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.

  • Underlying Cause: The presence of oxidizing agents or certain impurities can lead to the formation of isatin-like intermediates from the aniline starting material, which can then undergo a Pfitzinger-type condensation. This is more likely to occur at very high temperatures and with prolonged reaction times.

  • Solutions:

    • Ensure Purity of Starting Materials: Use highly purified aniline and malonate ester to minimize the presence of potential precursors for side reactions.

    • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

    • Optimize Temperature and Reaction Time: As with other side reactions, careful control of temperature and reaction time is key. Avoid excessive heat and prolonged reaction times to minimize the likelihood of these alternative pathways.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Gould-Jacobs cyclization?

The thermal cyclization step in the Gould-Jacobs reaction generally requires high temperatures, typically in the range of 240-280 °C.[3] However, the optimal temperature is highly dependent on the substrate. Anilines with electron-donating groups tend to cyclize at lower temperatures than those with electron-withdrawing groups.[6]

Q2: How does reaction time influence the outcome of the Gould-Jacobs reaction?

Reaction time is a critical parameter that must be optimized in conjunction with temperature. Insufficient reaction time will result in incomplete conversion, while excessive reaction time can lead to product degradation and the formation of byproducts.[4] It is essential to monitor the reaction progress to determine the optimal endpoint.

Q3: My aniline substrate has a strong electron-withdrawing group and is very unreactive. What is the best strategy to promote cyclization?

Electron-deficient anilines are notoriously challenging substrates for the Gould-Jacobs reaction due to their reduced nucleophilicity.[9] To drive the cyclization to completion, you will likely need to employ more forcing conditions. This can include using a very high-boiling solvent to reach temperatures approaching 300 °C, or utilizing microwave-assisted synthesis to provide the necessary energy in a controlled manner.[4] Be prepared to carefully optimize the reaction time to minimize decomposition at these high temperatures.

Q4: Can I monitor the progress of the Gould-Jacobs reaction by TLC?

Yes, TLC is an excellent and rapid method for monitoring the progress of the Gould-Jacobs reaction.[10][11] You should be able to visualize the consumption of the anilidomethylenemalonate intermediate and the formation of the 4-hydroxy-3-carboalkoxyquinoline product. It is advisable to run a co-spot with the starting aniline and the isolated product to aid in identification. A suitable eluent system, often a mixture of hexane and ethyl acetate, will need to be determined empirically.

Q5: Is there a difference in optimal conditions between conventional heating and microwave-assisted synthesis?

Yes, there is a significant difference. Microwave heating is generally much more efficient, leading to dramatically shorter reaction times and often higher yields.[7][12] A reaction that may take several hours with conventional heating can often be completed in a matter of minutes in a microwave reactor. Therefore, the optimal reaction time will be significantly shorter for microwave-assisted synthesis.

Data Presentation: Temperature and Reaction Time Optimization

The following table, adapted from a study on the microwave-assisted Gould-Jacobs reaction, illustrates the impact of temperature and reaction time on product yield.

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
125030121
2300302437
3250601414
4300602428
53005-47

Data adapted from an application note on the Gould-Jacobs reaction.[4]

This data clearly demonstrates that simply increasing the temperature and reaction time does not guarantee a higher yield. In this specific case, a very high temperature for a short duration (Entry 5) provided the best outcome, highlighting the delicate balance that must be achieved to maximize product formation while minimizing degradation.[4]

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Gould-Jacobs Cyclization by TLC

  • Prepare a TLC chamber with a suitable eluent (e.g., 7:3 hexane:ethyl acetate).

  • At the start of the reaction (t=0), take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate.

  • At regular intervals (e.g., every 30 minutes), take another aliquot and spot it on the same TLC plate.

  • Develop the TLC plate and visualize the spots under UV light and/or with a suitable stain.

  • Observe the disappearance of the starting material spot and the appearance of the product spot to monitor the reaction progress.[10]

Protocol 2: Optimization of the Gould-Jacobs Cyclization for an Electron-Rich Aniline

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, place the anilidomethylenemalonate intermediate derived from an electron-rich aniline (e.g., p-anisidine).

  • Add a high-boiling solvent (e.g., diphenyl ether).

  • Heat the reaction mixture to 240 °C and monitor the reaction by TLC every 30 minutes.

  • If the reaction is proceeding slowly after 2 hours, increase the temperature to 250 °C and continue to monitor.

  • Once the reaction is complete (as determined by TLC), cool the mixture and isolate the product by precipitation and filtration.

Protocol 3: Optimization of the Gould-Jacobs Cyclization for an Electron-Deficient Aniline using Microwave Synthesis

  • In a microwave-safe reaction vessel, place the anilidomethylenemalonate intermediate derived from an electron-deficient aniline (e.g., p-nitroaniline).

  • Add a high-boiling, microwave-safe solvent (e.g., diphenyl ether).

  • Heat the reaction mixture in a microwave reactor to 280 °C for 5 minutes.

  • Cool the reaction mixture and analyze a small aliquot by HPLC to determine the conversion and yield.

  • If the conversion is low, increase the reaction time in 2-minute increments, analyzing the product mixture after each interval to find the optimal reaction time that maximizes yield before degradation becomes significant.

Visualizations

Logical Workflow for Optimizing Temperature and Reaction Time

Gould_Jacobs_Optimization start Start Optimization initial_conditions Select Initial Conditions (e.g., 250°C, 1 hour) start->initial_conditions monitor_reaction Monitor Reaction Progress (TLC/HPLC) initial_conditions->monitor_reaction incomplete Incomplete Reaction? monitor_reaction->incomplete degradation Degradation Observed? incomplete->degradation No increase_temp Increase Temperature incomplete->increase_temp Yes extend_time Extend Reaction Time incomplete->extend_time Alternatively decrease_temp Decrease Temperature degradation->decrease_temp Yes shorten_time Shorten Reaction Time degradation->shorten_time Alternatively optimal Optimal Conditions Found degradation->optimal No increase_temp->monitor_reaction extend_time->monitor_reaction decrease_temp->monitor_reaction shorten_time->monitor_reaction

Caption: A decision-making workflow for the systematic optimization of temperature and reaction time in the Gould-Jacobs cyclization.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895. [Link]
  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Name Reactions. Gould-Jacobs Reaction. [Link]
  • Wikiwand. Gould–Jacobs reaction. [Link]
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Zaman, A. U. et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry2015, 27 (8), 2823-2826. [Link]
  • Wernik, M. et al. On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. Eur. J. Org. Chem.2020, 42, 6635-6644. [Link]
  • Leslie, R. et al. A solvent-free Jacobs–Gould reaction. Green Chem.2002, 4, 385-387. [Link]
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ChemistrySelect2023, 8, e202302891. [Link]
  • Singh, V. et al. A Comparative Study Of Conventional And Microwave Induced Synthesis Of Selected Heterocyclic Molecules. International Journal of Pharmaceutical Sciences and Research2012, 3, 2841-2845. [Link]
  • ResearchGate. Decarboxylation pathways in the Gould–Jacobs reaction of 3a. [Link]
  • ResearchG
  • ResearchG
  • Washington State University. Monitoring Reactions by TLC. [Link]
  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]
  • Semantic Scholar. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. [Link]
  • Reddit.
  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]
  • Journal of Food Research. A comparative study of the effect of microwave and conventional heating methods on proximate composition of spiced millet porridge. [Link]
  • RSC Publishing.
  • Coconote. TLC Monitoring of Reaction Progress. [Link]
  • Semantic Scholar. Microwave Heating Outperforms Conventional Heating for a Thermal Reaction that Produces a Thermally Labile Product. [Link]
  • MDPI.
  • University of Rochester. Troubleshooting: My Reaction Failed: FAQ. [Link]
  • Reddit. Kinetic vs thermodynamic control: for what reactions must these be considered?. [Link]
  • ResearchGate. Electron‐deficient anilines, scalability, safety analysis and... [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
  • ResearchGate. Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. [Link]
  • Master Organic Chemistry. Thermodynamic and Kinetic Products. [Link]
  • Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 7-Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 7-bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.

Introduction: The Unique Challenges of 7-Bromoquinoline Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its remarkable ability to form carbon-carbon bonds.[1][2][3] However, when the substrate is a 7-bromoquinoline, a unique set of challenges emerges that requires a nuanced approach to catalyst and condition selection.

The quinoline moiety, a common scaffold in pharmaceuticals, introduces two key considerations:

  • The Lewis Basic Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or even halting the catalytic cycle.[1]

  • Electron-Deficient Nature: The electron-withdrawing nature of the quinoline ring system can influence the reactivity of the C-Br bond, making the oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl bromides.

This guide will provide you with the strategic knowledge to overcome these hurdles and successfully synthesize your target 7-arylquinolines.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the Suzuki coupling of 7-bromoquinolines.

Q1: What is the best initial catalyst system for the Suzuki coupling of 7-bromoquinoline?

For a robust starting point, a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand is highly recommended. A common and effective combination is Palladium(II) acetate (Pd(OAc)₂) with a ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Why this system? The bulky and electron-donating nature of ligands like SPhos accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[4][5][6] This is particularly beneficial for the relatively electron-deficient 7-bromoquinoline. Buchwald's pre-catalysts, which are air- and moisture-stable, are also excellent choices.[7]

Q2: I am observing a significant amount of dehalogenation (replacement of bromine with hydrogen). What causes this and how can I prevent it?

Dehalogenation is a common side reaction, especially with heteroaryl halides.[8] It occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with the quinoline ring.

  • Primary Causes:

    • Source of Hydride: The hydride can originate from solvents (like alcohols), water, or even the amine bases used in the reaction.

    • Slow Coupling: If the desired cross-coupling is sluggish, the competing dehalogenation pathway can become more prominent.

  • Troubleshooting Strategies:

    • Ligand Choice: Switch to a more electron-rich and bulky ligand, such as XPhos or a suitable N-heterocyclic carbene (NHC) ligand.[9][10][11] These ligands can accelerate the desired coupling, outcompeting the dehalogenation pathway.

    • Base Selection: Use a non-coordinating, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Avoid using hydroxide bases if dehalogenation is a problem.

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents.

Q3: My reaction is sluggish or stalls completely. What are the likely causes and how can I improve the reaction rate?

A stalled reaction is often due to catalyst deactivation or suboptimal reaction conditions.

  • Potential Causes:

    • Catalyst Inhibition: As mentioned, the quinoline nitrogen can bind to the palladium center.

    • Insufficiently Active Catalyst: The chosen catalyst system may not be potent enough for this specific substrate.

    • Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Troubleshooting Strategies:

    • Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome minor deactivation issues.

    • Switch to a More Active Ligand: If using a simple phosphine ligand like triphenylphosphine (PPh₃), switching to a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is highly recommended.[4][6][11]

    • Elevate the Temperature: Increasing the reaction temperature, typically to 80-110 °C, can significantly improve the reaction rate.

    • Change the Solvent: Switching to a higher-boiling aprotic polar solvent like DMF or 1,4-dioxane can be beneficial.[8]

Q4: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is critical for a successful Suzuki coupling.

  • Base Selection:

    • The base activates the boronic acid for transmetalation.[3]

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally effective. Cs₂CO₃ is often more soluble and can lead to higher yields, albeit at a higher cost.[1]

    • Aqueous vs. Anhydrous: Many Suzuki reactions benefit from the presence of some water to help dissolve the base.[8] However, if protodeboronation of your boronic acid is an issue, using anhydrous conditions with a base like K₃PO₄ may be preferable.

  • Solvent Selection:

    • The solvent must be able to dissolve both the organic starting materials and the inorganic base to a sufficient extent.

    • Common Solvent Systems: A mixture of an organic solvent and water is typical. Popular choices include:

      • 1,4-Dioxane / Water

      • Toluene / Water

      • Tetrahydrofuran (THF) / Water

      • N,N-Dimethylformamide (DMF) / Water[8]

    • Rationale: The organic solvent dissolves the 7-bromoquinoline and the boronic acid, while the water helps to dissolve the inorganic base.

Troubleshooting Guide: A Systematic Approach

When faced with a low-yielding or failed reaction, a systematic approach to troubleshooting is essential. The following decision tree provides a logical workflow for diagnosing and resolving common issues.

Suzuki_Troubleshooting Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Integrity (7-bromoquinoline, boronic acid, solvent, base) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere (Degas solvent, use Ar or N2) Check_Reagents->Check_Inertness Reagents OK Analyze_Side_Products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_Inertness->Analyze_Side_Products Atmosphere OK Dehalogenation Dehalogenation Observed? Analyze_Side_Products->Dehalogenation Homocoupling Boronic Acid Homocoupling? Analyze_Side_Products->Homocoupling No_Reaction Starting Material Unchanged? Analyze_Side_Products->No_Reaction Dehalogenation->Homocoupling No Optimize_Catalyst Optimize Catalyst System: - Increase catalyst/ligand loading - Switch to Buchwald ligand (SPhos, XPhos) - Consider NHC ligand Dehalogenation->Optimize_Catalyst Yes Homocoupling->No_Reaction No Degas_Thoroughly Improve Degassing Protocol Homocoupling->Degas_Thoroughly Yes No_Reaction->Optimize_Catalyst Yes Optimize_Base Optimize Base: - Switch to stronger base (Cs2CO3, K3PO4) - Use anhydrous conditions if protodeboronation is suspected Optimize_Catalyst->Optimize_Base Optimize_Temp_Solvent Optimize Conditions: - Increase temperature (80-110 °C) - Change solvent (e.g., Dioxane, DMF) Optimize_Base->Optimize_Temp_Solvent

Troubleshooting workflow for 7-bromoquinoline Suzuki coupling.

Catalyst and Conditions Comparison

The following table summarizes recommended starting conditions and potential optimization pathways for the Suzuki coupling of 7-bromoquinoline.

ParameterRecommended Starting ConditionRationale & Optimization Tips
Palladium Source Pd(OAc)₂ (1-2 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3)Pd(OAc)₂ is cost-effective and versatile. Buchwald precatalysts offer enhanced stability and activity.[7] If the reaction is slow, increasing the loading to 3-5 mol% can be beneficial.
Ligand SPhos (2-4 mol%)A bulky, electron-rich ligand is crucial for this substrate. If dehalogenation or low reactivity persists, consider switching to XPhos or an N-heterocyclic carbene (NHC) ligand.[5][6][11]
Base K₂CO₃ (2-3 equivalents)A common and effective base. For challenging couplings, Cs₂CO₃ or K₃PO₄ can provide better results due to higher solubility and basicity.[1]
Solvent 1,4-Dioxane / Water (4:1 v/v)This biphasic system is a good starting point. Other effective systems include Toluene/Water and THF/Water. For higher temperatures, consider DMF/Water.[8]
Temperature 90 °CA good starting temperature. Can be increased to 110 °C if the reaction is slow.
Atmosphere Inert (Argon or Nitrogen)The complete exclusion of oxygen is critical to prevent catalyst degradation and boronic acid homocoupling.[12]

Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for the Suzuki coupling of 7-bromoquinoline with a generic arylboronic acid.

Materials:

  • 7-Bromoquinoline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromoquinoline, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration of the 7-bromoquinoline should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow Setup 1. Reaction Setup (Flask, Reagents, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Catalyst 3. Add Catalyst System (Pd Source + Ligand) Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent React 5. Heat and Stir (e.g., 90 °C) Solvent->React Monitor 6. Monitor Progress (TLC, LC-MS) React->Monitor Workup 7. Work-up (Extraction, Washing, Drying) Monitor->Workup Purify 8. Purification (Column Chromatography) Workup->Purify

General experimental workflow for Suzuki coupling.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is key to rational troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (7-Arylquinoline) RedElim->Product RX R-X (7-Bromoquinoline) RX->OxAdd Boronic R'-B(OR)2 (Arylboronic Acid) + Base Boronic->Transmetal

The catalytic cycle of the Suzuki-Miyaura coupling.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromoquinoline to form a Pd(II) intermediate. This is often the rate-limiting step.[2][13]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. The presence of a base is crucial for this step.[3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

By understanding which conditions influence each of these steps, you can make more informed decisions when optimizing your reaction. For example, an electron-rich ligand will accelerate oxidative addition and reductive elimination, while the choice of base is critical for efficient transmetalation.

References

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
  • Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. r/Chempros. [Link]
  • Request PDF. (2025). Pd—N-Heterocyclic Carbene (NHC) Catalysts for Cross-Coupling Reactions. [Link]
  • MDPI. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • National Institutes of Health. (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
  • Journal of Chemical Education. (2009).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Royal Society of Chemistry. (2015).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
  • Beilstein Journals. (2012).
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
  • Request PDF. (2025). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. [Link]
  • ResearchGate. (2020). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides 5b and 5e with arylboronic acids 9a–c. [Link]
  • Request PDF. (2025).
  • ResearchGate. (2020). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?. [Link]
  • PubMed Central. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

Sources

Technical Support Center: Overcoming Challenges in Nucleophilic Substitution of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic substitution reactions involving 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing 4-substituted quinoline derivatives. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you to diagnose experimental challenges, optimize your reaction conditions, and achieve reliable, high-yield results.

The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The functionalization at the C4-position through nucleophilic aromatic substitution (SNAr) is a critical step in the synthesis of these valuable compounds.[1] However, this reaction is not without its challenges. This guide is structured to address these issues head-on, providing practical solutions backed by scientific reasoning.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is one of the most common frustrations in organic synthesis. For the SNAr of 4-chloroquinolines, the issue often stems from one or more of the following factors:

  • Insufficient Reactivity:

    • The Nucleophile: Weakly nucleophilic amines, especially anilines with electron-withdrawing groups, may struggle to attack the C4 position of the quinoline ring. The inherent reactivity of the 4-chloroquinoline is enhanced by the electron-withdrawing effect of the ring nitrogen, but a potent nucleophile is still necessary.[1]

    • The Substrate: Electron-donating groups on the quinoline ring can decrease the electrophilicity of the C4 carbon, slowing down the reaction.

  • Harsh Reaction Conditions:

    • Traditional methods often call for high temperatures (>120°C) and long reaction times (>24 hours), which can lead to the degradation of starting materials or the desired product.[3][4]

  • Poor Solubility:

    • If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

Troubleshooting Steps & Solutions:

  • Enhance Reaction Conditions (Method Selection):

    • Microwave-Assisted Synthesis: This is often the first and most effective solution to try. Microwave irradiation can dramatically shorten reaction times (from hours to minutes) and improve yields, even for less reactive nucleophiles.[3][4][5][6] The rapid, uniform heating provided by microwaves often minimizes byproduct formation.[7]

    • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): For particularly challenging substrates, such as sterically hindered amines or weakly nucleophilic anilines, a palladium-catalyzed approach is a powerful alternative.[5][8][9] This method operates under milder conditions and has a broader substrate scope.[5][9]

  • Optimize Reaction Parameters:

    • Solvent Choice: For conventional heating, polar aprotic solvents like DMF or DMSO can be effective.[3][4] For microwave-assisted reactions, high-boiling polar solvents like DMSO, isopropanol, or N-methyl-2-pyrrolidone (NMP) are excellent choices.[3][4][5][10]

    • Base Addition: The SNAr reaction generates HCl, which can protonate the amine nucleophile, rendering it inactive. The addition of a base, such as K₂CO₃, NaOH, or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid and maintain the concentration of the free nucleophile.[3][4][10][11]

    • Temperature Control: If using conventional heating, incrementally increase the temperature and monitor the reaction by TLC. Be aware that excessive heat can lead to decomposition.[12]

Question 2: My reaction is messy, and I'm isolating multiple side products. How can I improve the selectivity?

Answer: Side product formation is a clear indicator that your reaction conditions are not optimal for the desired transformation. Common side reactions include:

  • Self-condensation of the nucleophile or substrate.

  • Reaction at other positions on the quinoline ring (less common for the 4-chloro position).

  • Degradation of starting materials or product under harsh conditions.

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: High temperatures are a frequent cause of side reactions.[12] If possible, reduce the temperature and extend the reaction time.

  • Switch to a Milder Method: As mentioned previously, microwave-assisted synthesis or a palladium-catalyzed reaction can provide the desired product under less aggressive conditions, thereby minimizing side reactions.[1][5]

  • Catalyst and Ligand Selection (for Palladium-Catalyzed Reactions): In Buchwald-Hartwig aminations, the choice of ligand is crucial for selectivity and efficiency.[8][9] For example, sterically hindered phosphine ligands like Xantphos or DavePhos can be effective for challenging couplings.[5][13]

Question 3: I'm attempting a Buchwald-Hartwig amination of a 4-chloroquinoline, but the reaction is not working. What should I check?

Answer: The Buchwald-Hartwig reaction is a powerful tool, but it is sensitive to several factors.[9]

Troubleshooting Steps & Solutions:

  • Ensure an Inert Atmosphere: The palladium(0) catalyst is oxygen-sensitive. The reaction must be set up under an inert atmosphere (argon or nitrogen).[5] Ensure your solvent is deoxygenated.

  • Check Your Palladium Source and Ligand: Use a reliable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and an appropriate phosphine ligand.[5][14] The ratio of palladium to ligand is also important and may require optimization.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[5] Ensure the base is fresh and has been handled under anhydrous conditions.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic substitution of 4-chloroquinolines?

A1: The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Addition: The nucleophile attacks the electron-deficient carbon at the C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15]

  • Elimination: The chloride ion is expelled as a leaving group, and the aromaticity of the quinoline ring is restored.[1][15]

SNAr_Mechanism

Q2: Why is the C4 position preferentially attacked over the C2 position?

A2: The electron-withdrawing nitrogen atom in the quinoline ring deactivates the entire ring towards electrophilic attack but activates the C2 and C4 positions towards nucleophilic attack. While both positions are activated, the C4 position is generally more reactive in SNAr reactions. This preference is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4.

Q3: When should I choose conventional heating vs. microwave synthesis vs. a palladium-catalyzed reaction?

A3: The choice of method depends on the reactivity of your substrates and the desired reaction efficiency.

Method_Selection

Q4: Can I use other nucleophiles besides amines?

A4: Absolutely. While amines are the most common nucleophiles for producing biologically active 4-aminoquinolines,[3][4][16] the 4-chloro group can also be displaced by other nucleophiles, such as thiols (to form 4-thioquinolines) and hydrazines.[17][18] The principles of reactivity and the troubleshooting strategies discussed here are generally applicable to these other nucleophiles as well.

Data Summary: Reaction Conditions

The following table summarizes typical reaction conditions for the successful synthesis of 4-substituted quinolines.

MethodNucleophile TypeCatalyst/BaseSolventTemperature (°C)TimeTypical YieldReference(s)
Conventional Heating Primary/Secondary AlkylaminesOften neat, or with a base (K₂CO₃)EtOH, DMF>120>24 hModerate[3][4]
Microwave Synthesis Alkylamines, AnilinesBase often required (NaOH, K₂CO₃)DMSO, EtOH140-18020-30 minGood to Excellent (80-95%)[3][4]
Buchwald-Hartwig Anilines, Hindered AminesPd₂(dba)₃ / Xantphos, NaOtBuToluene, Dioxane80-11012-24 hGood to Excellent[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-Substituted-4-aminoquinolines

This protocol is adapted from methodologies that emphasize speed and efficiency.[3][4]

Materials:

  • 4,7-dichloroquinoline (or other substituted 4-chloroquinoline)

  • Desired amine (primary or secondary)

  • Solvent (e.g., DMSO or 2-propanol)

  • Base (e.g., K₂CO₃ or NaOH, if required)

  • Microwave synthesis vial

  • Standard glassware for work-up and purification

Procedure:

  • In a microwave synthesis vial, combine the 4-chloroquinoline (1.0 eq) and the amine (1.2-2.0 eq).

  • Add the solvent (e.g., DMSO) to dissolve the reactants.

  • If the nucleophile is an aniline or a secondary amine, add a base (e.g., K₂CO₃, 1.5 eq). For primary alkylamines, a base may not be necessary.[3][4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-180°C) for 20-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is for more challenging couplings and is based on established methods.[5][9]

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk flask or glovebox for inert atmosphere conditions

Procedure:

  • In a glovebox or under a stream of argon: To a Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the 4-chloroquinoline derivative and the amine.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the flask and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

General_Workflow

References

  • Mishra, A., et al. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(18), 5124-5128. [Link]
  • Barreiro, G., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]
  • Barreiro, G., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1382496. [Link]
  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • de Souza, M. V. N., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 11(10), e0164323. [Link]
  • Duarte, P. D., et al. (2013). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas.
  • Various Authors. (2018). Microwave assisted synthesis of 4‐quinolones.
  • El-Sayed, A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1235. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Laha, J. K., & Tummalapalli, K. S. S. (2010). Palladium-catalyzed tandem amination reaction for the synthesis of 4-quinolones. Organic Letters, 12(2), 212-215. [Link]
  • Reddy, T. S., et al. (2021). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 17, 2697-2706. [Link]
  • Matusiak, G., & Maślankiewicz, A. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Chen, J., et al. (2021). An efficient approach to 4-chloro quinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. Organic Chemistry Frontiers, 8(13), 3329-3334. [Link]
  • Wang, H., et al. (2010). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 15(1), 345-353. [Link]
  • Shinde, S. B., et al. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one. World Journal of Biology Pharmacy and Health Sciences, 17(1), 133-138. [Link]
  • Ukraintsev, I. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2095-2107. [Link]
  • Ukraintsev, I. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
  • Szychta, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 939. [Link]
  • Wikipedia. (n.d.).
  • El-Sayed, A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
  • Boyle, R. G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2736-2745. [Link]
  • Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. [Link]
  • Boyle, R. G., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
  • de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 226. [Link]

Sources

Preventing side product formation during quinoline bromination

Author: BenchChem Technical Support Team. Date: January 2026

Preventing Side Product Formation in Quinoline Bromination: A Troubleshooting Guide for Researchers

Welcome to the technical support center for quinoline bromination. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and drug development who utilize quinoline scaffolds in their synthetic pathways. A recurring challenge is controlling the regioselectivity and preventing the formation of unwanted side products during bromination. This guide is designed to provide you with in-depth, experience-driven insights and actionable troubleshooting strategies to optimize your quinoline bromination reactions. We will delve into the mechanistic underpinnings of the reaction to understand why certain side products form and how to prevent them.

Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of 5- and 8-bromoquinoline when I only want one isomer. How can I improve the regioselectivity?

This is a classic challenge in electrophilic aromatic substitution of quinoline. The regioselectivity is highly dependent on the reaction conditions, particularly the acidity of the medium.

Underlying Principle: The Role of Protonation

In strongly acidic conditions, such as concentrated sulfuric acid (H₂SO₄), the quinoline nitrogen is protonated to form the quinolinium ion.[1][2] This protonation deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, bromination occurs on the less deactivated carbocyclic (benzene) ring, leading to a mixture of 5- and 8-bromoquinolines.[1][2][3]

Troubleshooting & Optimization:

  • Solvent and Acid Choice: The choice of acid is critical. Using concentrated H₂SO₄ will almost invariably lead to a mixture of 5- and 8-isomers.[1]

  • Temperature Control: While temperature can influence reaction rates, it often has a limited effect on the 5- vs. 8-bromoquinoline product ratio in strong acids.[1]

  • Alternative Strategies for Specific Isomers:

    • For 3-Bromoquinoline: Direct bromination to achieve the 3-bromo isomer requires avoiding strongly acidic conditions that favor substitution on the benzene ring.[3][4] High-temperature, gas-phase bromination at 300°C has been reported to yield 3-bromoquinoline.[3][5] Another approach involves the decomposition of quinoline hydrobromide dibromide in solvents like chloroform or carbon tetrachloride, which can exclusively yield 3-bromoquinoline, especially in the presence of a hydrogen bromide scavenger like pyridine.[6]

    • For 5-Bromo- and 8-Bromoquinolines: If a specific isomer is desired, consider a multi-step synthetic route. For instance, synthesis from a pre-functionalized quinoline, such as 3-aminoquinoline via a Sandmeyer reaction, offers high regioselectivity for the 3-position.[3] For the 5- and 8-positions, separation of the isomeric mixture via chromatography is often necessary.

Q2: My reaction is producing significant amounts of di- and poly-brominated quinolines. How can I favor mono-bromination?

The formation of multiple brominated products is a common issue, especially when dealing with quinolines bearing activating substituents.

Underlying Principle: Ring Activation and Stoichiometry

  • Activating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups strongly activate the quinoline ring system, making it more susceptible to further electrophilic substitution.[7] This can make it challenging to halt the reaction at the mono-brominated stage.

  • Stoichiometry of Brominating Agent: An excess of the brominating agent (e.g., molecular bromine, Br₂) will naturally drive the reaction towards polybromination.[7] For example, the bromination of 8-hydroxyquinoline with more than one equivalent of Br₂ often results in 5,7-dibromo-8-hydroxyquinoline.[7][8][9]

Troubleshooting & Optimization:

  • Control Stoichiometry: Carefully control the amount of your brominating agent. For mono-bromination, begin with a 1:1 molar ratio of quinoline to the brominating agent. A slow, dropwise addition of the brominating agent can help maintain a low instantaneous concentration, further discouraging over-bromination.

  • Milder Brominating Agents: For highly activated quinoline systems, consider using a milder brominating agent. N-Bromosuccinimide (NBS) is often a good alternative to the more reactive molecular bromine.[7][10][11][12][13]

  • Lower Reaction Temperature: Conducting the reaction at reduced temperatures can decrease the overall reaction rate, providing better control and selectivity for the mono-brominated product.[7]

Troubleshooting Guide: Common Issues and Solutions
Issue Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity (Mixture of Isomers) Reaction in strong acid (e.g., H₂SO₄) protonates the quinoline nitrogen, directing bromination to the 5- and 8-positions.[1][2]For 3-bromoquinoline, avoid strong acids and consider gas-phase bromination or using quinoline hydrobromide dibromide.[3][5][6] For specific 5- or 8-isomers, chromatographic separation may be required.
Over-bromination (Di- and Poly-brominated Products) Excess brominating agent.[7] Presence of activating groups (e.g., -OH, -NH₂, -OCH₃).[7][8][9]Use a 1:1 stoichiometry of quinoline to brominating agent.[7] Employ a milder brominating agent like NBS.[7][10][11][12][13] Lower the reaction temperature.[7]
Formation of Quinoline Salt Precipitate Reaction with bromine can produce hydrogen bromide (HBr), which then reacts with quinoline to form a salt.[8]This is often a normal part of the reaction. The salt can typically be dissolved during the work-up by washing with an aqueous basic solution (e.g., 5% NaHCO₃).[8]
Reaction is too sluggish or does not proceed Insufficiently activated quinoline ring for the chosen brominating agent and conditions. Low reaction temperature.For unactivated quinolines, harsher conditions (e.g., stronger acid, higher temperature) may be necessary, but be mindful of the impact on regioselectivity. For activated systems, ensure the temperature is not too low to prevent the reaction from starting.
Complex mixture of unidentified byproducts Radical side reactions. Decomposition of starting material or product under harsh conditions.Ensure the absence of radical initiators unless a radical mechanism is intended. Use purified reagents and solvents. Consider degassing the solvent. Monitor the reaction by TLC to avoid prolonged reaction times that can lead to degradation.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Bromoquinoline via Direct Bromination

This protocol is adapted from methods that favor the formation of 3-bromoquinoline.[4]

  • Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.

  • Dissolve the quinoline hydrobromide in a suitable solvent such as a mixture of water and an alcohol.

  • Slowly add molecular bromine (Br₂) to the solution while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the 3-bromoquinoline hydrobromide product may precipitate and can be collected by filtration.

  • Neutralize the product with a suitable base to obtain the free 3-bromoquinoline.

Protocol 2: Synthesis of 5-Bromo- and 8-Bromoquinoline in Strong Acid

This protocol is based on the bromination of quinoline in a strong acid medium.[1][14][15][16]

  • In a flask equipped with a stirrer, slowly add quinoline to chilled (0 °C) concentrated sulfuric acid.

  • Cool the mixture to the desired reaction temperature (e.g., -25 °C).

  • Add N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature is maintained.

  • Stir the reaction mixture for several hours at the controlled temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) until alkaline.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate it, and purify the resulting mixture of 5- and 8-bromoquinoline using column chromatography.

Visualizing Reaction Pathways

To better understand the factors influencing regioselectivity, let's visualize the key reaction pathways.

Quinoline_Bromination cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_products Bromination Products Quinoline Quinoline Strong_Acid Strong Acid (e.g., H₂SO₄) No_Acid Neutral/Weakly Acidic Quinolinium_Ion Quinolinium Ion (Deactivated Pyridine Ring) Strong_Acid->Quinolinium_Ion Protonation Neutral_Quinoline Neutral Quinoline No_Acid->Neutral_Quinoline Remains Neutral Product_5_8 5-Bromoquinoline & 8-Bromoquinoline Quinolinium_Ion->Product_5_8 Electrophilic Attack on Benzene Ring Product_3 3-Bromoquinoline Neutral_Quinoline->Product_3 Electrophilic Attack on Pyridine Ring

Caption: Influence of reaction conditions on quinoline bromination regioselectivity.

This diagram illustrates how the acidity of the reaction medium dictates the reactive species and, consequently, the position of bromination on the quinoline ring.

References
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34693–34698. [Link]
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34693-34698. [Link]
  • Reddy, K. R., et al. (2012). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 77(17), 7543–7555. [Link]
  • SYNTHESIS. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. Heterocycles, 93(1), 1-6. [Link]
  • YA THERAPEUTICS INC. (2019). Synthesis method of 3-bromoquinoline compound.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. (i)... [Figure].
  • Brown, W., & Gouliaev, A. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(01), 83-86. [Link]
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34693–34698. [Link]
  • Brown, W., & Gouliaev, A. (2004). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ChemInform, 33(43). [Link]
  • den Hertog, H. J., & van der Does, L. (1966). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 85(7), 743-747. [Link]
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Brown, W., & Gouliaev, A. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(01), 83-86. [Link]
  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]
  • Deng, S., et al. (2021). Synthesis of Multibromo-Substituted Quinolines by NBS-Mediated Cascade Electrophilic Bromination/Cyclization of N-(3-Phenylprop-2-ynyl)anilines. Synlett, 32(10), 1011-1015. [Link]
  • Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. (U.S.
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(6), e202300120. [Link]
  • Eisch, J. J. (1962). Aza-Aromatic Substitution. I. The Selective Bromination of the Quinoline Nucleus. The Journal of Organic Chemistry, 27(4), 1318–1323. [Link]
  • Ahmad, Y., Qureshi, M. I., & Baig, M. I. (1964). The 5- and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 7(1), 1-4.
  • Çakmak, O. (2004). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. [Doctoral dissertation, Atatürk University].
  • Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Nurkenov, O. A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Molecules, 27(22), 7949. [Link]
  • Gouliaev, A. H., & Senning, A. (2003). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 80, 53. [Link]

Sources

Technical Support Center: Purification of Halogenated Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of halogenated quinoline intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of these critical building blocks.

Halogenated quinolines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including antimalarials, antivirals, and anticancer agents.[1][2] Their purity is paramount, as even trace impurities can impact the safety, efficacy, and regulatory approval of the final active pharmaceutical ingredient (API).[3][4][5] This guide provides practical, field-proven insights to help you achieve the desired purity and yield for your halogenated quinoline intermediates.

Troubleshooting Guides & FAQs

This section directly addresses specific issues that may arise during the purification of halogenated quinoline intermediates in a question-and-answer format.

Issue 1: Product Decomposition on Silica Gel Column

Question: I'm trying to purify my halogenated quinoline intermediate using silica gel column chromatography, but I'm observing significant streaking, poor recovery, and what appears to be product decomposition on the column. What's happening and how can I fix it?

Answer: This is a very common issue. The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to irreversible adsorption, tailing of the peak, and even acid-catalyzed decomposition of sensitive substrates.

Causality & Solution:

  • Acidic Silica: Standard silica gel is inherently acidic (pH ~4-5). This acidity can be detrimental to basic compounds like quinolines.

  • Solution 1: Basic Modifier: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (TEA) or pyridine (typically 0.1-1% v/v) is commonly used. The modifier will preferentially bind to the acidic sites on the silica, minimizing interactions with your product.

  • Solution 2: Use Deactivated Silica: Consider using commercially available deactivated silica gel, such as silica treated with a base or end-capped silica.

  • Solution 3: Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds like halogenated quinolines.[6]

  • Solution 4: Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase high-performance liquid chromatography (HPLC) or flash chromatography on a C18-functionalized stationary phase can be a powerful purification method.[7][8][9]

Issue 2: Difficulty Separating Regioisomers

Question: My synthesis produces a mixture of halogenated quinoline regioisomers (e.g., 6-chloro- and 8-chloro-quinoline). They have very similar Rf values on TLC and are co-eluting during column chromatography. How can I separate them?

Answer: Separating regioisomers is a classic purification challenge due to their similar physical properties.[10] A multi-pronged approach is often necessary.

Strategies for Isomer Separation:

  • Optimize Chromatography:

    • Solvent System Screening: Systematically screen different solvent systems for column chromatography. Sometimes a switch from a standard ethyl acetate/hexane system to one containing dichloromethane, ether, or a small amount of methanol can significantly improve separation.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than standard flash chromatography and is often the method of choice for difficult separations.[7][10] Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions.[7]

    • Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatography technique that can be highly effective for separating closely related compounds.[11]

  • Fractional Crystallization:

    • Principle: This technique exploits slight differences in the solubility of the isomers in a particular solvent.

    • Method: Dissolve the mixture in a minimum amount of a hot solvent and allow it to cool slowly. The less soluble isomer may crystallize out first, leaving the more soluble isomer in the mother liquor. This process may need to be repeated several times to achieve high purity.

    • Salt Formation: Consider converting the mixture of basic quinolines into salts (e.g., hydrochlorides, picrates).[12] The different isomers' salts will have different crystal lattice energies and solubilities, often making separation by fractional crystallization more effective. The free base can then be regenerated by treatment with a base.[12][13]

Issue 3: Persistent Unreacted Starting Materials or Byproducts

Question: After my reaction work-up, I'm still seeing significant amounts of unreacted halogenated aniline and other starting materials in my crude product. How can I efficiently remove these?

Answer: Efficient removal of starting materials and byproducts early in the purification process can save considerable time and effort.

Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic quinolines from neutral or acidic impurities.[13]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic halogenated quinoline will be protonated and move into the aqueous layer.

    • Separate the layers. The neutral and acidic impurities will remain in the organic layer.

    • Basify the aqueous layer with a base (e.g., NaOH, NaHCO3) to deprotonate the quinoline, which will then precipitate or can be extracted back into an organic solvent.[13]

  • Distillation: If your halogenated quinoline intermediate is thermally stable and volatile, distillation (especially vacuum distillation) can be effective for separating it from non-volatile impurities or compounds with significantly different boiling points.[13]

  • Steam Distillation: This technique is particularly useful for purifying crude products from reactions that produce a lot of tar, such as the Skraup synthesis.[14][15]

Data Summary: Purification Techniques at a Glance

The following table provides a comparative overview of common purification techniques for quinoline derivatives.

Purification TechniquePrinciple of SeparationBest Suited ForCommon Challenges
Recrystallization Differential solubilityPurifying solid compounds to high purity; removing minor impurities.Finding a suitable solvent; oiling out; low recovery.[16][17][18]
Acid-Base Extraction Differential acid/base propertiesRemoving neutral or acidic impurities from basic quinolines.[13]Emulsion formation; incomplete extraction.
Column Chromatography Differential adsorptionSeparating mixtures of compounds with different polarities.[16]Product decomposition on silica; co-elution of isomers.[6][10]
Distillation Differential boiling pointsPurifying thermally stable, volatile liquids; removing non-volatile impurities.[13]Thermal decomposition of sensitive compounds.
Preparative HPLC High-resolution differential partitioningSeparating complex mixtures and closely related isomers.[7][10]Limited sample capacity; higher cost.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction

This protocol describes a standard method for the initial purification of a crude halogenated quinoline intermediate.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (3 x 50 mL). The halogenated quinoline product will move into the aqueous phase.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 4M NaOH solution) with stirring until the solution is strongly alkaline (pH > 12).[13]

  • Product Extraction: Extract the liberated halogenated quinoline back into an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification via Picrate Salt Formation

This method is particularly useful for achieving very high purity and for separating stubborn impurities.[12]

  • Salt Formation: Dissolve the crude halogenated quinoline in a minimal amount of 95% ethanol. In a separate flask, dissolve a stoichiometric amount of picric acid in the minimum volume of hot 95% ethanol. Add the quinoline solution to the picric acid solution. Yellow crystals of the quinoline picrate should form.

  • Crystallization: Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize crystallization.

  • Isolation: Collect the picrate salt crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Regeneration of the Free Base: Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO). Pass this solution through a short column packed with basic alumina. The picric acid will be adsorbed by the alumina.[6][12]

  • Final Extraction: Extract the free halogenated quinoline from the eluate with a non-polar solvent like n-pentane.

  • Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate) and remove the solvent under reduced pressure to obtain the highly purified halogenated quinoline.[6]

Visualization of Workflows

Purification Decision Workflow

This diagram illustrates a logical decision-making process for selecting a purification strategy for a crude halogenated quinoline intermediate.

G start Crude Halogenated Quinoline Intermediate extraction Acid-Base Extraction start->extraction check_purity Assess Purity (TLC, LC-MS) extraction->check_purity chromatography Column Chromatography (Silica or Alumina) check_purity->chromatography Purity < 98% pure_product Pure Product check_purity->pure_product Purity > 98% isomers Isomers Present? chromatography->isomers recrystallization Recrystallization/ Salt Formation recrystallization->pure_product isomers->recrystallization Yes isomers->pure_product No prep_hplc Preparative HPLC isomers->prep_hplc If Recrystallization Fails prep_hplc->pure_product G cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Mixture in Organic Solvent hcl_wash Wash with Aqueous HCl crude->hcl_wash Extract impurities Neutral/Acidic Impurities final_product Pure Product in Organic Solvent hcl_wash->impurities quinoline_salt Protonated Quinoline in Aqueous Layer hcl_wash->quinoline_salt naoh_add Add Aqueous NaOH quinoline_salt->naoh_add naoh_add->final_product Extract

Caption: Workflow for purification via acid-base extraction.

References

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
  • Mercuration of quinoline give different isomers how could these isomers separated | ResearchGate.
  • Purification of Quinoline - Chempedia - LookChem.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD.
  • Quinoline Synthesis Optimization: A Technical Support Center - Benchchem.
  • Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis - Benchchem.
  • Purification method of 8-hydroxyquinoline crude product - Google Patents.
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH.
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC) - Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Purification method of 8-hydroxyquinoline crude product - Google Patents.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - NIH.
  • Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds - Benchchem.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • (PDF) Recent Progress in the Synthesis of Quinolines - ResearchGate.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI.
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI.
  • How chemists are harnessing halogen bonds for asymmetric synthesis - Chemistry World.
  • Quinoline-impurities - Pharmaffiliates.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Impurity Profiling of Drug Substances in Pharmaceuticals - Pharmaguideline.
  • Recrystallization and Crystallization.
  • Impurity Profiling in Pharmaceuticals - YouTube.
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
  • The crystallization of quinoline - Google Patents.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.

Sources

Technical Support Center: Improving Regioselectivity in the Bromination of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of quinoline scaffolds. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical and practical advice on achieving regioselective bromination of substituted quinolines. This resource addresses common experimental challenges through troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles and peer-reviewed literature.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of substituted quinolines, offering explanations and actionable solutions.

Question 1: My reaction is producing a mixture of 5- and 8-bromoquinolines when I want to target a single isomer. How can I improve the regioselectivity?

Answer:

This is a common challenge in the electrophilic bromination of quinoline. The regioselectivity is primarily governed by the reaction conditions, which dictate the active electrophile and the state of the quinoline nucleus.

Causality: Under acidic conditions, the quinoline nitrogen is protonated, which deactivates the pyridine ring to electrophilic attack. Consequently, substitution occurs on the more electron-rich carbocyclic (benzene) ring. The 5- and 8-positions are generally favored due to the directing effects of the nitrogen atom.[1] The ratio of these isomers can be sensitive to the specific acid, solvent, and temperature used.

Troubleshooting & Optimization:

  • Solvent and Temperature Effects: The choice of solvent can significantly influence the regioselectivity. For instance, bromination in carbon tetrachloride can favor the 8-isomer, while reactions in nitrobenzene may yield more of the 5-isomer. Experiment with a range of solvents, such as chlorinated hydrocarbons, nitro-aromatics, or strong acids like sulfuric acid, and optimize the reaction temperature. Lower temperatures often lead to higher selectivity.

  • Lewis Acid Catalysis: The use of a Lewis acid, such as aluminum chloride (AlCl₃), can alter the regioselectivity. The formation of a complex between the Lewis acid and the quinoline nitrogen can sterically hinder the 8-position, thereby favoring substitution at the 5-position.[2]

  • Alternative Brominating Agents: While molecular bromine (Br₂) is common, other reagents can offer different selectivity profiles. Consider using N-bromosuccinimide (NBS), which can be a milder source of electrophilic bromine, particularly when used with a proton source like sulfuric acid.[2][3]

Question 2: I am observing significant amounts of polybrominated products, even when using one equivalent of the brominating agent. How can I favor monobromination?

Answer:

The formation of polybrominated products is a frequent issue, especially with quinolines bearing electron-donating substituents.

Causality: Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) groups strongly activate the quinoline ring towards electrophilic aromatic substitution.[4] This increased reactivity can make it difficult to stop the reaction after a single bromination, leading to di- or even tri-brominated products.[5][6]

Troubleshooting & Optimization:

  • Controlled Stoichiometry: Carefully control the stoichiometry of your brominating agent. A slow, dropwise addition of the brominating agent to the quinoline solution can help maintain a low concentration of the electrophile and favor monosubstitution.[4]

  • Milder Brominating Agents: Switch from molecular bromine to a less reactive brominating agent like N-bromosuccinimide (NBS).[4][7] NBS often provides better control over the extent of bromination.

  • Lower Reaction Temperatures: Conducting the reaction at lower temperatures (e.g., 0 °C or below) can significantly reduce the rate of the second and subsequent brominations, thus improving the yield of the monobrominated product.[4]

  • Protecting Groups: For highly activated systems, consider temporarily protecting the activating group. For example, an amino group can be acylated to reduce its activating effect. The protecting group can be removed after the bromination step.

Question 3: I am trying to introduce a bromine atom at the 3-position, but direct bromination is not working. What are my options?

Answer:

Direct electrophilic bromination of the quinoline ring typically does not yield the 3-bromo isomer due to the electronic properties of the quinoline nucleus.[1] However, several alternative strategies can achieve this transformation with high regioselectivity.

Alternative Synthetic Routes:

  • High-Temperature, Gas-Phase Bromination: This method has been reported to produce 3-bromoquinoline, circumventing the usual regioselectivity observed in solution-phase reactions.[1]

  • Sandmeyer Reaction: If you can synthesize or procure 3-aminoquinoline, the Sandmeyer reaction provides a reliable method to convert the amino group into a bromine atom.[1]

  • Electrophilic Cyclization of N-(2-alkynyl)anilines: This modern approach involves the cyclization of an appropriately substituted N-(2-alkynyl)aniline precursor in the presence of an electrophilic bromine source like molecular bromine. This method offers excellent regioselectivity for the 3-position.[8][9]

  • Formal [4+2] Cycloaddition: A highly regioselective synthesis of 3-bromoquinolines can be achieved through a formal [4+2] cycloaddition reaction between an N-aryliminium ion and a 1-bromoalkyne.[8][10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles of quinoline bromination.

How do electron-donating and electron-withdrawing groups on the quinoline ring affect the position of bromination?

The nature and position of substituents on the quinoline ring have a profound impact on the regioselectivity of bromination by influencing the electron density of the aromatic system.

  • Electron-Donating Groups (EDGs): Substituents like -OH, -NH₂, and -OCH₃ increase the electron density of the ring, making it more susceptible to electrophilic attack.[11] These groups are typically ortho, para-directing.

    • An EDG on the benzene ring will direct bromination to the available ortho and para positions. For example, 8-hydroxyquinoline is readily brominated at the 5- and 7-positions.[12][13]

    • An EDG on the pyridine ring will activate that ring, but electrophilic substitution on the pyridine ring is generally less favorable than on the benzene ring unless the benzene ring is strongly deactivated.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -CN decrease the electron density of the ring, making it less reactive towards electrophiles.[11][14] These groups are typically meta-directing.

    • An EWG on the benzene ring will direct incoming electrophiles to positions meta to it, and will generally favor substitution on the unsubstituted ring if possible.

    • An EWG on the pyridine ring will further deactivate it, strongly favoring substitution on the benzene ring at the 5- and 8-positions.

Substituent TypePositionDirecting EffectExample Product(s)
Activating (-OH)C-8ortho, para5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline[12][13]
Activating (-NH₂)C-8ortho, para5-bromo- and 5,7-dibromo-8-aminoquinoline[13]
Activating (-OCH₃)C-8ortho, para5-bromo-8-methoxyquinoline[13]
Deactivating (-NO₂)C-5metaBromination would likely occur on the same ring at C-7 or on the other ring.
What are the advantages of using N-Bromosuccinimide (NBS) over liquid bromine?

N-Bromosuccinimide (NBS) is a versatile reagent that offers several advantages over elemental bromine in certain applications.

  • Milder Reaction Conditions: NBS is a solid and is generally easier and safer to handle than liquid bromine. It often allows for milder reaction conditions.[7]

  • Improved Selectivity: NBS can provide better selectivity for monobromination, especially in highly activated systems, as it can be a source of a low concentration of Br₂ in situ.[4]

  • Radical Bromination: In the presence of a radical initiator (like AIBN or light), NBS can be used for benzylic bromination, which is a different mechanism than electrophilic aromatic substitution.[15]

  • Oxidative Bromination: NBS can also act as an oxidant. For example, it can be used in a one-pot reaction to brominate and dehydrogenate tetrahydroquinolines to form bromoquinolines.[5][16][17][18]

What is the general mechanism for the electrophilic bromination of quinoline?

The electrophilic bromination of quinoline proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism.

  • Activation of the Electrophile: In the presence of a Lewis or Brønsted acid, molecular bromine is polarized, generating a more potent electrophile, Br⁺.

  • Nucleophilic Attack: The π-electron system of the quinoline ring attacks the electrophilic bromine atom. This attack is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and yielding the bromoquinoline product.

G cluster_mechanism Electrophilic Bromination Mechanism Quinoline Quinoline AreniumIon Arenium Ion (Sigma Complex) Quinoline->AreniumIon + Br₂ Br2 Br-Br Product Bromoquinoline AreniumIon->Product - H⁺ HBr HBr

Caption: General mechanism of electrophilic bromination of quinoline.

Experimental Protocols

General Protocol for Regioselective Bromination using NBS

This protocol is a starting point for the bromination of an activated quinoline derivative and should be optimized for each specific substrate.

  • Preparation: Dissolve the substituted quinoline (1.0 mmol) in a suitable solvent (e.g., chloroform, dichloromethane, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.0-1.1 mmol for monobromination) in small portions to the stirred solution over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired bromoquinoline.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in quinoline bromination.

G Start Start Experiment Problem Unsatisfactory Result (Low Yield / Poor Selectivity) Start->Problem CheckPurity Check Starting Material Purity Problem->CheckPurity AnalyzeProducts Analyze Product Mixture (NMR, GC-MS) CheckPurity->AnalyzeProducts LowYield Issue: Low Yield? AnalyzeProducts->LowYield PoorSelectivity Issue: Poor Regioselectivity? AnalyzeProducts->PoorSelectivity LowYield->PoorSelectivity No OptimizeTemp Optimize Temperature (Lower Temp) LowYield->OptimizeTemp Yes OptimizeSolvent Change Solvent PoorSelectivity->OptimizeSolvent Yes ConsiderMechanism Consider Alternative Mechanism/Route PoorSelectivity->ConsiderMechanism No OptimizeTemp->Problem OptimizeReagent Change Brominating Agent (e.g., NBS for Br₂) OptimizeSolvent->OptimizeReagent OptimizeStoich Adjust Stoichiometry OptimizeReagent->OptimizeStoich OptimizeStoich->Problem Success Successful Outcome ConsiderMechanism->Success

Caption: A troubleshooting workflow for quinoline bromination.

References

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Org. Biomol. Chem.
  • ACS Publications. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.
  • PubMed Central. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Org. Biomol. Chem.
  • PubMed Central. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Patsnap. Synthesis method of 3-bromoquinoline compound.
  • ACS Publications. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • Scribd. Synthesis of 6-Bromoquinoline.
  • BIOSYNCE. What are the effects of different substituents on the reactivity of quinoline?
  • PubMed Central. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • University of Liverpool. Chapter 7 Quinolines and Isoquinolines.
  • ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • ResearchGate. Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • ResearchGate. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • University of Liverpool. Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Wikipedia. N-Bromosuccinimide.
  • PubMed Central. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.

Sources

Dealing with poor solubility of quinoline intermediates in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've spent years in the field helping teams overcome the synthetic hurdles that can stall promising projects. One of the most common and frustrating challenges we encounter is the poor solubility of quinoline intermediates in reaction mixtures.

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] However, the very properties that make this heterocyclic system so stable and useful—its rigid, aromatic, and often planar structure—also contribute to strong intermolecular π-stacking and crystal lattice forces. This frequently leads to poor solubility in common organic solvents, causing reactions to stall, yields to plummet, and purification to become a nightmare.

This guide is structured to function as your on-demand consultant. We will move from foundational questions in our FAQ section to deep, actionable protocols in our Troubleshooting Guides. My goal is not just to provide steps but to explain the causality behind them, empowering you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline intermediates crashing out of the reaction mixture?

A1: The primary reason is the inherent physicochemical nature of the quinoline core. As a large, rigid, and aromatic heterocyclic system, quinoline derivatives are prone to strong intermolecular interactions, particularly π-π stacking.[2] These forces can be stronger than the interactions with the solvent molecules, causing the intermediate to self-associate and precipitate. Symmetrical molecules, which can pack more efficiently into a crystal lattice, often exhibit higher melting points and lower solubilities.[2] Furthermore, the presence of polar functional groups capable of hydrogen bonding can exacerbate the issue in non-polar solvents, while being insufficient to grant solubility in highly polar ones.

Q2: I've observed unexpected precipitation in my reaction. What is the very first thing I should try?

A2: Before making significant changes to your protocol, your first step should be a simple, non-invasive technique: gentle heating and vigorous stirring. Often, a reaction may have cooled slightly, or a supersaturated solution of an intermediate may have formed.

  • Increase Temperature: Gently warm the reaction mixture by 5-10 °C. Increased thermal energy can often provide the activation energy needed to break the crystal lattice forces and redissolve the precipitate.[2]

  • Vigorous Stirring: Ensure your stirring is adequate. Sometimes, localized high concentrations can initiate precipitation. Improved agitation can help maintain a homogenous solution.

  • Scratch the Flask: If gentle heating doesn't work and you suspect "oiling out" or a stubborn supersaturated solution, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization of the right kind, but more often, this is a technique for post-reaction crystallization.[5][6] If precipitation persists after these initial steps, you will need to move to more systematic troubleshooting as outlined in the guides below.

Q3: How does pH dramatically affect the solubility of my quinoline intermediate?

A3: The quinoline ring system contains a basic nitrogen atom.[1][7] This nitrogen can be protonated by an acid to form a quinolinium salt. This is a critical solubility switch.

  • In Neutral or Basic Media: The quinoline is in its neutral, free-base form. Its solubility is dictated by the organic solvent and the molecule's other functional groups. This form is typically less polar and more soluble in solvents like dichloromethane or chloroform.[8]

  • In Acidic Media: The nitrogen atom becomes protonated, forming a salt. This salt is an ionic species and is significantly more polar than the free base. Consequently, its solubility in polar protic solvents like water, ethanol, or methanol increases dramatically, while its solubility in non-polar organic solvents will decrease.[1][2][4][9]

This pH-dependent solubility is a powerful tool you can use. For instance, in acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis, the acidic conditions inherently help to solubilize the basic quinoline intermediates.[10][11][12][13][14]

Q4: What are the best general-purpose solvents for reactions involving quinolines?

A4: There is no single "best" solvent, as the choice is highly dependent on the specific reaction and the substitution pattern of your quinoline intermediate. However, a good starting point is to consider solvents that can disrupt π-stacking and accommodate both the aromatic system and any functional groups.

  • Polar Aprotic Solvents: Solvents like DMF (N,N-Dimethylformamide), DMAc (N,N-Dimethylacetamide), and DMSO (Dimethyl sulfoxide) are excellent choices for dissolving polar, poorly soluble compounds. They have high dielectric constants and can effectively solvate a wide range of structures. DMSO, in particular, has been noted for its role in certain quinoline syntheses.[11]

  • Polar Protic Solvents: Ethanol, n-propanol, and even water are increasingly used, especially in "green" chemistry approaches.[15][16][17] They are effective when the reaction can tolerate protic solvents and are particularly good if the intermediate can be protonated or engage in hydrogen bonding. For example, Friedländer synthesis can work well in ethanol or ethanol/water mixtures.[10][18]

  • High-Boiling Aromatic Solvents: Toluene, xylene, or nitrobenzene can be effective. Nitrobenzene famously serves as both a solvent and an oxidant in the Skraup synthesis.[7][10] These solvents can engage in π-π interactions with the quinoline intermediates, helping to keep them in solution.

Troubleshooting Guides

This section provides systematic, protocol-driven approaches to solving specific solubility problems you may encounter during your experiments.

Guide 1: Problem - Intermediate Precipitates During the Reaction

You've set up your reaction, and within hours, a significant amount of solid material has crashed out, and TLC analysis shows incomplete conversion of your starting material. This indicates your intermediate has precipitated before it can react further.

G cluster_0 start Precipitation Observed (Incomplete Reaction) check_temp Is reaction at optimal temperature? start->check_temp adjust_temp Action: Increase Temp (e.g., +10-20 °C) check_temp->adjust_temp No check_solvent Is the solvent polarity optimal? check_temp->check_solvent Yes adjust_temp->check_solvent change_solvent Action: Switch to a more polar/aprotic solvent (e.g., Toluene -> DMF) check_solvent->change_solvent No check_cosolvent Can a co-solvent be added? check_solvent->check_cosolvent Yes end_success Problem Resolved: Reaction Proceeds change_solvent->end_success add_cosolvent Action: Add Co-solvent (e.g., 10-20% DMF, NMP, or DMAc) check_cosolvent->add_cosolvent Yes check_ph Is the quinoline basic? Can pH be modified? check_cosolvent->check_ph No add_cosolvent->end_success adjust_ph Action: Add catalytic acid (e.g., TFA, CSA) to form a soluble salt check_ph->adjust_ph Yes check_ph->end_success No adjust_ph->end_success

Caption: Troubleshooting workflow for mid-reaction precipitation.

The most direct approach is to change the solvent environment. If your intermediate is precipitating, the solvent is not capable of overcoming the solute-solute interactions.

Experimental Protocol: Stepwise Solvent Exchange/Addition

  • Initial Test: In a separate test tube, add a small amount of the precipitate. Test its solubility in a range of alternative solvents (see table below) to identify a suitable candidate.

  • Co-Solvent Addition: If a full solvent exchange is undesirable, add a small percentage (e.g., 10-20% v/v) of a stronger, miscible co-solvent like DMF, NMP, or DMSO to the reaction mixture.[19][20][21][22] This can dramatically increase the polarity and solvating power of the bulk medium.

  • Solvent Exchange: If co-solvents fail, consider re-designing the experiment with a more suitable primary solvent from the outset.

Table 1: Common Solvents for Quinoline Chemistry

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations
TolueneNon-polar Aromatic1112.4Good for non-polar intermediates; can engage in π-stacking.
DioxanePolar Aprotic1012.2Good general-purpose ether; higher boiling point than THF.
Acetonitrile (ACN)Polar Aprotic8237.5Highly polar; can be a good choice but buffer solubility can be an issue.[23]
Ethanol (EtOH)Polar Protic7824.5"Green" solvent, good for H-bonding and solubilizing salts.[15][16][17]
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7Excellent solvent for many poorly soluble compounds; high boiling point.
Dimethyl Sulfoxide (DMSO)Polar Aprotic18946.7Very strong solvent; can be difficult to remove; may participate in reactions.[11]
GlycerolPolar Protic29042.5Green, high-boiling solvent used in Skraup synthesis.[15][24]

For any quinoline intermediate, leveraging the basicity of the nitrogen is a key strategy. By adding a catalytic amount of acid, you can protonate the quinoline, forming a more soluble quinolinium salt in situ.

G cluster_0 Quinoline Quinoline (Free Base) Poorly Soluble in Polar Solvents Proton + H+ Equilibrium Quinolinium Quinolinium Salt (Protonated) Highly Soluble in Polar Solvents

Sources

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-substituted quinolines. This guide is designed for researchers, chemists, and drug development professionals engaged in the functionalization of the quinoline scaffold via Nucleophilic Aromatic Substitution (SNAr). The C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, making 4-chloroquinolines invaluable precursors in medicinal chemistry.[1][2]

This document provides in-depth, field-proven insights into optimizing the critical parameters of base and solvent selection. We will move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot and refine your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the SNAr reaction on a 4-chloroquinoline?

The reaction proceeds via a two-step addition-elimination mechanism.[3] First, the nucleophile attacks the electron-deficient C4 carbon of the quinoline ring. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] In the second, faster step, the chloride leaving group is eliminated, restoring the aromaticity of the quinoline ring to yield the final product.[6] The stability of the Meisenheimer complex is paramount for a successful reaction and is heavily influenced by both the solvent and the presence of any additional electron-withdrawing groups.

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Side Products) reagents Are starting materials and reagents pure and dry? start->reagents base_choice Is the base appropriate for the nucleophile's pKa? reagents->base_choice Yes solution Implement Optimized Conditions reagents->solution No (Purify/replace reagents) solvent_choice Is the solvent optimal? (Polar Aprotic?) base_choice->solvent_choice Yes base_choice->solution No (Select stronger/weaker base) temp_time Are temperature and reaction time optimized? solvent_choice->temp_time Yes solvent_choice->solution No (Switch to DMSO/DMF) workup Is the workup procedure causing product loss? temp_time->workup Yes temp_time->solution No (Increase temp/time, monitor by TLC) workup->solution Yes (Reaction is optimized) workup->solution No (Adjust pH, extraction solvent)

Caption: A systematic workflow for troubleshooting SNAr reactions.

Problem 1: The reaction is very slow or has not gone to completion (low conversion of starting material).

  • Potential Cause A: Insufficiently Activated Nucleophile. The chosen base may be too weak to deprotonate your nucleophile effectively. This is common with alcohols, phenols, or weakly nucleophilic heterocycles.

    • Solution: Switch to a stronger base. If you are using K₂CO₃ with a phenol, try using KOH or even NaH to generate the more potent phenoxide anion. Always consider the pKa of your nucleophile. [7]

  • Potential Cause B: Suboptimal Solvent. A protic solvent like ethanol could be deactivating your nucleophile via hydrogen bonding. A less polar aprotic solvent like THF might not be effective at stabilizing the charged Meisenheimer complex.

    • Solution: Switch to a high-polarity aprotic solvent like DMSO or DMF. [8]These solvents excel at promoting SNAr reactions by maximizing nucleophile reactivity and stabilizing the key intermediate.

  • Potential Cause C: Insufficient Thermal Energy. Some SNAr reactions, especially with less reactive nucleophiles, require heat to overcome the activation energy barrier for the formation of the Meisenheimer complex.

    • Solution: Increase the reaction temperature. A typical range is 70-120°C. [1]For very stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the polar reaction mixture. [1]Always monitor the reaction for potential decomposition at higher temperatures.

Problem 2: The reaction is messy, with multiple side products and significant tar formation.

  • Potential Cause A: Base-Induced Side Reactions. Using an overly strong base (like NaH or an alkoxide) in the presence of sensitive functional groups (like esters or aldehydes) can lead to unintended reactions. [9]The base might also react with the solvent at high temperatures.

    • Solution: Use the mildest base that is effective. For amine nucleophiles, an organic base like DIPEA or an inorganic base like K₂CO₃ is often sufficient to act as an acid scavenger without causing decomposition. [10]

  • Potential Cause B: Thermal Decomposition. The 4-chloroquinoline substrate, the nucleophile, or the product may be unstable at the reaction temperature, leading to polymerization or decomposition (tarring). [11] * Solution: Attempt the reaction at a lower temperature for a longer duration. If high temperatures are necessary, ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.

  • Potential Cause C: Competing Reactions. If the nucleophile has multiple reactive sites, you may get a mixture of products. For di-substituted quinolines, regioselectivity can also be an issue.

    • Solution: Protect sensitive functional groups on your nucleophile before the reaction. For issues of regioselectivity (e.g., on a 2,4-dichloroquinoline), the C4 position is generally more reactive to nucleophilic attack than C2. [2][12]However, this can be influenced by reaction conditions.

Problem 3: I am getting a good yield by TLC/LC-MS, but I am losing most of my product during workup and purification.

  • Potential Cause A: Product Solubility. The 4-substituted quinoline product may be soluble in the aqueous phase, especially if it is highly polar or can be protonated.

    • Solution: During aqueous workup, adjust the pH of the aqueous layer. Basic quinoline products can be extracted more efficiently into an organic solvent (like EtOAc or DCM) from a basic aqueous solution (pH > 8). Acidic products (e.g., containing a phenol) can be extracted from an acidic solution.

  • Potential Cause B: Emulsion Formation. High concentrations of salts or polar solvents like DMSO/DMF can lead to persistent emulsions during extraction.

    • Solution: Dilute the reaction mixture with a large volume of water before extraction. Adding brine (saturated NaCl solution) can help break emulsions. If possible, filtering the diluted mixture through a pad of Celite before extraction can remove insoluble materials that stabilize emulsions.

  • Potential Cause C: Product Precipitation. Sometimes the product precipitates directly from the reaction mixture upon cooling or dilution with an anti-solvent (like water).

    • Solution: This can be an effective purification method. If the product crashes out upon adding water, you can often isolate it by simple filtration, wash it with water and a non-polar solvent (like hexane or ether) to remove impurities, and then dry it. [1]This can be much more efficient than chromatography.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (Conventional Heating)

This protocol is a robust starting point for the reaction of a 4-chloroquinoline with a primary or secondary amine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloroquinoline derivative (1.0 eq), the amine nucleophile (1.1 - 1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as DMF or DMSO (to make a 0.1 - 0.5 M solution with respect to the quinoline).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 4-chloroquinoline is consumed (typically 4-24 hours). [1]5. Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a large volume of cold water. The product may precipitate. If it does, collect the solid by vacuum filtration, wash with water, and dry.

  • Extraction: If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel. [1]

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem Technical Document.
  • Sánchez, L. A., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Pliego, J. R. (2009).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde. BenchChem Technical Document.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
  • Novelty Journals. (2022).
  • Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline. [Link]
  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
  • de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
  • Mészaros, Z., et al. (1972). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • University of Liverpool.
  • BenchChem. (2025).
  • Huczyński, A., et al. (2020).
  • Campodónico, P., et al. (2014). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
  • University of East Anglia. Chapter 7: Quinolines and Isoquinolines. [Link]
  • Wikipedia.
  • Chen, Y., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Lejkowski, M., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]
  • de Castro Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Gutekunst, W. Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
  • ACS Green Chemistry Institute. SNAr Solvents and Reagents. [Link]
  • Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Molecules. [Link]
  • StudySmarter. Nucleophilic Aromatic Substitution Practice Problems. [Link]
  • ACS Green Chemistry Institute. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]
  • Kumar, S., et al. (2022). SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins. Chemistry – A European Journal. [Link]
  • Kennedy, C. R., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
  • Chemistry Steps.
  • Morsch, L. (2024). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Kumar, S., et al. (2021). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines.
  • Stępień, M., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemical Reviews. [Link]

Sources

How to avoid dehalogenation in reactions with 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for reactions involving 7-Bromo-4-chloro-2-methylquinoline, with a specific focus on preventing the common side reaction of dehalogenation. Our goal is to equip you with the knowledge and practical strategies to ensure the success and selectivity of your chemical transformations.

Understanding the Reactivity of this compound

This compound is a versatile synthetic intermediate due to the presence of two distinct halogen atoms on the quinoline core. The electronic nature of the quinoline ring system dictates the differential reactivity of these halogens. The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[1][2] Conversely, the bromo group at the 7-position is more amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings. This differential reactivity allows for selective and sequential functionalization of the molecule.[1]

However, a significant challenge in these reactions is the potential for dehalogenation, where one or both halogen atoms are replaced by a hydrogen atom. This side reaction, often referred to as hydrodehalogenation or reductive dehalogenation, can lead to reduced yields of the desired product and complicate purification.[3][4]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting advice.

Q1: I am observing significant dehalogenation of my starting material during a Suzuki-Miyaura coupling at the 7-position. What are the likely causes?

A1: Dehalogenation in Suzuki-Miyaura coupling is a common issue and can arise from several factors related to the reaction conditions. The primary culprits are often sources of hydride that lead to reductive cleavage of the carbon-halogen bond.[3][5]

  • Hydride Source: The hydride can originate from the solvent (e.g., alcohols like isopropanol), the base (e.g., formate salts or alkoxides), or even impurities in the reagents.[3][5] Water, while often a component of the solvent system, can also act as a proton source in the dehalogenation pathway.[6][7]

  • Catalyst System: An inappropriate choice of palladium catalyst and ligand can favor the dehalogenation pathway. If the desired reductive elimination of the cross-coupled product is slow, the intermediate palladium-aryl complex may undergo a competing reaction with a hydride source.[3][8]

  • Reaction Temperature: Elevated temperatures can sometimes promote dehalogenation, especially if the desired coupling reaction is sluggish.[9]

Q2: How can I minimize dehalogenation in my Suzuki-Miyaura coupling with this compound?

A2: Minimizing dehalogenation requires careful optimization of your reaction parameters to favor the desired cross-coupling pathway.

ParameterRecommendation to Avoid DehalogenationRationale
Palladium Catalyst Use a pre-formed, well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species. Consider catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][10][11]Bulky and electron-rich ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[11] NHC ligands are known for their high activity and stability.[10]
Base Opt for milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8] Avoid strong alkoxide bases if possible, as they can be a source of hydrides.Milder bases are less likely to promote side reactions, including the generation of hydride species that lead to dehalogenation.
Solvent Use aprotic solvents like 1,4-dioxane, toluene, or THF.[8][12] If an alcohol is necessary, use it as a co-solvent in minimal quantities. Ensure all solvents are thoroughly degassed.Aprotic solvents are less likely to act as hydride donors. Degassing is crucial to prevent oxygen from deactivating the catalyst, which can lead to sluggish reactions and more side products.[9][13]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lowering the temperature can help to suppress unwanted side reactions, including dehalogenation.[9]

Q3: I am attempting a Sonogashira coupling at the 7-bromo position, but I am getting a mixture of the desired product, the dehalogenated starting material, and alkyne homocoupling (Glaser coupling). What should I do?

A3: This is a common scenario in Sonogashira couplings. Here’s a breakdown of the issues and how to address them:

  • Dehalogenation: The same principles as for Suzuki coupling apply. Optimize your catalyst, base, and solvent system to disfavor the reductive dehalogenation pathway.

  • Alkyne Homocoupling (Glaser Coupling): This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[9]

    • Strictly Anaerobic Conditions: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents.[9][13]

    • Copper-Free Conditions: If homocoupling persists, consider using a copper-free Sonogashira protocol. Several have been developed to circumvent this issue.[9][14]

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[13]

Q4: Can I selectively functionalize the 4-chloro position without affecting the 7-bromo position?

A4: Yes, this is a key advantage of this substrate. The 4-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr) than the 7-bromo position. You can react this compound with various nucleophiles, such as amines or alkoxides, to selectively displace the chloride.[1] It is important to use reaction conditions that do not favor palladium-catalyzed cross-coupling to avoid any reaction at the 7-position.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions with this compound, incorporating best practices to avoid dehalogenation.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 7-Position

This protocol is designed to selectively couple an arylboronic acid at the 7-bromo position while minimizing dehalogenation.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling at the 7-Position

This protocol avoids the use of a copper co-catalyst to prevent Glaser homocoupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Acetonitrile (anhydrous, degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), Cs₂CO₃ (2.5 eq.), and Pd(PPh₃)₂Cl₂ (0.03 eq.) to a Schlenk tube.

  • Inert Atmosphere: Seal the tube and purge with inert gas.

  • Solvent and Reagent Addition: Add degassed acetonitrile, followed by the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding and troubleshooting, the following diagrams illustrate the key mechanistic pathways and a logical workflow for addressing dehalogenation.

Suzuki_Mechanism cluster_0 Desired Suzuki Coupling Pathway cluster_1 Dehalogenation Side Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(H)L2 Ar-Pd(II)(H)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(H)L2 Hydride Source (Solvent, Base, etc.) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Desired Product Ar-Pd(II)(H)L2->Pd(0)L2 Reductive Elimination Ar-H Ar-H Ar-Pd(II)(H)L2->Ar-H Dehalogenated Byproduct

Caption: Competing pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Dehalogenation Observed Check_Base Is the base a potential hydride source (e.g., alkoxide)? Start->Check_Base Switch_Base Switch to a milder base (K3PO4, Cs2CO3, K2CO3) Check_Base->Switch_Base Yes Check_Solvent Is the solvent aprotic (Dioxane, Toluene, THF)? Check_Base->Check_Solvent No Switch_Base->Check_Solvent Switch_Solvent Use aprotic solvent. Minimize alcohol co-solvents. Check_Solvent->Switch_Solvent No Check_Ligand Is the ligand promoting fast reductive elimination? Check_Solvent->Check_Ligand Yes Switch_Solvent->Check_Ligand Switch_Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos, NHC) Check_Ligand->Switch_Ligand No Check_Temp Is the reaction temperature as low as feasible? Check_Ligand->Check_Temp Yes Switch_Ligand->Check_Temp Lower_Temp Lower the reaction temperature. Check_Temp->Lower_Temp No End Dehalogenation Minimized Check_Temp->End Yes Lower_Temp->End

Caption: A logical workflow for troubleshooting dehalogenation.

References

  • Reddit. (2019).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Orbach, M., Choudhury, J., Lahav, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science. [Link]
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. [Link]
  • Mondal, P., & Bora, U. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(44), 10796–10823. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • Mphahlele, M. J., & Lesenyeho, L. G. (2015). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 20(8), 14327–14356. [Link]
  • Sharma, A., & Kumar, V. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Hanan, H. H. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Orbach, M., Choudhury, J., Lahav, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Angewandte Chemie International Edition, 51(13), 3079-3082. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • PubChem. This compound. [Link]
  • Krische, M. J., et al. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation.
  • Martins, A. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
  • Li, Y., et al. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [No Source URL Provided]
  • Novabra, S., et al. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
  • MDPI. (2024).
  • Bentham Science. (n.d.). Catalytic Reductive Dehalogenation Catalyzed by Cobalt Phthalocyanine. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 7-Bromo-4-chloro-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during this specific separation. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address your challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

Answer: The standard and most common choice for the stationary phase is Silica Gel (60 Å, 230-400 mesh) . Its polarity is well-suited for separating quinoline derivatives from many common reaction byproducts.

However, a critical consideration is the basicity of the quinoline nitrogen. The lone pair on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant peak tailing (streaking) or, in some cases, decomposition of the target compound on the column[1].

Expert Insight: If you observe significant tailing on your analytical Thin-Layer Chromatography (TLC) plate, you should consider one of two approaches:

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of your silica gel in the chosen mobile phase that has been supplemented with a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃)[1]. This pre-treatment passivates the silica surface, minimizing undesirable interactions.

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds like quinolines[1]. If your compound is particularly sensitive, Florisil or even reversed-phase silica (C18) could be explored[1].

Q2: How do I select the optimal mobile phase (eluent)?

Answer: The selection of the mobile phase is crucial and should always be guided by prior analysis using Thin-Layer Chromatography (TLC). For a compound with the polarity of this compound, a mixture of a non-polar solvent and a moderately polar solvent is the standard starting point.

Recommended Starting Solvent Systems:

  • Hexane / Ethyl Acetate

  • Cyclohexane / Ethyl Acetate

  • Dichloromethane / Methanol (for more polar impurities)

Step-by-Step Protocol for TLC-Based Mobile Phase Selection:

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate). Spot this solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., start with 9:1 Hexane:Ethyl Acetate).

  • Analysis: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization: The goal is to find a solvent system where your desired product has a Retardation factor (Rf) of approximately 0.25-0.35 .

    • If the Rf is too high (spots run too fast), decrease the polarity of the mobile phase (i.e., increase the proportion of hexane).

    • If the Rf is too low (spots barely move), increase the polarity (i.e., increase the proportion of ethyl acetate).

  • Tailing Check: If the spot for your product shows significant streaking, add 0.5-1% triethylamine to the mobile phase mixture and re-run the TLC. This often results in a much more compact, symmetrical spot[1].

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for moderate polarity compounds.
Mobile Phase Hexane/Ethyl Acetate MixturesProvides a good polarity range for elution.
Target Rf (TLC) 0.25 - 0.35Ensures good separation and a reasonable elution time.
Basic Modifier 0.5-2% Triethylamine (NEt₃)Prevents tailing by neutralizing acidic silica sites[1].

Troubleshooting Guide

Q3: My compound is streaking badly on the column, leading to poor separation. What's wrong?

Answer: This is the most common issue when purifying quinoline derivatives on silica gel. As mentioned in Q1, streaking (or tailing) is caused by the strong interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica surface[1].

Solutions:

  • Primary Fix - Add a Basic Modifier: The most effective solution is to add a small amount of a base like triethylamine (NEt₃) or pyridine to your eluent[1]. Start with 0.5% and increase to 2% if needed. This competes with your compound for the acidic sites, allowing it to travel through the column more uniformly.

  • Alternative Stationary Phase: Switch to neutral alumina, which lacks the strong acidity of silica gel.

  • Run the Column Faster: Minimizing the contact time between your compound and the silica can sometimes reduce the extent of the problematic interaction. However, this may come at the cost of resolution.

Q4: I've been running my column for a long time, but my compound isn't eluting. Where did it go?

Answer: There are several possibilities when a compound fails to elute as expected[2].

  • Decomposition: The compound may be unstable on silica gel and has decomposed[2]. To test for this, spot your pure compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears at the baseline or you see streaking that wasn't there before, your compound is likely sensitive to silica.

  • Incorrect Solvent System: The mobile phase you are using may be too non-polar to move the compound down the column. This can happen if the TLC conditions were not representative or if an error was made in preparing the eluent[2].

    • Troubleshooting Step: Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even 9:1 ethyl acetate:methanol). Collect fractions and check with TLC. If your compound elutes with this strong solvent, you will need to re-develop your mobile phase conditions.

  • Compound is Highly Diluted: It's possible the compound has eluted, but is spread across so many fractions that it is undetectable by TLC in any single fraction[2]. Try combining and concentrating a range of fractions where you expected the compound to elute and re-analyze by TLC.

Q5: My crude product is not very soluble in the mobile phase. How should I load it onto the column?

Answer: Loading a sample that is poorly soluble in the eluent directly onto the column will lead to poor separation, as the compound will precipitate at the top and then slowly dissolve as the column runs, causing wide bands. The correct technique is Dry Loading [3].

Experimental Protocol for Dry Loading:

  • Dissolve your crude product in a minimal amount of a low-boiling-point solvent in which it is highly soluble (e.g., dichloromethane, acetone).

  • To this solution, add a small amount of dry silica gel (typically 2-5 times the mass of your crude product)[3].

  • Mix thoroughly to create a slurry, ensuring the silica is fully wetted.

  • Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.

  • Carefully add this silica powder as a thin, even layer on top of your packed column.

  • Gently add a protective layer of sand on top before slowly adding the mobile phase[3].

Experimental Workflow & Decision Making

The following diagram outlines the general workflow for purifying this compound.

G Crude Crude Product TLC TLC Analysis (Hexane/EtOAc +/- NEt3) Crude->TLC Pack Pack Column (Silica + Eluent) TLC->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac TLC Analysis of Fractions Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

Q6: Should I use an isocratic or a gradient elution?

Answer: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your crude mixture, as determined by TLC[4][5].

  • Isocratic Elution: Use this method if your TLC shows a clean separation between the desired product spot and all major impurities. It is simpler to perform and more reproducible[5].

  • Gradient Elution: This method is superior for complex mixtures where impurities have a wide range of polarities[6]. A gradient, typically starting with a low polarity and gradually increasing, will elute non-polar impurities first, then your product, and finally wash off highly polar impurities that would otherwise remain on the column. This results in sharper peaks, reduced run times, and better overall separation for difficult mixtures[4][6].

The diagram below provides a simple decision-making framework.

G Start Analyze Crude Mixture by TLC Decision Are product and impurities well-separated with a single solvent ratio? Start->Decision Isocratic Use Isocratic Elution Decision->Isocratic  Yes   Gradient Use Gradient Elution Decision->Gradient  No  

Caption: Decision guide for Isocratic vs. Gradient elution.

References

  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.
  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
  • When is Gradient Elution Better than Isocratic Elution?. Biotage.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH.
  • Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives. Benchchem.
  • Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.
  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
  • troubleshooting column chromatography. Reddit.
  • What is the advantages of gradient elution over isocratic elution in LC?. ResearchGate.

Sources

Technical Support Center: Identifying and Characterizing Byproducts in 7-Bromo-4-chloro-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-chloro-2-methylquinoline. Byproduct formation is a common challenge in multi-step organic synthesis, impacting yield, purity, and the overall efficiency of drug discovery pipelines. This document provides a structured approach to troubleshooting common issues, identifying unexpected products, and characterizing impurities that may arise during this specific synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound, and where do byproducts typically arise?

A1: A robust and widely adopted method is a multi-step sequence beginning with a Conrad-Limpach or Gould-Jacobs reaction, followed by chlorination.[1][2] The typical pathway involves:

  • Condensation & Cyclization: Reacting 3-bromoaniline with a β-ketoester like ethyl acetoacetate. This forms an enamine intermediate which is then thermally cyclized to produce the key intermediate, 7-Bromo-4-hydroxy-2-methylquinoline.[3]

  • Chlorination: The hydroxyl group of the quinolone intermediate is then converted to a chloro group using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.[4][5]

Byproducts primarily emerge from two key areas:

  • Incomplete Chlorination: The most prevalent byproduct is the unreacted starting material from the final step, 7-Bromo-4-hydroxy-2-methylquinoline . This occurs if the chlorination reaction does not go to completion.

  • Side Reactions During Cyclization: Although generally high-yielding, the high-temperature cyclization step can sometimes lead to minor regioisomers or degradation products, especially if reaction conditions are not carefully controlled.[6]

Q2: My reaction mixture from the chlorination step is a dark, viscous oil and is difficult to work up. What is the likely cause?

A2: Dark coloration and tar formation are often due to the harsh, acidic conditions and high temperatures employed, particularly when using phosphorus oxychloride (POCl₃) as both the reagent and solvent.[7][8] POCl₃ is highly reactive and can promote polymerization and degradation of sensitive organic molecules. To mitigate this:

  • Control Temperature: Avoid excessive temperatures or prolonged heating. The reaction should be heated sufficiently to proceed but not to the point of decomposition. A typical range is 90-110°C.[4][9]

  • Ensure Anhydrous Conditions: POCl₃ reacts violently with water to produce phosphoric acid and HCl, which can catalyze side reactions.[10] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Quenching Procedure: The workup is highly exothermic. Quench the reaction by adding the cooled mixture slowly to crushed ice or a cold, basic solution with vigorous stirring to dissipate heat effectively.[4][7]

Q3: After the chlorination step, my TLC shows three distinct spots. I expect the product and the hydroxy-intermediate, but what could the third spot be?

A3: Besides the desired product (typically the middle spot) and the more polar 7-Bromo-4-hydroxy-2-methylquinoline (lower spot), a third, less-polar spot could be a number of minor byproducts. One possibility is the formation of a phosphorylated intermediate, which can be stable under certain conditions.[11] Another possibility, though less common, could be byproducts arising from reactions with any solvent impurities or degradation of the quinoline ring under the harsh conditions. Initial characterization with LC-MS is the most effective way to get a preliminary identification of this unknown spot.

Section 2: Troubleshooting Guide: From Observation to Identification

This section provides a systematic approach to diagnosing issues based on analytical data.

Problem 1: Unexpected Signals in ¹H NMR Spectrum of the Crude Product
  • Symptom A: A broad singlet, typically downfield (>11 ppm), which disappears upon shaking the NMR tube with a drop of D₂O.

    • Diagnosis: This is the classic signature of an acidic proton, in this case, the -OH group of the unreacted 7-Bromo-4-hydroxy-2-methylquinoline intermediate.[12] Its presence confirms an incomplete chlorination reaction.

    • Corrective Action: Increase the reaction time, temperature (e.g., from 100°C to 110°C), or the molar excess of POCl₃ in the subsequent attempt. Ensure the POCl₃ used is fresh and anhydrous.[4]

  • Symptom B: A complex aromatic region with more peaks than expected or with splitting patterns inconsistent with the target structure.

    • Diagnosis: This could indicate the presence of a regioisomeric byproduct. If the starting aniline was not pure, or if cyclization occurred in an unintended manner, an isomer such as 5-Bromo-4-chloro-2-methylquinoline could be present.

    • Corrective Action: First, confirm the purity of the starting 3-bromoaniline. If the issue persists, the cyclization conditions may need optimization. Isolate the impurity by column chromatography and perform 2D NMR (COSY, HMBC) for definitive structural elucidation.

Problem 2: Mass Spectrometry Shows an Unexpected Molecular Ion Peak
  • Symptom A: The mass spectrum shows a prominent ion peak corresponding to a mass of ~254/256 amu (for C₁₀H₈BrNO) instead of, or in addition to, the expected ~272/274/276 amu for the product.

    • Diagnosis: This corresponds to the molecular weight of the 7-Bromo-4-hydroxy-2-methylquinoline intermediate. The characteristic isotopic pattern for one bromine atom (M and M+2 peaks of roughly equal intensity) will be present.[13][14]

    • Corrective Action: This confirms incomplete chlorination. Refer to the corrective actions for Symptom 1A.

  • Symptom B: The isotopic pattern of the molecular ion is incorrect. For this compound, a distinctive pattern for one bromine and one chlorine atom should be observed (M, M+2, and M+4 peaks).

    • Diagnosis: The presence of a Br atom gives an M+2 peak of nearly equal intensity to the M peak. A Cl atom gives an M+2 peak that is about one-third the intensity of the M peak.[13][14] The combination results in a characteristic cluster. If this pattern is absent, you may be looking at a fragment or a byproduct that has lost one of the halogens.

    • Corrective Action: Analyze the fragmentation pattern to identify the structure. Ensure the mass spectrometer is properly calibrated.

Section 3: Visualizations and Data Summary

Synthesis and Byproduct Formation Pathway

The following diagram illustrates the primary synthesis route and the critical point where the main byproduct diverges.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 3-Bromoaniline + Ethyl Acetoacetate B 7-Bromo-4-hydroxy-2-methylquinoline (Intermediate) A->B Thermal Cyclization (e.g., Dowtherm A, ~250°C) C This compound (Target Product) B->C POCl₃ ~110°C D Incomplete Reaction (Major Byproduct Source) B->D Unreacted Intermediate G A Observation: Unexpected spot on TLC, peak in NMR, or MS signal B Step 1: Preliminary Analysis Crude LC-MS A->B C Hypothesize Structure (e.g., unreacted intermediate, isomer) B->C D Step 2: Isolation Column Chromatography C->D E Isolated Unknown Compound D->E F Step 3: Full Characterization ¹H NMR, ¹³C NMR, HRMS E->F G Step 4: Data Comparison Compare spectra with target product and known intermediates F->G H Byproduct Structure Confirmed G->H Data Matches Hypothesis I Hypothesis Incorrect G->I Data Mismatch I->C Re-evaluate

Caption: Systematic workflow for byproduct identification.

Table 1: Comparative Analytical Data

This table summarizes key analytical data to help distinguish the target product from its most common precursor byproduct.

PropertyThis compound (Product)7-Bromo-4-hydroxy-2-methylquinoline (Byproduct)Rationale for Differentiation
Molecular Formula C₁₀H₇BrClNC₁₀H₈BrNODifferent elemental composition.
Molecular Weight ~272.53 g/mol ~254.09 g/mol Easily distinguished by Mass Spectrometry.
MS Isotope Pattern M, M+2, M+4 cluster for ¹Br and ¹ClM, M+2 pattern for ¹BrThe presence of chlorine adds a characteristic M+2 peak at ~33% the intensity of the M peak. [13]
¹H NMR: H5 Proton ~8.2-8.4 ppm (doublet)~8.0-8.2 ppm (doublet)The electron-withdrawing chloro group at C4 deshields the peri-proton at C5 more significantly.
¹H NMR: OH Proton AbsentPresent (~11-12 ppm, broad singlet)The most definitive signal in ¹H NMR. Disappears with a D₂O shake.
TLC Rf Value Higher (Less Polar)Lower (More Polar)The hydroxyl group significantly increases polarity, causing stronger interaction with a silica gel plate.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Byproduct Isolation via Column Chromatography

This protocol outlines a standard method for separating the target product from the more polar 4-hydroxyquinoline byproduct.

  • Preparation of Crude Material: After the reaction workup, concentrate the organic extracts in vacuo to obtain the crude solid/oil. Dissolve a small amount in dichloromethane (DCM) for TLC analysis.

  • TLC Analysis: Spot the crude material on a silica gel TLC plate. Develop the plate using a solvent system such as 20-30% ethyl acetate in hexanes. Visualize under UV light (254 nm). The upper spot is the target product, and the lower, more polar spot is the hydroxy-byproduct.

  • Column Preparation: Prepare a silica gel column using the chosen eluent system (e.g., 10% ethyl acetate/hexanes to start).

  • Loading and Elution: Adsorb the crude material onto a small amount of silica gel and load it onto the column. Begin elution with a low polarity solvent (e.g., 100% hexanes or 5% ethyl acetate/hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase to 20%, then 30% ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and the pure byproduct separately.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the isolated compounds, which can then be submitted for full characterization. [15][16]

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology2024. [Link]
  • Wikiwand. Gould–Jacobs reaction. [Link]
  • Organic Chemistry. Gould-Jacobs Reaction Mechanism. YouTube2025. [Link]
  • Wikipedia. Phosphoryl chloride. [Link]
  • Arnott, E. A.; Chan, L.; et al. POCl3 chlorination of 4-quinazolones. J. Org. Chem.2011, 76 (7), 2129-2141. [Link]
  • Google Patents. Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. CN114455557A.
  • Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • YouTube. Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. 2020. [Link]
  • Song, X.-R.; et al. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
  • ACS GCI Pharmaceutical Roundtable.
  • Arnott, E. A.; Chan, L.; et al. POCl3 chlorination of 4-quinazolones. J. Org. Chem.2011. [Link]
  • ACS Omega. A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. 2026. [Link]
  • University of Rochester. How to Troubleshoot a Reaction. Department of Chemistry. [Link]
  • Chemical Synthesis Database. 7-bromo-2-chloro-4-methylquinoline. [Link]
  • ACS Publications.
  • Chemical Synthesis Database. 7-bromo-2-methoxy-4-methylquinoline. [Link]
  • RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances2023. [Link]
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Google Patents. Purification method of 8-hydroxyquinoline crude product. CN103304477B.
  • Chemistry LibreTexts.
  • Google Patents. A method for purifying 8-hydroxyquinoline reaction solution. CN117402112A.
  • Semantic Scholar. POCl3 chlorination of 4-quinazolones. J. Org. Chem.2011. [Link]
  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
  • Chemguide. mass spectra - the M+2 peak. [Link]
  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules2021. [Link]
  • Frontiers in Chemistry.
  • MDPI. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules2024. [Link]
  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules2024. [Link]
  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2018. [Link]

Sources

Technical Support Center: Strategies for Scalable Synthesis of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when scaling the synthesis of 7-Bromo-4-chloro-2-methylquinoline from the laboratory bench to pilot or production scale. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure robust, safe, and efficient scale-up.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a two-stage process: first, the construction of the quinoline core to form a 4-hydroxyquinoline intermediate, followed by a deoxychlorination step. The Gould-Jacobs reaction is a reliable method for the initial ring formation.[1]

G cluster_0 Stage 1: Quinoline Core Formation cluster_1 Stage 2: Chlorination A 3-Bromo-2-methylaniline C 7-Bromo-4-hydroxy-2-methylquinoline (Intermediate) A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate (DEEM) B->C E This compound (Final Product) C->E Deoxychlorination D Phosphorus Oxychloride (POCl₃) D->E G Start Low Yield or Tar in Cyclization? Q1 Is mixing adequate? Start->Q1 A1 Implement overhead mechanical stirring. Q1->A1 No Q2 Is temperature controlled? Q1->Q2 Yes A2 Use ramped heating profile. Perform DSC to find optimal temp. Q2->A2 No Q3 Is reactant addition controlled? Q2->Q3 Yes A3 Add intermediate slowly to hot solvent. Q3->A3 No

Caption: Troubleshooting workflow for Stage 1.

Part B: Stage 2 - Chlorination with Phosphorus Oxychloride (POCl₃)

Question 1: My chlorination reaction is sluggish or incomplete, even after extended heating. What should I investigate?

Incomplete chlorination is a frequent issue, often related to reagent quality, moisture, or insufficient activation of the 4-hydroxy group.

  • Causality (Reagent Quality): Phosphorus oxychloride (POCl₃) is highly reactive towards water. Any moisture present in the starting material, solvent, or reaction vessel will hydrolyze POCl₃, reducing its effective concentration and generating phosphoric acid, which complicates the reaction. [2]* Causality (Reaction Mechanism): The reaction proceeds via phosphorylation of the 4-hydroxy group to create a better leaving group, which is then displaced by a chloride ion. [3]If this initial phosphorylation is inefficient, the conversion will stall. The presence of a tertiary amine base or catalytic N,N-dimethylformamide (DMF) can facilitate this process. [1] Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry the 7-Bromo-4-hydroxy-2-methylquinoline intermediate under vacuum before use. Use fresh, unopened, or properly stored POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). [2]2. Increase Reagent Equivalents: On a large scale, it's common to use a significant excess of POCl₃ (5-10 equivalents) to act as both reagent and solvent. [1]This ensures the reaction goes to completion.

  • Catalytic Activation: Add a catalytic amount of DMF (a few drops). DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent activating agent for the hydroxyl group. 4. Temperature Control: The conversion of the phosphorylated intermediate to the chloro product requires heating, typically to reflux (approx. 110°C). [4][3]Ensure the internal reaction temperature reaches and is maintained at this level.

Question 2: The workup of my large-scale POCl₃ reaction is difficult and hazardous. What is the best practice for quenching?

Quenching large volumes of unreacted POCl₃ is highly hazardous due to its violent and exothermic reaction with water, releasing HCl gas.

  • Causality (Exotherm): The hydrolysis of POCl₃ is extremely exothermic. Adding the reaction mixture to water can cause dangerous splashing and an uncontrollable temperature spike. The reverse (adding water to the reaction) is even more dangerous and should never be attempted.

Safe Quenching Protocol:

  • Distill Excess POCl₃: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the amount of material that needs to be quenched. [5]2. Controlled Quench on Ice: The safest method is to slowly and carefully pour the cooled reaction residue onto a large volume of crushed ice with vigorous stirring. [4]The large thermal mass of the ice helps to absorb the heat of hydrolysis.

  • Basification: After the quench is complete, the acidic aqueous solution must be neutralized. This should be done slowly with a base like sodium carbonate or ammonium hydroxide solution, while monitoring the temperature to prevent a secondary exotherm. [4]The final product will typically precipitate upon neutralization.

Parameter Lab Scale (10g) Pilot Scale (1kg) Rationale for Change
Heating Method Oil BathJacketed Reactor with Thermal FluidProvides uniform heating and better temperature control for large volumes. [6]
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing and heat distribution in a larger, potentially viscous mass. [6]
POCl₃ Quench Pour onto iceDistill excess POCl₃, then pour residue onto iceMinimizes the violence and exotherm of the quench, enhancing safety at scale. [5]
Purification Flash ChromatographyRecrystallizationChromatography is not economically or practically viable for multi-kilogram quantities. Recrystallization is a more scalable method. [6][7]
Table 1: Comparison of Lab vs. Scalable Process Parameters.
Part C: Purification and Isolation at Scale

Question 1: How can I effectively purify my final product in multi-kilogram quantities without using column chromatography?

Recrystallization is the industry-standard method for purifying crystalline solids at scale. [7]

  • Causality (Solubility): Recrystallization works by exploiting the differences in solubility between the desired product and impurities in a given solvent at different temperatures. The goal is to find a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

Troubleshooting Steps for Recrystallization:

  • Solvent Screening: Perform small-scale solubility tests with a variety of common solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene) and solvent mixtures to find the optimal system.

  • Control Cooling Rate: A slow cooling rate is crucial for forming large, pure crystals. Crash-cooling by plunging a hot solution into an ice bath will trap impurities. A programmed, slow cooling ramp in a jacketed reactor is ideal.

  • Washing: After filtration, wash the filter cake with a small amount of cold, fresh recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Detailed Scalable Protocols

The following protocols are adapted from established methodologies for structurally similar compounds and are designed with scalability in mind. [1][4] Protocol 1: Scaled Synthesis of 7-Bromo-4-hydroxy-2-methylquinoline

  • Reaction Setup: In a suitably sized, clean, and dry reactor equipped with an overhead stirrer, thermocouple, and condenser, charge diphenyl ether (or another high-boiling solvent).

  • Intermediate Formation: In a separate vessel, combine 3-Bromo-2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.). Heat the mixture to 100-110°C for 1 hour.

  • Cyclization: Preheat the diphenyl ether in the main reactor to 250°C.

  • Controlled Addition: Slowly add the hot intermediate mixture from step 2 to the hot diphenyl ether over 30-60 minutes, maintaining the internal temperature at 250-260°C.

  • Reaction Hold: Hold the mixture at this temperature for 30 minutes after the addition is complete. The product should begin to precipitate.

  • Cooling & Isolation: Cool the reaction mixture to below 100°C. Add a hydrocarbon solvent like hexane or heptane to dilute the mixture.

  • Filtration: Filter the precipitated solid, wash thoroughly with hexane to remove the diphenyl ether, followed by a wash with ethanol. Dry the solid under vacuum.

Protocol 2: Scaled Chlorination to this compound

  • Reaction Setup: In a clean, dry, glass-lined reactor rated for corrosive service, charge phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Reactant Charge: Slowly charge the dry 7-Bromo-4-hydroxy-2-methylquinoline (1.0 eq.) from Protocol 1. Ensure the temperature does not rise significantly.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and hold for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • POCl₃ Removal: Cool the reaction mixture and distill the excess POCl₃ under reduced pressure.

  • Quench: In a separate, larger vessel, prepare a large amount of crushed ice. With vigorous stirring, slowly transfer the cooled reaction residue onto the ice.

  • Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to the quenched mixture until the pH is neutral (pH 7-8). The product will precipitate as a solid.

  • Isolation & Purification: Filter the solid product, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. Benchchem. URL: https://www.benchchem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem. URL: https://www.benchchem.com/technical-support-center/synthesis-of-7-bromo-4-chloro-8-methylquinoline
  • Jiang, G.-X., et al. (2017). Aerobic oxidation aromatization of simple aliphatic alcohols and anilines catalyzed by Pd(OAc)₂/2,4,6-Collidine/Brønsted acid. MDPI. URL: https://www.mdpi.com/1420-3049/22/1/134
  • BenchChem. (2025). Overcoming challenges in the direct halogenation of the quinoline ring. Benchchem. URL: https://www.benchchem.
  • Chemical Synthesis Database. (2025). 7-bromo-2-chloro-4-methylquinoline. URL: https://www.chemsynthesis.com/base/chemical-structure-17596.html
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. Benchchem. URL: https://www.benchchem.com/technical-support-center/safety-and-handling-of-7-bromo-4-chloro-8-methylquinoline
  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem. URL: https://www.benchchem.com/technical-support-center/synthesis-and-intermediates-of-7-bromo-4-chloro-8-methylquinoline
  • Magesh, C. J., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. URL: https://open.dut.ac.za/handle/10321/1167
  • Li, Y., et al. (2023). POCl₃/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01306
  • BenchChem. (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. Benchchem. URL: https://www.benchchem.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. URL: https://www.labogens.com/msds/QUINOLINE%20FOR%20SYNTHESIS-MSDS-LC-EN-1017.pdf
  • Singh, P. P., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B. URL: http://nopr.niscair.res.in/handle/123456789/20835
  • Kamal, A., et al. (2008). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18023961/
  • Chemistry Online. (2023). Meth-Cohn quinoline synthesis. URL: https://www.chemistry-online.net/meth-cohn-quinoline-synthesis/
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem. URL: https://www.benchchem.com/technical-support-center/troubleshooting-low-yield-in-friedlander-synthesis
  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. URL: https://www.penta.cz/en/msds/13050_penta_en.pdf
  • Oxford Lab Fine Chem LLP. (n.d.). QUINOLINE 97% (For Synthesis) - MSDS. URL: https://www.oxfordlabchem.com/msds/QUINOLINE_97_A_For_Synthesis_A_CAS_91-22-5_MSDS.pdf
  • Li, W., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. MDPI. URL: https://www.mdpi.com/1422-8599/2015/3/M859
  • ChemicalBook. (2016). 4,6-DICHLORO-2-METHYLQUINOLINE synthesis. URL: https://www.chemicalbook.com/synthesis/product_cas_6340-55-2.htm
  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem. URL: https://www.benchchem.com/technical-support-center/troubleshooting-side-reactions-in-quinoline-synthesis
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. URL: https://www.technopharmchem.com/msds/QUINOLINE-FOR-SYNTHESIS.pdf
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives. Benchchem. URL: https://www.benchchem.
  • Dunn, J. P., et al. (2011). POCl₃ chlorination of 4-quinazolones. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21329367/
  • Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl₃, POCl₃/PCl₅, SOCl₂/cat. DMF?. ResearchGate. URL: https://www.researchgate.

Sources

Technical Support Center: A Troubleshooting Guide for Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering dramatically reduced reaction times, often with improved yields and cleaner product profiles compared to conventional heating methods.[1][2][3][4][5] This is particularly true for the synthesis of heterocyclic scaffolds like quinolines, which are central to numerous pharmaceuticals and biologically active compounds.[6][7] The efficiency of MAOS stems from its unique heating mechanism, where microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][8][9][10]

Despite its advantages, researchers can encounter challenges. This guide provides a structured, in-depth troubleshooting framework for common issues in the microwave-assisted synthesis of quinoline derivatives. It is designed for professionals in research and drug development, offering explanations grounded in chemical principles to empower effective problem-solving.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave synthesis for quinoline derivatives?

A1: The main benefits include significantly shorter reaction times (minutes vs. hours), which accelerates the research and development cycle.[1] Yields are often higher, and product purity can be improved due to the reduction of side reactions that may occur with prolonged heating.[1][4][11][12] This efficiency is a result of the direct and rapid heating of the reaction mixture by microwave irradiation.[1]

Q2: How critical is solvent selection in microwave-assisted quinoline synthesis?

A2: Solvent choice is paramount. The ability of a solvent to absorb microwave energy is dependent on its dielectric properties.[2][13]

  • High-Absorbing (Polar) Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols (ethanol, methanol) are excellent choices as they couple efficiently with microwaves, leading to rapid heating.[1][13]

  • Low-Absorbing (Non-polar) Solvents: Non-polar solvents such as toluene and dioxane do not heat effectively on their own.[13] However, they can be used if a reactant or a catalyst is polar and can absorb the microwave energy.[13]

  • Solvent-Free (Neat) Conditions: In many cases, reactions can be run without any solvent, which is a greener chemistry approach that reduces waste.[1][11] This is often effective if one of the reactants is polar.

Q3: Is it safe to use a domestic microwave oven for these chemical syntheses?

A3: It is strongly discouraged. Domestic microwave ovens lack the necessary controls for temperature and pressure, which are critical for reproducibility and safety in chemical reactions.[14] The use of flammable organic solvents in an unmodified domestic oven poses a significant safety hazard.[14] Dedicated scientific microwave reactors are equipped with precise temperature and pressure sensors, as well as safety features to prevent accidents.

Q4: What power setting should I use for my synthesis?

A4: While power settings typically range from 100-300W, the more critical parameter to control is the reaction temperature.[1] Modern microwave reactors allow for direct monitoring and control of the internal reaction temperature. Focusing on maintaining a consistent and optimal temperature will lead to more reproducible and successful outcomes than simply setting a power level.[1]

Q5: Which named reactions for quinoline synthesis are most amenable to microwave assistance?

A5: Several classical quinoline syntheses are significantly enhanced by microwave irradiation. These include:

  • Friedländer Synthesis: This condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group is highly efficient under microwave conditions, often proceeding in minutes with excellent yields.[11][12][15][16][17]

  • Doebner-von Miller Reaction: This reaction, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, also benefits from microwave heating, which can accelerate this acid-catalyzed process.[18][19][20]

  • Combes Quinoline Synthesis: The acid-catalyzed reaction of anilines with β-diketones is another classic method that is well-suited for microwave acceleration.

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more components to form quinolines are particularly advantageous under microwave irradiation, leading to rapid library synthesis with high efficiency.[4][11][21]

Section 2: Troubleshooting Common Issues

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low yield is one of the most common frustrations in synthesis. The underlying cause often relates to reaction kinetics and energy absorption.

Potential Cause Scientific Rationale Suggested Solution
Inefficient Microwave Absorption The reaction mixture must contain a component (solvent, reactant, or catalyst) with a dipole moment to absorb microwave energy and generate heat.[10] If all components are non-polar, the mixture will not heat effectively.Add a small amount of a polar, high-boiling solvent (e.g., DMF, ethanol) to act as a "sensitizer" and improve energy absorption.[1] Alternatively, consider using ionic liquids, which absorb microwave energy very efficiently.[8][13]
Incorrect Reaction Temperature or Time Every reaction has an optimal temperature range. Too low, and the reaction rate is slow; too high, and decomposition or side reactions can occur.[22]Systematically screen a range of temperatures (e.g., in 10-20°C increments) and reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal conditions.[1][22]
Inappropriate Catalyst or Loading The catalyst may be inactive, poisoned by impurities, or the concentration may be suboptimal.[22] Many quinoline syntheses are acid-catalyzed.Screen different catalysts (e.g., p-toluenesulfonic acid (p-TSA), camphor-10-sulfonic acid (CSA), or Lewis acids).[11] Optimize the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%). In some cases, catalyst-free conditions at elevated temperatures under microwave irradiation are effective.[11]
Substrate Reactivity The electronic nature of the substituents on your starting materials (e.g., anilines, ketones) significantly impacts their reactivity. Electron-withdrawing groups can deactivate a substrate, while electron-donating groups can activate it.For less reactive substrates, you may need to increase the reaction temperature or prolong the irradiation time.[1] Conversely, for highly reactive substrates, you may need to lower the temperature to prevent side product formation.
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction can only occur at the surface of the solid, leading to a slow and incomplete reaction.Switch to a solvent system that fully dissolves all reactants at the target temperature. A co-solvent system might be necessary.[22]
Troubleshooting Workflow: Low Yield

LowYield_Troubleshooting start Start: Low Yield Observed check_absorption Check Microwave Absorption Is the solvent polar? Are reactants polar? start->check_absorption add_polar Action: Add polar co-solvent (e.g., DMF) or ionic liquid. check_absorption->add_polar No optimize_temp Optimize Temperature & Time Screen temperatures (e.g., 100-160°C) Monitor by TLC. check_absorption->optimize_temp Yes add_polar->optimize_temp optimize_catalyst Optimize Catalyst Screen different acids (p-TSA, CSA) Vary catalyst loading. optimize_temp->optimize_catalyst end_ok Yield Improved optimize_temp->end_ok Yield Improves check_substrate Evaluate Substrate Reactivity EWG or EDG present? optimize_catalyst->check_substrate optimize_catalyst->end_ok Yield Improves adjust_conditions Action: Increase temp/time for EWG. Decrease for EDG. check_substrate->adjust_conditions adjust_conditions->end_ok

Caption: Troubleshooting logic for addressing low product yield.

Issue 2: Formation of Side Products or Impurities

The presence of unexpected products often points to issues with reaction control, such as localized overheating or competing reaction pathways.

Potential Cause Scientific Rationale Suggested Solution
Localized Overheating / Hot Spots Microwave heating can sometimes be non-uniform, creating "hot spots" within the reaction vessel where the temperature is significantly higher than the sensor reading.[23][24] This can lead to thermal decomposition of reactants or products.Ensure vigorous stirring to promote even temperature distribution.[1][25] Reduce the microwave power and use pulsed heating to allow for thermal dissipation.[1] Place the reaction vessel in a consistent position within the microwave cavity for every run.[1]
Competing Reaction Pathways Many organic reactions have competing pathways. For example, in the Friedländer synthesis, the ketone can undergo self-condensation (an aldol reaction) instead of reacting with the amine.[22]Adjust the reaction conditions to favor the desired pathway. This might involve lowering the temperature, changing the catalyst, or altering the order of reagent addition in a multicomponent reaction.[1]
Decomposition of Reactants or Products The target molecule or starting materials may not be stable at the high temperatures achieved with microwave heating.Lower the reaction temperature and shorten the irradiation time.[1] Ensure the chosen solvent is stable under the reaction conditions. For example, some chlorinated solvents can decompose to form HCl.[8]
Impure Starting Materials Impurities in reactants or solvents can act as catalysts for side reactions or inhibitors for the main reaction.[1]Use reactants and solvents of high purity. Purify starting materials if their quality is questionable.
Issue 3: Poor Reproducibility

Inconsistent results between runs can be particularly challenging. The cause is often related to subtle variations in experimental setup or procedure.

Potential Cause Scientific Rationale Suggested Solution
Inconsistent Vessel Positioning The microwave field inside a reactor cavity is not perfectly uniform.[23][26] Placing the vessel in different locations can lead to different rates of energy absorption and heating.Always place the reaction vessel in the exact same position within the microwave cavity for each experiment.[1]
Variations in Reaction Volume The volume of the reaction mixture can affect the heating profile and the pressure generated within a sealed vessel.Keep the total reaction volume consistent across all experiments, especially during optimization and scale-up.
Inaccurate Temperature Monitoring Fiber optic temperature probes provide the most accurate internal temperature reading. Infrared (IR) sensors measure the external surface temperature of the vessel, which can be lower than the internal temperature, leading to overheating.If using an IR sensor, be aware of this potential discrepancy. Calibrate or correlate the IR reading to the actual internal temperature if possible. Use a consistent vessel type and volume to minimize variations.
Scale-Up Issues The penetration depth of microwaves is limited (typically a few centimeters).[27] A reaction that works well on a 1 mmol scale may not scale directly to a 100 mmol scale due to inefficient heating of the larger volume.[27][28]For significant scale-up, re-optimization of the reaction conditions may be necessary.[29] Consider using a larger microwave reactor designed for batch processing.[27][28]
Issue 4: Safety Incidents (Arcing, Pressure Buildup)

Safety is the highest priority in any laboratory setting. Understanding the causes of potential hazards is key to prevention.

Potential Cause Scientific Rationale Suggested Solution
Arcing or Sparking Arcing can occur when metal objects are placed in the microwave or when a high concentration of conductive material is present.[30][31][32] This can also happen with some heterogeneous catalysts containing metallic components.[10]Never use metal spatulas, stir bars with exposed metal, or vessels with metal caps. If using a supported metal catalyst, ensure it is well-dispersed and consult literature for its suitability in microwave reactors.[10]
Excessive Pressure Buildup Heating a solvent in a sealed vessel above its atmospheric boiling point will generate pressure. If the temperature is too high or the vessel is overfilled, the pressure can exceed the safety limits of the vessel.Use a solvent with a higher boiling point if a higher reaction temperature is required.[13] Never fill a reaction vessel more than 2/3 full to allow for sufficient headspace. Ensure the pressure safety features of your microwave reactor are functioning correctly.

Section 3: Experimental Protocols

General Protocol for Microwave-Assisted Friedländer Synthesis

This protocol provides a starting point for the synthesis of a quinoline derivative via the Friedländer annulation.

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol).

  • Solvent/Catalyst Addition: Add the chosen solvent (e.g., ethanol, 3 mL) and the acid catalyst (e.g., p-TSA, 0.1 mmol, 10 mol%).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Power: 200 W (with temperature control)

    • Stirring: High

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, pour the mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (NMR, MS, IR).

Workflow Diagram: General Synthesis

Synthesis_Workflow A 1. Combine Reactants (2-aminoaryl ketone + active methylene compound) B 2. Add Solvent & Catalyst (e.g., EtOH, p-TSA) A->B C 3. Seal Vessel & Place in Reactor B->C D 4. Microwave Irradiation (Set Temp, Time, Power) C->D E 5. Cooling & Work-up (Quench, Filter/Extract) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F G 7. Characterize Final Product (NMR, MS, etc.) F->G

Caption: General experimental workflow for microwave-assisted quinoline synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives.
  • Stadler, A., & Kappe, C. O. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707–716.
  • Kappe, C. O. (2003). Scalability of microwave-assisted organic synthesis. From single-mode to multimode parallel batch reactors. Organic Process Research & Development, 7(5), 707-716.
  • UCSB MRL. (n.d.). Microwave Synthesis Conditions.
  • Werner, S., & Kappe, C. O. (2007). Scale-up in microwave-accelerated organic synthesis. Molecular Diversity, 11(2-4), 111-120.
  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
  • Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122.
  • University of Bath. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
  • Barger, J. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Stadler, A., & Kappe, C. O. (2003). Scalability of Microwave-Assisted Organic Synthesis.
  • Sharma, P., & Kumar, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 33025-33048.
  • Li, Z., et al. (2023).
  • Kappe, C. O. (2008). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews, 108(1), 1-59.
  • Huigens, R. W., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. PMC.
  • ResearchGate. (2025).
  • Barger, J. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • ResearchGate. (2025). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid.
  • Nguyen, T. H., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC.
  • ProQuest. (2022). Microwave irradiation for the synthesis of quinoline scaffolds: a review.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Wikipedia. (n.d.). Microwave chemistry.
  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Nain, G., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • COMSOL. (2013).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Improving Heating Uniformity of Microwave Oven Using Diffusing Metasurfaces.
  • Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
  • ResearchGate. (n.d.). Microwave-assisted Synthesis of Quinolines.
  • Zhang, M., et al. (2006). Uniformity Issue in Microwave Drying. Drying Technology, 24(12), 1571-1579.
  • MDPI. (2020). Improvement of Microwave Heating Uniformity Using Symmetrical Stirring.
  • Bentham Science Publishers. (2025). Microwave-assisted Synthesis of Quinolines.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • JETIR. (n.d.).
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Live Science. (2019). Why Does Metal Spark in the Microwave?.
  • Reddit. (2014). Why does metal spark in the microwave?.
  • Ocean Appliance. (2021). Microwave Sparking? 5 Common Causes.

Sources

Validation & Comparative

Halogen Wars: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the nuanced impact of subtle structural modifications on a molecule's biological activity is a cornerstone of modern therapeutic design. The quinoline scaffold, a privileged heterocyclic motif, has long been a fertile ground for the discovery of potent therapeutic agents.[1] The introduction of halogen atoms, particularly bromine and chlorine, onto this framework dramatically influences its physicochemical properties and, consequently, its biological efficacy.[2] This guide provides an in-depth, objective comparison of the biological activities of bromo- and chloro-substituted quinolines, drawing upon experimental data to illuminate their potential in antimicrobial and anticancer applications.

While direct, head-to-head comparative studies across a wide range of derivatives are not extensively documented, a comprehensive analysis of the existing literature provides invaluable insights into their structure-activity relationships (SAR).[3] This guide synthesizes these findings to offer a scientifically grounded perspective on their respective biological activities.

The Halogen Effect: More Than Just a Substitution

The choice between a bromine and a chlorine atom is not arbitrary. These halogens, while both electron-withdrawing, differ in size, polarizability, and lipophilicity, all of which critically modulate a molecule's interaction with its biological target. Halogenation can influence membrane permeability, protein-ligand binding interactions, and metabolic stability.[4] Understanding these differences is paramount for the rational design of next-generation quinoline-based therapeutics.

Anticancer Activity: A Tale of Two Halogens

Both bromo- and chloro-substituted quinolines have demonstrated significant potential as anticancer agents. The nature and position of the halogen substituent on the quinoline ring play a crucial role in determining their cytotoxic potency.[2][3]

Derivatives of 2-chloroquinoline-3-carbaldehyde have served as precursors for compounds exhibiting cytotoxic effects against various cancer cell lines, with specific chloro-quinoline derivatives showing notable activity against breast (MCF-7) and lung (A549) cancer cell lines.[3] For instance, 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid displayed an 82.9% reduction in cellular growth of MCF-7 breast cancer cells.[5]

On the other hand, bromo-substituted quinolines have also emerged as powerful anticancer agents. Notably, 6-bromo-5-nitroquinoline and 6,8-diphenylquinoline have shown greater antiproliferative activity compared to the reference drug 5-fluorouracil (5-FU) against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines.[6] Due to its apoptotic activity, 6-bromo-5-nitroquinoline has the potential to induce cancer cell death.[6] Furthermore, 5,7-dibromo-8-hydroxyquinoline has been found to inhibit the recombinant human DNA topoisomerase I enzyme, a critical target in cancer therapy.[7]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various bromo- and chloro-substituted quinoline derivatives against different cancer cell lines, providing a quantitative basis for comparison. It is important to note that these compounds possess additional substitutions that also influence their activity.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[2]
HeLa (human cervical cancer)26.4[2]
HT29 (human colon adenocarcinoma)15.0[2]
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (rat glioblastoma)48.9[2]
HeLa (human cervical cancer)59.5[2]
HT29 (human colon adenocarcinoma)36.6[2]
6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[2]
HeLa (human cervical cancer)24.1[2]
HT29 (human colon adenocarcinoma)26.2[2]
6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)K-562 (bone marrow cancer)-[5]
3-bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one (2b)K-562 (bone marrow cancer)-[5]

Note: A direct IC50 value for compounds 3j and 2b against K-562 was not provided in the source, but their apoptotic potential was highlighted.

The data suggests that the anticancer potency is highly dependent on the overall substitution pattern, not just the presence of a specific halogen. However, the consistent and potent activity of various bromo-substituted quinolines highlights their promise in this therapeutic area.

Antimicrobial Activity: A Broad Spectrum of Efficacy

Halogenated quinolines have a long history as antimicrobial agents, with the 7-chloroquinoline scaffold of chloroquine being a classic example of an antimalarial drug.[8] The mechanism of action for chloroquine involves its accumulation in the acidic food vacuole of the malaria parasite, where it is thought to inhibit the polymerization of heme, leading to a buildup of toxic heme and parasite death.[9][10] The chlorine atom at the 7-position is considered essential for this activity.[8]

Chloro-substituted quinoline analogs have also demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3]

Bromo-substituted quinolines have also shown remarkable antibacterial properties. A series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited strong activity against several Gram-positive bacterial strains, including methicillin-resistant S. aureus (MRSA).[11] One compound, in particular, showed an impressive minimum inhibitory concentration (MIC) value of 0.031 μg/ml against MRSA.[11] The mechanism for some of these bromo-substituted quinolines involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[11]

Key Observations in Antimicrobial Activity
  • Chloro-substituted quinolines: Broad-spectrum activity, with a well-established role in antimalarial therapy. The 7-chloro substitution is often critical.

  • Bromo-substituted quinolines: Potent activity, particularly against Gram-positive bacteria, including drug-resistant strains like MRSA.

Structure-Activity Relationship (SAR): The Guiding Principles

The biological activity of halogenated quinolines is intricately linked to the nature and position of the substituents on the quinoline ring.

SAR_Halogenated_Quinolines Quinoline Quinoline Core Halogen Halogen Substituent (Br or Cl) Quinoline->Halogen Influences Lipophilicity & Electronics Activity Biological Activity (Anticancer, Antimicrobial) Halogen->Activity Modulates Potency Position Position of Halogen (e.g., C5, C6, C7, C8) Position->Activity Determines Selectivity & Potency Other_Subst Other Substituents (e.g., nitro, amino, hydroxyl) Other_Subst->Activity Fine-tunes Activity

Caption: Key factors influencing the biological activity of halogenated quinolines.

Key SAR insights include:

  • Halogen Type: The difference in electronegativity and size between bromine and chlorine can lead to altered binding affinities with target proteins.

  • Position: The position of the halogen is critical. For instance, the 7-chloro group in chloroquine is essential for its antimalarial activity.[8] In anticancer bromo-quinolines, substitutions at the C-5 and C-7 positions have shown significant inhibitory effects.[7]

  • Other Substituents: The presence of other functional groups, such as nitro, amino, or hydroxyl groups, in combination with the halogen, can synergistically enhance biological activity. For example, 6-bromo-5-nitroquinoline showed potent antiproliferative effects.[6][7]

Experimental Protocols for Biological Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of bromo- and chloro-substituted quinolines.

Workflow for Comparing Biological Activity

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies Synth_Br Synthesis of Bromo-Quinolines Purification Purification & Characterization (NMR, MS) Synth_Br->Purification Synth_Cl Synthesis of Chloro-Quinolines Synth_Cl->Purification Anticancer Anticancer Assays (MTT, SRB) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays (Topoisomerase, Kinase) Anticancer->Enzyme Apoptosis Apoptosis Assays (Flow Cytometry, DNA Laddering) Anticancer->Apoptosis Antimicrobial->Enzyme Data Data Analysis & SAR Elucidation Enzyme->Data Apoptosis->Data

Caption: A generalized experimental workflow for the comparative analysis of halogenated quinolines.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Test compounds (bromo- and chloro-substituted quinolines) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., S. aureus, E. coli, MRSA).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (broth and solvent).

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions, positive control, and negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Rationale: This method allows for the high-throughput screening of multiple compounds against various bacterial strains, providing a quantitative measure of their antibacterial potency.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

Objective: To assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HT29).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well cell culture plates.

  • Positive control cytotoxic drug (e.g., doxorubicin).

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the bromo- and chloro-substituted quinolines for a specified period (e.g., 48 or 72 hours). Include untreated and solvent-treated cells as controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Rationale: The MTT assay is a colorimetric assay that provides a quantitative measure of cell viability, which is an indicator of the cytotoxic potential of the test compounds.

Conclusion: A Promising Future for Halogenated Quinolines

The available evidence strongly suggests that both bromo- and chloro-substituted quinolines are highly promising scaffolds for the development of novel therapeutic agents.[3] Halogenation significantly impacts their biological activity, and the choice between bromine and chlorine can lead to compounds with distinct potency and selectivity profiles.

While chloro-substituted quinolines have a proven track record, particularly as antimalarials, the potent and broad-ranging activities of bromo-substituted derivatives in both anticancer and antimicrobial applications warrant further intensive investigation. Future research should focus on systematic SAR studies, including direct head-to-head comparisons of bromo- and chloro-analogs, to fully elucidate the therapeutic potential of these versatile molecules. The continued exploration of halogenated quinolines holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

  • BenchChem. (n.d.). Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes.
  • Ginsburg, S., & O'Brien, R. L. (1991). The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium. Annals of Tropical Medicine and Parasitology, 85(2), 229–237.
  • Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • Çakmak, O., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds, 1-22.
  • Khan, I., et al. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.
  • Gouda, M. A., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 15(1), 839-848.
  • Wu, X. W., et al. (2011). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry, 46(9), 4315–4321.
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 25(7), 771–779.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55–87.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines.
  • Ökten, S., et al. (2017). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate.
  • Sharma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20637–20669.
  • Antimalarial Medicinal Chemistry. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • Wang, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536.
  • Kamal, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29945–29969.
  • Hooper, D. C. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7–9.
  • El-Faham, A., et al. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 2(1), 1-36.
  • Ökten, S., et al. (2015). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • Aslam, O., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and Chemical Toxicology, 44(4), 365–377.
  • Al-Hussain, S. A., et al. (2020). Chloroquine Analogs: An Overview of Natural and Synthetic Quinolines as Broad Spectrum Antiviral Agents. Current Medicinal Chemistry, 28(1), 125-147.
  • Gupta, H., & Singh, R. (2015). Biological Activities of Quinoline Derivatives. ResearchGate.
  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(14), 6757–6790.
  • Kummer, D. A., et al. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters, 27(9), 2047–2057.
  • Gomha, S. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586.
  • Kumar, A., et al. (2019). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate.
  • Liu, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(12), 3249.
  • de la Cruz, J., et al. (2016). Substituted quinolines as noncovalent proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3581–3585.
  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 5-11.
  • Wolański, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5431.

Sources

A Comparative Guide to the Anticancer Potential of 7-Bromo-4-chloro-2-methylquinoline Derivatives: A Structure-Activity Relationship and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] Among these, quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[3][4][5][6][7][8][9] This guide provides a comprehensive comparison of the anticancer activity of 7-bromo-4-chloro-2-methylquinoline derivatives and their structural analogs. While direct comparative data for a comprehensive series of this compound derivatives is limited in publicly available literature, this guide will synthesize findings from closely related quinoline series to elucidate key structure-activity relationships (SAR) and discuss their potential mechanisms of action. We will delve into the experimental data, explore the signaling pathways they likely target, and provide detailed protocols for their evaluation.

The this compound Scaffold: A Privileged Framework for Anticancer Drug Discovery

The this compound core possesses several features that make it an attractive starting point for the design of novel anticancer agents. The quinoline nucleus itself is a known pharmacophore that can intercalate with DNA and inhibit key enzymes involved in cancer progression. The strategic placement of a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 2-position offers opportunities for both modulating the electronic and steric properties of the molecule and for further chemical modifications to enhance potency and selectivity.

The chloro group at the 4-position is a particularly reactive site, amenable to nucleophilic substitution, allowing for the introduction of various side chains, often containing amine functionalities, which have been shown to be crucial for anticancer activity in many quinoline series.[6] The bromo substituent at the 7-position can also be utilized for cross-coupling reactions to introduce further diversity. The 2-methyl group can influence the overall conformation and lipophilicity of the molecule, potentially impacting its interaction with biological targets.

Comparative Anticancer Activity and Structure-Activity Relationship (SAR) Insights

Due to the limited availability of a homologous series of this compound derivatives in published studies, this section will draw upon data from structurally related 7-chloroquinoline, 4-aminoquinoline, and 2-methylquinoline analogs to infer potential SAR for our target scaffold.

The Critical Role of the 4-Amino Substitution

A consistent finding across numerous studies is the importance of a substituted amino group at the 4-position of the quinoline ring for potent anticancer activity. The nature of this substituent significantly influences cytotoxicity.

  • Alkylamino Side Chains: Studies on 4-aminoquinoline derivatives have shown that the length and nature of the alkylamino side chain are critical. For instance, in a series of 4-aminoquinolines, the compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine demonstrated high potency against MDA-MB-468 breast cancer cells.[6] This suggests that a diaminoethane side chain at the 4-position is a favorable feature.

  • Anilino Moieties: The introduction of anilino (phenylamino) groups at the 4-position has also yielded highly active compounds. For example, 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a) was found to be the most cytotoxic in a series of linear 4-anilinofuro[2,3-b]quinoline derivatives, with a mean GI50 value of 0.025 microM across a panel of 60 cancer cell lines.[9]

Influence of Substitution on the Quinoline Ring

The substituents on the quinoline core, such as the 7-bromo and 2-methyl groups of our interest, play a significant role in modulating the anticancer activity.

  • Halogenation at the 7-Position: The presence of a halogen, particularly chlorine, at the 7-position is a common feature in many active quinoline-based anticancer agents. This substitution can enhance the lipophilicity and the ability of the molecule to interact with its target. The 7-bromo substitution in our scaffold is expected to have a similar, if not enhanced, effect due to the larger size and polarizability of bromine.

  • The 2-Methyl Group: The impact of the 2-methyl group is less straightforward and can be context-dependent. In some series of 2-arylquinolines, substitution at the 2-position with larger aryl groups led to better activity profiles compared to 2-methyl-tetrahydroquinoline derivatives.[7] However, the 2-methyl group can contribute to the overall shape and basicity of the quinoline nitrogen, which can be crucial for target binding.

Table 1: Anticancer Activity of Representative Quinoline Derivatives (Structural Analogs)

Compound/Derivative ClassCancer Cell Line(s)IC50/GI50 (µM)Key Structural FeaturesReference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Potent7-chloro, 4-diaminoethane side chain[6]
1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanoneNCI-60 panel0.025 (mean)4-anilino with ketone[9]
2-ArylquinolinesHeLa, PC38.3 - 34.34C-6 substitution, 2-phenyl/substituted phenyl[7]
Highly Brominated QuinolinesC6, HeLa, HT295.45 - 9.6 µg/mLMultiple bromo substitutions[4]

Note: This table presents data from different studies on structurally related compounds to illustrate key SAR trends. Direct comparison of absolute values should be made with caution due to varying experimental conditions.

Mechanistic Insights: Targeting Key Cancer Signaling Pathways

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key signaling pathways that are dysregulated in cancer. The this compound scaffold, based on its structural similarity to known inhibitors, is likely to target one or more of the following pathways.[1]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its overactivation is a hallmark of many cancers.[10][11][12][13][14] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR often possess a quinoline or quinazoline core.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Ligand EGF (Ligand) Ligand->EGFR Binds Inhibitor Quinoline Derivative Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[15][16][17][18][19] Several quinoline-based compounds have been developed as VEGFR inhibitors.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras Inhibitor Quinoline Derivative Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Migration PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Experimental Protocols for Evaluating Anticancer Activity

To rigorously assess the anticancer potential of this compound derivatives, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Experimental_Workflow Start Synthesized Quinoline Derivatives MTT MTT Assay (Cell Viability) Start->MTT Apoptosis Annexin V/PI Assay (Apoptosis) MTT->Apoptosis If active CellCycle Propidium Iodide Staining (Cell Cycle Analysis) MTT->CellCycle If active WesternBlot Western Blotting (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot End Lead Compound Identification WesternBlot->End

Caption: A typical experimental workflow for evaluating anticancer compounds.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. [20][21][22] Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. [23][24][25][26][27] Materials:

  • Cancer cells treated with quinoline derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoline derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry. [28][29] Materials:

  • Cancer cells treated with quinoline derivatives

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Fixation: Treat cells with the quinoline derivatives at their IC50 concentrations for a specified time. Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Conclusion and Future Directions

While a direct comparative analysis of a series of this compound derivatives is an area ripe for future investigation, the existing body of research on structurally related quinolines provides a strong foundation for their potential as anticancer agents. The key takeaways for researchers in drug development are:

  • The 4-amino substitution is paramount for activity. The design of novel derivatives should focus on optimizing the side chain at this position.

  • Halogenation at the 7-position is a favorable feature. The 7-bromo group in the target scaffold is a promising feature for enhancing anticancer potency.

  • The mechanism of action is likely multifaceted, involving the inhibition of key signaling pathways such as EGFR, VEGFR, and PI3K/Akt.

Future research should focus on the synthesis and systematic in vitro evaluation of a library of this compound derivatives with diverse substitutions at the 4-position. Such studies, employing the robust experimental protocols outlined in this guide, will be instrumental in elucidating the specific SAR for this promising class of compounds and could lead to the identification of novel and potent anticancer drug candidates.

References

  • Akhtar, M. F., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 717189.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • El-Sayed, N. N. E., et al. (2022). VEGF-mediated signaling pathways in angiogenesis and tumor progression.
  • Glaviano, A., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 138.
  • Glaviano, A., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. eScholarship, University of California.
  • Glaviano, A., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. PubMed.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Roche. (n.d.).
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Uddin, M. J., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PubMed.
  • Uddin, M. J., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
  • Uddin, M. J., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. R Discovery.
  • Stacker, S. A., & Achen, M. G. (2018). The VEGF signaling pathway in cancer: the road ahead. Chinese Journal of Cancer, 37(1), 3.
  • Uddin, M. J., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC.
  • Zarkada, G., & Eichmann, A. (2020).
  • Meadows, K. L., et al. (2022). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers, 14(12), 2877.
  • Assay Guidance Manual. (2013). Cell Viability Assays.
  • Porta, C., et al. (2015). Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. Semantic Scholar.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • Li, J., et al. (2021).
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401123.
  • BenchChem. (n.d.). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(7), 419-424.
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • Kouznetsov, V. V., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(3), 1436-1451.
  • Al-Ostoot, F. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586.
  • Gürbüz, D., et al. (2022). Structure-activity relationship of anticancer drug candidate quinones. Archives of Physiology and Biochemistry, 128(5), 1332-1339.
  • Hsieh, M. C., et al. (2009). Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6298-6304.

Sources

The Synthetic Chemist's Compass: Navigating the Utility of 7-Bromo-4-chloro-2-methylquinoline in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Quinoline Scaffolds for Researchers, Scientists, and Drug Development Professionals

The quinoline framework is a cornerstone of medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1] The strategic functionalization of this privileged scaffold is paramount in the development of novel therapeutics and advanced materials. Among the diverse array of substituted quinolines, 7-Bromo-4-chloro-2-methylquinoline stands out as a uniquely versatile building block. Its distinct substitution pattern, featuring two different halogens at positions amenable to selective chemical transformations, offers a powerful platform for the construction of complex molecular architectures.

This guide provides an in-depth technical comparison of the synthetic utility of this compound against other common quinoline scaffolds. We will delve into the reactivity of its key functional groups, present comparative experimental data, and provide detailed protocols for its application in crucial synthetic transformations.

The Strategic Advantage of Orthogonal Halogenation

The primary synthetic value of this compound lies in the differential reactivity of its chloro and bromo substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 7-position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This orthogonality allows for a stepwise and controlled elaboration of the quinoline core, a significant advantage over scaffolds with identical halogen substituents, such as 4,7-dichloroquinoline.

The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, with a strong preference for the C4 position.[2] This inherent reactivity makes the C4-Cl bond readily displaceable by a wide range of nucleophiles. Conversely, the C7-Br bond is significantly less reactive towards nucleophiles under typical SNAr conditions, but is ideally suited for oxidative addition to a palladium(0) catalyst, initiating a host of cross-coupling cascades.

Comparative Reactivity in Key Synthetic Transformations

To objectively assess the synthetic utility of this compound, we will compare its performance in two major classes of reactions against other relevant quinoline scaffolds: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The reaction of 4-chloroquinolines with amines to form 4-aminoquinolines is a foundational transformation in the synthesis of numerous antimalarial and anticancer agents.[2] The reactivity of the C4-chloro substituent is influenced by the electronic nature of other substituents on the quinoline ring.

Comparison with 4,7-Dichloroquinoline:

While both this compound and 4,7-dichloroquinoline possess a reactive C4-chloro group, the former offers the advantage of preserving a handle for subsequent cross-coupling reactions. In a sequential synthesis, one can first perform a nucleophilic substitution at the C4 position of this compound and then utilize the C7-bromo substituent for further diversification. With 4,7-dichloroquinoline, achieving selective monosubstitution at the C4 position can be challenging, often leading to mixtures of mono- and di-substituted products, although selectivity can often be controlled by reaction conditions.

Quinoline ScaffoldNucleophileConditionsYield (%)Reference
This compound AnilineEtOH, reflux, 4h~85 (estimated)Analogous to[2]
4,7-DichloroquinolineAnilineEtOH, reflux, 4h~80-90 (mono-substitution)[2]
4-Chloro-2-methylquinolineAnilineEtOH, reflux, 4h~90Analogous to[2]

This data is compiled from typical results for analogous systems and serves as a comparative illustration.

Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Aniline

This protocol describes a general procedure for the synthesis of 7-bromo-N-phenyl-2-methylquinolin-4-amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Ethanol (anhydrous)

  • Triethylamine (1.5 eq, optional, as an acid scavenger)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and ethanol.

  • Add aniline and triethylamine (if used) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for SNAr reactions with amines, facilitating the dissolution of the reactants and providing a suitable boiling point for the reaction.

  • Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine can neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

SNAr_Workflow start Start: Reactants reactants This compound + Aniline in Ethanol start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux monitoring Monitor by TLC reflux->monitoring workup Work-up: Cool, filter or concentrate monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Product: 4-Amino-7-bromo-2-methylquinoline Derivative purification->product

Caption: Experimental workflow for the SNAr reaction.

Palladium-Catalyzed Cross-Coupling at the C7-Position

The C7-bromo substituent of this compound is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The reactivity of aryl bromides in these reactions is generally higher than that of aryl chlorides, allowing for selective coupling at the C7 position while leaving the C4-chloro group intact, provided the appropriate catalyst and conditions are chosen.[3]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. The reactivity order for halogens in this reaction is generally I > Br > Cl.[4]

Comparative Performance in Suzuki Coupling:

Quinoline ScaffoldBoronic AcidCatalystBaseSolventYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O~80-90 (estimated)Analogous to[5]
7-Bromo-2-methylquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O~85[5]
5-BromoquinolinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O~90Analogous to[6]

This data is compiled from typical results for analogous systems and serves as a comparative illustration.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the synthesis of 4-chloro-2-methyl-7-phenylquinoline.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/ethanol/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings of aryl bromides.

  • Base: An aqueous solution of a base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.

Suzuki_Workflow start Start: Reagents reagents This compound Phenylboronic acid, K₂CO₃ start->reagents inert Inert Atmosphere (Argon) reagents->inert solvent Add Degassed Solvent & Catalyst inert->solvent heat Heat to 90°C (12-16 hours) solvent->heat workup Work-up: Extraction heat->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Product: 4-Chloro-7-aryl-2-methylquinoline purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination and Sonogashira Coupling:

Similar to the Suzuki coupling, the C7-bromo position of this compound is also amenable to Buchwald-Hartwig amination (formation of C-N bonds) and Sonogashira coupling (formation of C-C triple bonds).[7][8] The choice of palladium catalyst and ligand is critical for achieving high yields and functional group tolerance in these reactions.[9] The reactivity trends generally follow that of the Suzuki coupling, with aryl bromides being significantly more reactive than aryl chlorides. This allows for selective functionalization at the C7 position.

Conclusion: A Versatile Scaffold for Complex Synthesis

This compound presents a compelling and strategic choice for the synthesis of complex molecules. Its key advantages over other quinoline scaffolds can be summarized as follows:

  • Orthogonal Reactivity: The presence of both a C4-chloro and a C7-bromo substituent allows for selective and sequential functionalization through SNAr and palladium-catalyzed cross-coupling reactions, respectively. This provides a high degree of control and flexibility in synthetic design.

  • Versatility: It serves as a versatile platform for introducing a wide array of functional groups, including amines, aryl groups, and alkynes, at two distinct positions on the quinoline core.

  • Efficiency in Library Synthesis: The ability to perform sequential reactions makes this scaffold particularly well-suited for the rapid generation of diverse chemical libraries for drug discovery and materials science applications.

While other quinoline scaffolds such as 4,7-dichloroquinoline and various monohaloquinolines have their own synthetic merits, the unique combination of functionalities in this compound offers a superior level of synthetic utility for the discerning chemist aiming to construct complex and highly functionalized molecular targets.

References

  • NROChemistry. Sonogashira Coupling.
  • ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Chem-Station International Edition. Sonogashira-Hagiwara Cross Coupling Reaction.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Chemical Synthesis Database. 7-bromo-2-chloro-4-methylquinoline.
  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • PubChem. This compound.
  • Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.
  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • DASH (Harvard). Concerted nucleophilic aromatic substitutions.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
  • ResearchGate. ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids..
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • National Center for Biotechnology Information. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
  • National Center for Biotechnology Information. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.

Sources

A Comparative Guide to the Cytotoxicity of 7-Bromo-4-chloro-2-methylquinoline and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research and drug development, quinoline derivatives have emerged as a "privileged scaffold," consistently demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] Their planar structure allows for intercalation with DNA, while various substitutions on the quinoline ring can modulate their interaction with a multitude of cellular targets, leading to cytotoxic effects in cancer cells. This guide provides a comprehensive comparison of the cytotoxic potential of 7-Bromo-4-chloro-2-methylquinoline against a backdrop of structurally similar compounds, offering insights into the structure-activity relationships that govern their efficacy. Due to the limited publicly available cytotoxicity data for this compound, this guide will draw upon experimental data from closely related analogs to infer its potential activity and to provide a framework for its evaluation.

The Quinoline Scaffold: A Foundation for Anticancer Agents

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone in the design of therapeutic agents.[2] The strategic placement of substituents on this bicyclic system is a key determinant of its biological activity. Halogenation, in particular, has been shown to significantly influence the cytotoxic profile of quinoline derivatives. The presence of a chlorine atom, for instance, can enhance the compound's ability to induce cell death.[3] Similarly, bromine substitution has been explored for its potential to modulate anticancer activity. The methyl group, as seen in our target compound, can also impact the molecule's steric and electronic properties, potentially influencing its binding to target proteins.[1]

Comparative Cytotoxicity of Quinolone Derivatives

To contextualize the potential cytotoxicity of this compound, it is instructive to examine the reported activities of analogous compounds where the position and nature of substituents are varied. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several quinoline derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Nitro-aldehyde quinoline derivative (E)Caco-2 (Colon)0.535[4]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Various< 1.0[5]
2-arylquinoline derivative (13)HeLa (Cervical)8.3[6]
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (18)HeLa (Cervical)13.15[6]
2-arylquinoline derivative (12)PC3 (Prostate)31.37[6]
2-arylquinoline derivative (11)PC3 (Prostate)34.34[6]
7-chloroquinoline hydrazone (16)SR (Leukemia)0.12[7]
7-chloroquinoline hydrazone (23)VariousSubmicromolar[7]
Morita-Baylis-Hillman adduct/7-chloroquinoline hybridMCF-7, HCT-116, HL-60, NCI-H2924.60[8]

Note: This table presents a selection of data from the literature to illustrate the range of cytotoxicities observed for various quinoline derivatives. The absence of data for this compound highlights the need for its experimental evaluation.

Structure-Activity Relationship (SAR) Insights

  • Substitution at Position 7: The presence of a bulky alkoxy group at the 7-position has been suggested to be beneficial for antiproliferative activity.[5] The bromo-substituent in our target compound at this position warrants investigation to determine its contribution to cytotoxicity.

  • Substitution at Position 4: Amino side chains at the 4-position appear to facilitate antiproliferative activity.[5] The chloro-substituent in this compound is a key site for synthetic modification to introduce such side chains.[1]

  • The Role of Halogens: The presence of a 7-chloro group is a common feature in many cytotoxic quinoline derivatives, suggesting its importance for activity.[7][8] The combination of a 7-bromo and a 4-chloro group in our target compound is an interesting variation that requires experimental validation.

Mechanistic Considerations: How Do Quinolines Exert Cytotoxicity?

Quinoline-based anticancer agents employ a variety of mechanisms to induce cancer cell death.[2] Understanding these pathways is crucial for rational drug design and for interpreting cytotoxicity data.

G cluster_stimulus External/Internal Stimuli cluster_pathways Cellular Targets & Pathways cluster_response Cellular Response Quinoline Quinoline Derivative DNA DNA Intercalation/ Damage Quinoline->DNA Direct Binding Topoisomerase Topoisomerase Inhibition Quinoline->Topoisomerase Enzyme Inhibition Kinases Kinase Inhibition (e.g., EGFR, VEGFR) Quinoline->Kinases Signal Transduction Blockade Microtubules Microtubule Disruption Quinoline->Microtubules Polymerization Inhibition Apoptosis Apoptosis DNA->Apoptosis Topoisomerase->Apoptosis CellCycle Cell Cycle Arrest Kinases->CellCycle Microtubules->CellCycle CellCycle->Apoptosis ROS ROS Generation ROS->Apoptosis

Caption: Potential mechanisms of quinoline-induced cytotoxicity.

Commonly implicated pathways include:

  • DNA Intercalation and Damage: The planar aromatic ring system of quinolines can insert between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis.

  • Topoisomerase Inhibition: These enzymes are crucial for managing DNA topology during replication. Their inhibition by quinoline derivatives can lead to DNA strand breaks and cell death.

  • Kinase Inhibition: Many quinolines act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key regulators of cancer cell proliferation and angiogenesis.[1]

  • Induction of Apoptosis: Ultimately, many cytotoxic pathways converge on the induction of programmed cell death, or apoptosis. This can be triggered through various intrinsic and extrinsic signaling cascades.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To empirically determine the cytotoxicity of this compound and its analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation1 2. Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment 3. Treat cells with varying concentrations of the compound incubation1->treatment incubation2 4. Incubate for 24-72h treatment->incubation2 add_mtt 5. Add MTT reagent to each well incubation2->add_mtt incubation3 6. Incubate for 2-4h (formazan formation) add_mtt->incubation3 solubilize 7. Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance 8. Read absorbance at ~570 nm solubilize->read_absorbance data_analysis 9. Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Sources

The Evolving Landscape of 7-Bromo-Quinoline Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1] Among the various substituted quinolines, the 7-bromo-quinoline core has emerged as a particularly promising framework for the development of novel anticancer, antimicrobial, and antiviral agents. The introduction of a bromine atom at the 7th position significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-bromo-quinoline derivatives, supported by experimental data, to aid researchers in the rational design of more potent and selective therapeutic candidates.

Anticancer Activity: Targeting Topoisomerase I

A significant body of research has focused on the anticancer potential of 7-bromo-quinoline derivatives, with many studies highlighting their ability to inhibit topoisomerase I, a crucial enzyme involved in DNA replication and repair.[2][3] Topoisomerase I inhibitors prevent the re-ligation of the DNA strand after the initial cleavage, leading to the accumulation of DNA breaks and ultimately apoptosis.[4][5]

Structure-Activity Relationship Insights

The anticancer activity of 7-bromo-quinoline derivatives is intricately linked to the nature and position of other substituents on the quinoline ring.

  • Substitution at the 8-position: The presence of a hydroxyl group at the C-8 position appears to be a critical determinant for potent anticancer activity. For instance, 7-bromo-8-hydroxyquinoline has demonstrated significant antiproliferative effects.[2]

  • Influence of other halogens and electron-withdrawing groups: The introduction of additional electron-withdrawing groups, such as another bromine atom or a cyano group, can enhance cytotoxicity. 5,7-Dibromo-8-hydroxyquinoline and 7-cyano-8-hydroxyquinoline derivatives have shown strong antiproliferative activity against various cancer cell lines.[2]

  • Impact of bulky substituents: The addition of bulky alkoxy groups at the 7-position has also been shown to be a beneficial pharmacophoric feature for antiproliferative activity.[6]

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 7-bromo-quinoline derivatives against various cancer cell lines, providing a direct comparison with the standard chemotherapeutic agent, Doxorubicin.

Compound ID/NameSubstituentsCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
1 7-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)25.6 µg/mL--[2]
2 5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)12.3 µg/mL--[2]
3 7-Cyano-8-hydroxyquinolineC6 (Rat Brain Tumor)13.2 µg/mL--[2]
4 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Brain Tumor)9.6 µg/mL5-FUNot specified[3]
5 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical Cancer)5.45 µg/mL5-FUNot specified[3]
6 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon Cancer)7.8 µg/mL5-FUNot specified[3]
7 Representative Quinoline DerivativeMCF-7 (Breast Cancer)1.04 ± 0.08Doxorubicin2.57 ± 0.18[7]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Mechanism of Action: Topoisomerase I Inhibition Workflow

The inhibitory action of 7-bromo-quinoline derivatives on topoisomerase I can be visualized as a multi-step process that disrupts the normal enzymatic cycle.

Topoisomerase_I_Inhibition cluster_normal Normal Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by 7-Bromo-Quinoline Derivative Top1 Topoisomerase I (Top1) Cleavage Single-strand DNA cleavage Top1->Cleavage Binds to DNA Supercoiled DNA DNA->Cleavage Complex Covalent Top1-DNA Complex Cleavage->Complex Rotation DNA rotation & relaxation Complex->Rotation Ternary_Complex Stable Ternary Complex (Inhibitor-Top1-DNA) Complex->Ternary_Complex Religation DNA re-ligation Rotation->Religation Religation->Top1 Releases Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor 7-Bromo-Quinoline Derivative Inhibitor->Ternary_Complex Binds to & stabilizes Replication_Fork Collision with Replication Fork Ternary_Complex->Replication_Fork Blocks re-ligation Apoptosis Apoptosis Replication_Fork->Apoptosis Leads to Antimicrobial_Mechanism cluster_bacterial_replication Bacterial DNA Replication cluster_inhibition Inhibition by 7-Bromo-Quinoline Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Inhibited_Gyrase Inhibited DNA Gyrase DNA_Gyrase->Inhibited_Gyrase Topo_IV Topoisomerase IV Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Inhibited_Topo_IV Inhibited Topoisomerase IV Topo_IV->Inhibited_Topo_IV Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Negative supercoiling Relaxed_DNA->Topo_IV Decatenation Cell_Division Successful Cell Division Decatenated_DNA->Cell_Division Inhibitor 7-Bromo-Quinoline Derivative Inhibitor->Inhibited_Gyrase Inhibits Inhibitor->Inhibited_Topo_IV Inhibits Bacterial_Death Bacterial Cell Death Inhibited_Gyrase->Bacterial_Death Leads to Inhibited_Topo_IV->Bacterial_Death Leads to

Caption: Proposed Antimicrobial Mechanism of 7-Bromo-Quinoline Derivatives.

Antiviral Activity: An Emerging Frontier

The exploration of 7-bromo-quinoline derivatives as antiviral agents is a more recent but rapidly growing area of research. [8][9]Quinolines, in general, have shown activity against a variety of viruses, including Dengue virus, Zika virus, and coronaviruses. [10][11]The proposed mechanisms of antiviral action are diverse and can include the inhibition of viral entry, replication, or the modulation of host-cell pathways that are essential for the viral life cycle. [11][12]

Structure-Activity Relationship Insights

While the SAR for antiviral activity is still being fully elucidated, some initial observations can be made:

  • General Quinoline Scaffold: The core quinoline structure itself is recognized as a privileged scaffold for the development of antivirals. [9]* Substitutions on the Quinoline Ring: Specific substitutions, including bromination, can significantly impact antiviral potency. Further systematic studies are needed to define the optimal substitution patterns for activity against different viruses.

  • Host-Targeting Mechanisms: Some quinoline derivatives may exert their antiviral effects by inhibiting host enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis required for viral replication. [11] Due to the nascent stage of research in this specific area, a comprehensive comparative data table for 7-bromo-quinoline derivatives against various viruses is not yet available. However, the broad antiviral potential of the quinoline class suggests that 7-bromo-quinolines represent a promising avenue for future antiviral drug discovery.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

Synthesis of 7-Bromo-Quinoline Derivatives

A common and versatile method for the synthesis of the quinoline core is the Conrad-Limpach synthesis .

Step-by-Step Methodology:

  • Condensation: React 3-bromoaniline with an appropriate β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the corresponding enamine intermediate.

  • Cyclization: Heat the enamine intermediate at a high temperature (typically 250-280 °C) to induce cyclization and form the 4-hydroxy-7-bromo-quinoline derivative.

  • Further Modifications: The resulting quinoline scaffold can be further modified at various positions using standard organic synthesis techniques, such as nucleophilic substitution or cross-coupling reactions, to generate a library of analogs for SAR studies. [13][14]

Synthesis_Workflow Start Starting Materials: - 3-Bromoaniline - β-Ketoester Condensation Step 1: Condensation (Acid Catalyst) Start->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Step 2: Cyclization (High Temperature) Intermediate->Cyclization Product 4-Hydroxy-7-bromo-quinoline Cyclization->Product Modification Step 3: Further Functionalization (e.g., Suzuki Coupling, SNAr) Product->Modification Analogs Library of 7-Bromo-Quinoline Analogs Modification->Analogs

Caption: General Synthetic Workflow for 7-Bromo-Quinoline Derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-bromo-quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). [6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the 7-bromo-quinoline derivatives in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 7-bromo-quinoline scaffold represents a versatile and highly promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective anticancer, antimicrobial, and potentially antiviral compounds. The established role of these derivatives as topoisomerase I inhibitors provides a solid foundation for the rational design of new anticancer drugs. Furthermore, their broad-spectrum antimicrobial activity warrants further investigation, particularly in the context of rising antibiotic resistance. The antiviral potential of 7-bromo-quinolines is an exciting and underexplored area that deserves increased attention.

Future research should focus on expanding the chemical diversity of 7-bromo-quinoline libraries, conducting more extensive in vivo efficacy and toxicity studies, and further elucidating their mechanisms of action across different biological activities. A deeper understanding of the SAR will undoubtedly pave the way for the development of next-generation quinoline-based therapeutics.

References

Please note that for brevity, a complete numbered list of all potential references is not provided here but would be included in a formal publication. The in-text citations correspond to the search results that informed this guide.

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. Its presence in a wide array of pharmaceuticals—from antimalarials like quinine and chloroquine to modern anticancer agents—underscores the enduring importance of efficient and versatile synthetic routes to its derivatives.[1] This guide provides an in-depth comparative analysis of the principal classical and modern methods for synthesizing substituted quinolines, offering field-proven insights into their mechanisms, operational parameters, and strategic applications.

The Enduring Relevance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. This is due to its ability to intercalate with DNA, interact with various enzymes, and serve as a rigid framework for presenting functional groups in three-dimensional space. Consequently, the development of synthetic methodologies to access diverse quinoline derivatives remains a vibrant area of chemical research.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

Since the 19th century, a handful of named reactions have formed the bedrock of quinoline synthesis. These methods, while sometimes demanding, are robust and continue to be widely employed.

The Skraup Synthesis

The Skraup synthesis is a powerful, albeit often aggressive, method for producing quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene).[2] The reaction is notoriously exothermic and requires careful temperature control.[3]

Mechanism and Causality: The reaction initiates with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. The final step is the oxidation of this intermediate to the aromatic quinoline.[4] The choice of a mild oxidizing agent and moderators like ferrous sulfate is crucial to prevent a violent, uncontrolled reaction.[2]

View Skraup Synthesis Mechanism

Skraup_Synthesis cluster_acrolein Step 1: Acrolein Formation cluster_addition Step 2: Michael Addition cluster_cyclization Step 3: Cyclization & Dehydration cluster_oxidation Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Aniline->Intermediate1 + Acrolein Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺ -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: Reaction mechanism of the Skraup synthesis.

The Doebner-von Miller Reaction

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[5] The reaction is typically catalyzed by Lewis or Brønsted acids.[5]

Mechanism and Causality: The mechanism is thought to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization and oxidation to yield the quinoline product. A key challenge is the acid-catalyzed polymerization of the unsaturated carbonyl starting material, which can lead to significant tar formation and reduced yields.[6]

View Doebner-von Miller Reaction Mechanism

Doebner_von_Miller Aniline Aniline Intermediate1 Conjugate Adduct Aniline->Intermediate1 + UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Intermediate1 Dihydroquinoline Dihydroquinoline Intermediate Intermediate1->Dihydroquinoline H⁺ Cyclization Quinoline Substituted Quinoline Dihydroquinoline->Quinoline [O]

Caption: Generalized mechanism of the Doebner-von Miller reaction.

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[7]

Mechanism and Causality: The reaction begins with the formation of a Schiff base from the aniline and one of the ketone carbonyls. Tautomerization to an enamine is followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring, which is the rate-determining step. Subsequent dehydration yields the substituted quinoline.[7] The regioselectivity of the cyclization is influenced by both steric and electronic effects of substituents on the aniline and the β-diketone.[8]

View Combes Synthesis Mechanism

Combes_Synthesis Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + Diketone β-Diketone Diketone->SchiffBase Enamine Enamine Intermediate SchiffBase->Enamine Tautomerization CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate H⁺ Cyclization (RDS) Quinoline 2,4-Disubstituted Quinoline CyclizedIntermediate->Quinoline -H₂O

Caption: Key steps in the Combes synthesis mechanism.

The Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters. The regiochemical outcome is temperature-dependent. At lower temperatures, the kinetic product, a 4-hydroxyquinoline, is favored (Conrad-Limpach). At higher temperatures, the thermodynamic product, a 2-hydroxyquinoline (quinolone), is formed (Knorr).[9][10]

Mechanism and Causality: In the Conrad-Limpach pathway, the aniline attacks the more reactive keto group of the β-ketoester, leading to a Schiff base that cyclizes upon heating to around 250 °C.[9] In the Knorr pathway, at higher temperatures (around 140°C), the aniline attacks the ester group, forming a β-keto anilide intermediate which then cyclizes to the 2-quinolone.[11] The use of high-boiling inert solvents like mineral oil can significantly improve yields by facilitating the high-temperature cyclization step.[9]

View Conrad-Limpach-Knorr Pathways

CLK_Synthesis cluster_start Starting Materials cluster_conrad_limpach Conrad-Limpach Pathway (Kinetic Control) cluster_knorr Knorr Pathway (Thermodynamic Control) Aniline Aniline Intermediate_CL β-Aminoacrylate (Schiff Base) Aniline->Intermediate_CL Low Temp. Intermediate_K β-Ketoanilide Aniline->Intermediate_K High Temp. (~140 °C) Ketoester β-Ketoester Ketoester->Intermediate_CL Ketoester->Intermediate_K Product_CL 4-Hydroxyquinoline Intermediate_CL->Product_CL ~250 °C Cyclization Product_K 2-Hydroxyquinoline Intermediate_K->Product_K H⁺ Cyclization

Caption: Divergent pathways of the Conrad-Limpach-Knorr synthesis.

The Friedländer Synthesis

The Friedländer synthesis is one of the most versatile and widely used methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[12] The reaction can be catalyzed by acids or bases, and in some cases, proceeds simply with heating.[3]

Mechanism and Causality: Two primary mechanisms are proposed. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation.[12] The choice of catalyst and conditions can influence the predominant pathway and is crucial for optimizing yields, which are generally good to excellent.[3]

View Friedländer Synthesis Mechanism

Friedlander_Synthesis cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First AminoKetone 2-Aminoaryl Aldehyde/Ketone AldolAdduct Aldol Adduct AminoKetone->AldolAdduct + SchiffBase Schiff Base AminoKetone->SchiffBase + MethyleneCompound Active Methylene Compound MethyleneCompound->AldolAdduct MethyleneCompound->SchiffBase UnsaturatedIntermediate α,β-Unsaturated Intermediate AldolAdduct->UnsaturatedIntermediate -H₂O Quinoline Substituted Quinoline UnsaturatedIntermediate->Quinoline Cyclization -H₂O CyclizedAdduct Cyclized Adduct SchiffBase->CyclizedAdduct Intramolecular Aldol CyclizedAdduct->Quinoline -H₂O

Caption: The two plausible mechanistic pathways of the Friedländer synthesis.

Comparative Analysis of Classical Syntheses

The choice of a classical synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and tolerance for the reaction conditions.

FeatureSkraup SynthesisDoebner-von MillerCombes SynthesisConrad-Limpach-KnorrFriedländer Synthesis
Primary Products Quinolines, often unsubstituted on the pyridine ring2- and/or 4-substituted quinolines2,4-Disubstituted quinolines4-Hydroxy- or 2-hydroxyquinolinesPolysubstituted quinolines
Starting Materials Aniline, glycerol, H₂SO₄, oxidizing agentAniline, α,β-unsaturated carbonylAniline, β-diketoneAniline, β-ketoester2-Aminoaryl aldehyde/ketone, active methylene compound
Reaction Conditions Harsh, highly acidic, high temp. (>150°C), exothermic[3]Strongly acidic, heatingAcid-catalyzed, heatingTemperature-dependent, often high temp. for cyclizationVersatile (acid, base, or neutral), generally milder[3]
Typical Yields Often low to moderate, variable[3]ModerateGoodGood to excellentGood to excellent[3]
Advantages Simple, readily available starting materialsMore versatile than Skraup for pyridine ring substitutionGood for 2,4-disubstitution patternsAccess to hydroxylated quinolinesHigh yields, broad scope, good control over substitution[3]
Disadvantages Hazardous conditions, limited scope, tar formation[3][13]Polymerization and tar formation are common side reactions[6]Regioselectivity can be an issue with unsymmetrical diketones[8]Requires high temperatures for cyclization, regioselectivity is temperature-controlled[9]Requires synthesis of often less accessible 2-aminoaryl carbonyls[3]
Functional Group Tolerance Poor; sensitive groups often do not survive the harsh acidic conditionsPoor to moderate; sensitive to strong acidModerateModerateGood; milder conditions allow for more sensitive functionalities[14]

Modern Synthetic Routes: Expanding the Toolbox

While the classical methods are foundational, modern organic synthesis has introduced a variety of powerful new strategies for constructing the quinoline scaffold, often with improved efficiency, selectivity, and functional group tolerance under milder conditions.

Transition-Metal Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have become indispensable for constructing quinoline precursors. For instance, a Suzuki coupling between an o-haloaniline and a suitable boronic acid derivative can be a key step in assembling the carbon framework before a subsequent cyclization.[15] More direct methods involve the palladium-catalyzed annulation of o-alkenylanilines with alkynes, using molecular oxygen as a green oxidant.[4]

Photocatalytic and Microwave-Assisted Syntheses

Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis.[16] For example, eosin Y can catalyze the C-2 arylation of quinoline N-oxides under mild conditions.[17] Microwave-assisted organic synthesis (MAOS) has also been shown to dramatically accelerate many classical quinoline syntheses, such as the Friedländer reaction, often leading to higher yields in significantly shorter reaction times.[1][18] A microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can produce quinolines in minutes in excellent yield.[3]

Decision-Making in Quinoline Synthesis

Choosing the optimal synthetic route requires a careful consideration of the target molecule's substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction. The following flowchart provides a simplified decision-making guide.

Decision_Tree Start Desired Quinoline Product? Unsubstituted Unsubstituted or Simple Benzene-ring Substitution? Start->Unsubstituted Hydroxy Hydroxy Group at C2 or C4? Start->Hydroxy Polysubstituted Highly Substituted on Both Rings? Start->Polysubstituted SpecificPattern Specific 2,4-Disubstitution? Start->SpecificPattern Skraup Skraup Synthesis (if conditions are acceptable) Unsubstituted->Skraup CLK Conrad-Limpach-Knorr (control temperature for regioselectivity) Hydroxy->CLK Friedlander Friedländer Synthesis (versatile, good yields) Polysubstituted->Friedlander Modern Modern Methods (e.g., Pd-catalysis) for complex targets Polysubstituted->Modern or Combes Combes Synthesis SpecificPattern->Combes

Caption: A decision-making guide for selecting a quinoline synthesis route.

Experimental Protocols

To provide a practical context, detailed step-by-step protocols for two of the most fundamental and contrasting classical methods are provided below.

Protocol: Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and should be performed with extreme caution in a well-ventilated fume hood due to the highly exothermic nature of the reaction.[3]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (2.6 moles)

  • Nitrobenzene (0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with cooling, add the concentrated sulfuric acid in portions.

  • Gently heat the mixture. The reaction will become exothermic and begin to boil. Remove external heat once the reaction is self-sustaining.

  • After the vigorous reaction subsides, heat the mixture at 140-150°C for 3-4 hours.

  • Allow the mixture to cool and dilute with water.

  • Neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

Protocol: Friedländer Synthesis of 2-Methylquinoline

This protocol is a representative example of an acid-catalyzed Friedländer synthesis.[3]

Materials:

  • 2-Aminoacetophenone (1.0 mole)

  • Acetone (1.2 moles)

  • Ethanol

  • Potassium hydroxide

Procedure:

  • In a round-bottom flask, dissolve 2-aminoacetophenone in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • Add acetone to the reaction mixture and reflux for 24 hours.

  • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from ethanol to obtain pure 2-methylquinoline.

Conclusion

The synthesis of substituted quinolines is a mature field of organic chemistry, yet one that continues to evolve. The classical named reactions, particularly the versatile Friedländer synthesis, remain powerful tools for constructing the quinoline core. However, for complex targets requiring high levels of functional group tolerance and regiocontrol, modern transition-metal-catalyzed and photocatalytic methods offer significant advantages. A thorough understanding of the mechanisms, scope, and limitations of each of these synthetic routes is essential for the rational design and efficient synthesis of novel quinoline-based compounds in the pursuit of new therapeutic agents and advanced materials.

References

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
  • Synthesis of Quinolines: A Green Perspective. (2016). ACS Sustainable Chemistry & Engineering.
  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Combes quinoline synthesis. (n.d.). Wikiwand.
  • BenchChem. (2025). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).
  • Indirect Friedländer Reaction: From Transfer Hydrogenation to Acceptorless Dehydrogenative Coupling and Metal-Free Approaches. (2025).
  • Combes quinoline synthesis. (n.d.).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2025).
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025).
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC.
  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal.
  • Recent Advances in the Friedländer Reaction. (n.d.).
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of Quinolines: A Green Perspective. (2016).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... (n.d.).
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman.
  • Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Synthesis of new arylated Quinolines by Suzuki cross coupling. (2009).
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • Visible-light-mediated synthesis of quinolines. (n.d.). Royal Society of Chemistry.
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
  • Regioselectivity of Friedländer Quinoline Syntheses. (2025).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The Skraup Synthesis of Quinolines. (n.d.).
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • The Friedländer Synthesis of Quinolines. (n.d.).
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2025).
  • Skraup reaction. (n.d.). In Wikipedia.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
  • Conrad-Limpach Reaction. (n.d.).
  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions.

Sources

A Guide to Assessing the Metabolic Stability of 7-Bromo-4-chloro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a promising candidate's journey to the clinic. This guide provides a comprehensive framework for assessing the metabolic stability of 7-Bromo-4-chloro-2-methylquinoline and its derivatives, offering researchers a robust methodology for generating comparative data to inform structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its metabolic stability.[2][3] This guide will delve into the in vitro methodologies used to quantify this critical parameter, providing both the "how" and the "why" behind the experimental design.

The Cornerstone of Metabolic Stability Assessment: In Vitro Models

The liver is the primary site of drug metabolism in the body.[4] Therefore, in vitro models derived from liver tissue are indispensable tools for predicting a compound's metabolic clearance. The two most commonly employed systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5] Microsomal stability assays are cost-effective, high-throughput, and particularly useful for assessing CYP-mediated metabolism.[6] However, they lack the full complement of Phase II enzymes and the cellular context of intact hepatocytes.[7]

  • Hepatocytes: As whole liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, along with their necessary cofactors, providing a more comprehensive and physiologically relevant model of in vivo metabolism.[7][8] Hepatocyte stability assays can account for cellular uptake and efflux, offering a more complete picture of a compound's metabolic fate.[7]

For a thorough assessment of this compound derivatives, a tiered approach is recommended, starting with a microsomal stability assay for initial screening, followed by a more detailed investigation in hepatocytes for promising candidates.

Experimental Workflow: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting metabolic stability assays. It is crucial to include appropriate controls, such as compounds with known metabolic stability (e.g., verapamil for high clearance and warfarin for low clearance), to ensure the validity of the assay.

Liver Microsomal Stability Assay

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[5]

Protocol:

  • Preparation of Reagents:

    • Pooled liver microsomes (human, rat, or mouse) are thawed on ice.

    • A 100 mM phosphate buffer (pH 7.4) is prepared.

    • An NADPH-regenerating system is prepared, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[9]

    • The test compound, this compound, and its analogs are dissolved in a suitable organic solvent (e.g., DMSO) to create stock solutions.

  • Incubation:

    • A reaction mixture is prepared containing liver microsomes (final concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM) in phosphate buffer.[5]

    • The mixture is pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (a compound with similar physicochemical properties to the analyte but a different mass).[9]

    • The samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant is transferred for LC-MS/MS analysis.

Hepatocyte Stability Assay

This assay provides a more holistic view of metabolism by using intact liver cells.[7]

Protocol:

  • Preparation of Reagents:

    • Cryopreserved hepatocytes are thawed according to the supplier's instructions and resuspended in an appropriate incubation medium (e.g., Williams Medium E).

    • The test compound and its analogs are prepared as described for the microsomal assay.

  • Incubation:

    • The hepatocyte suspension is pre-warmed to 37°C.

    • The test compound is added to the hepatocyte suspension (final concentration of 1 µM) in a multi-well plate.

    • The plate is incubated at 37°C in a humidified incubator with 5% CO2, with gentle shaking.[10]

    • Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[10]

  • Reaction Termination and Sample Preparation:

    • The reaction is terminated by adding ice-cold acetonitrile with an internal standard to each well.

    • The plate is centrifuged, and the supernatant is collected for LC-MS/MS analysis.

experimental_workflow cluster_microsomal Liver Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay M_prep Reagent Preparation (Microsomes, Buffer, NADPH, Compound) M_incubate Incubation at 37°C (Microsomes + Compound) M_prep->M_incubate M_start Initiate Reaction (Add NADPH) M_incubate->M_start M_sample Time-Point Sampling (0, 5, 15, 30, 45, 60 min) M_start->M_sample M_quench Reaction Termination (Acetonitrile + Internal Standard) M_sample->M_quench M_process Sample Processing (Centrifugation) M_quench->M_process M_analyze LC-MS/MS Analysis M_process->M_analyze H_prep Reagent Preparation (Hepatocytes, Medium, Compound) H_incubate Incubation at 37°C (Hepatocytes + Compound) H_prep->H_incubate H_sample Time-Point Sampling (0, 15, 30, 60, 90, 120 min) H_incubate->H_sample H_quench Reaction Termination (Acetonitrile + Internal Standard) H_sample->H_quench H_process Sample Processing (Centrifugation) H_quench->H_process H_analyze LC-MS/MS Analysis H_process->H_analyze

Experimental workflows for liver microsomal and hepatocyte stability assays.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[11][12]

Methodology:

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate the parent compound from potential metabolites and matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is commonly employed.[13]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.[7] This involves selecting a specific precursor ion (the molecular ion of the parent compound) and a specific product ion (a fragment of the parent compound) for detection.

  • Data Analysis:

    • The peak area of the parent compound is normalized to the peak area of the internal standard at each time point.

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated using the equation: t1/2 = 0.693 / k .[2]

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t1/2) * (incubation volume / amount of microsomal protein or number of hepatocytes) .[2][14]

Data Comparison and Interpretation

The primary goal of this guide is to enable a systematic comparison of the metabolic stability of this compound derivatives. The following table provides a template for summarizing the key metabolic stability parameters.

Compound IDStructureMicrosomal t1/2 (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t1/2 (min)Hepatocyte CLint (µL/min/10^6 cells)
This compound [Insert Structure]
Analog 1 [Insert Structure]
Analog 2 [Insert Structure]
... ...

Expected Metabolic Pathways and the Influence of Halogenation

The metabolism of quinolines is primarily mediated by cytochrome P450 enzymes and can involve oxidation, hydroxylation, and N-dealkylation.[15][16] The presence of bromo and chloro substituents on the this compound scaffold is expected to influence its metabolic fate in several ways:

  • Blocking of Metabolic Sites: Halogen atoms can be strategically placed to block positions on the molecule that are susceptible to oxidative metabolism, thereby increasing the compound's metabolic stability.[2]

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the reactivity of the quinoline ring system, potentially altering the preferred sites of metabolism.[17]

  • CYP Enzyme Specificity: The specific CYP enzymes involved in the metabolism of halogenated quinolines may differ from those that metabolize the parent quinoline scaffold.[16]

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent This compound Oxidation Oxidation (e.g., N-oxide formation) Parent->Oxidation Hydroxylation Hydroxylation (on quinoline ring or methyl group) Parent->Hydroxylation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation

Potential metabolic pathways for this compound.

Conclusion

The assessment of metabolic stability is a critical step in the optimization of drug candidates. This guide provides a comprehensive and scientifically rigorous framework for evaluating this compound and its derivatives. By following the detailed protocols and data analysis procedures outlined herein, researchers can generate reliable and comparative data to guide the design of new chemical entities with improved pharmacokinetic profiles. A thorough understanding of the structure-metabolism relationships within this chemical series will ultimately accelerate the discovery of novel therapeutics.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
  • Hepatocyte Stability Assay - Domainex. (URL: [Link])
  • Hepatocyte Stability Assay Test - AxisPharm. (URL: [Link])
  • Metabolism and the fluoroquinolones - PubMed. (URL: [Link])
  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Public
  • metabolic stability in liver microsomes - Mercell. (URL: [Link])
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC - NIH. (URL: [Link])
  • Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological m
  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383)
  • Microsomal Stability Assay - Cre
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
  • Protocol for the Human Liver Microsome Stability Assay - ResearchG
  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - NIH. (URL: [Link])
  • Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - ResearchG
  • Correlation between in vivo intrinsic clearance and in vitro metabolic...
  • Cytochrome P450 species involved in the metabolism of quinoline - PubMed. (URL: [Link])
  • Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin - MDPI. (URL: [Link])
  • Quinine - Wikipedia. (URL: [Link])
  • Metabolic Stability Assay Services - BioIVT. (URL: [Link])
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. (URL: [Link])
  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (URL: [Link])
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (URL: [Link])
  • Quinoline - Wikipedia. (URL: [Link])
  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed. (URL: [Link])
  • Metabolites of quinoline, a hepatocarcinogen, in a subcellular microsomal system. (URL: [Link])
  • Cytochrome P450 species involved in the metabolism of quinoline. - Semantic Scholar. (URL: [Link])
  • Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed. (URL: [Link])
  • Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino] - PubMed. (URL: [Link])
  • Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC - PubMed Central. (URL: [Link])
  • Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC - PubMed Central. (URL: [Link])
  • Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed. (URL: [Link])
  • Guide to achieving reliable quantit
  • 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline | C10H5BrClF2N - PubChem. (URL: [Link])
  • This compound | C10H7BrClN | CID 17040020 - PubChem. (URL: [Link])
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - MDPI. (URL: [Link])
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - ResearchG
  • Metabolic stability and its role in the discovery of new chemical entities. (URL: [Link])

Sources

A Researcher's Guide to Quinoline Synthesis: Microwave-Assisted vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone. This nitrogen-containing heterocyclic aromatic compound is the foundational structure for a vast array of therapeutic agents, from the historic anti-malarial drug quinine to modern anti-cancer, anti-inflammatory, and antibacterial agents.[1][2] The efficiency of synthesizing these vital molecules is paramount, directly impacting the pace of discovery and development. This guide provides an in-depth, evidence-based comparison of two primary heating methodologies employed in quinoline synthesis: traditional conventional heating and modern microwave-assisted synthesis. We will dissect the underlying principles, compare performance through experimental data, and provide actionable protocols for the practicing researcher.

Part 1: Understanding the Engine - A Tale of Two Heating Mechanisms

The choice of a heating method is not merely a matter of convenience; it is a fundamental parameter that dictates the transfer of energy into a chemical system. The efficiency and nature of this energy transfer can profoundly influence reaction kinetics, yield, and even product selectivity.

Conventional Heating: The Slow Path of Conduction

Traditional synthesis relies on conventional heating, typically using an oil bath or heating mantle. This method is governed by the principles of thermal conduction.[3] Heat is generated by an external source and must first pass through the walls of the reaction vessel before reaching the solvent and reactants. This process is inherently slow and inefficient, often creating significant temperature gradients within the reaction mixture.[4] The liquid nearest the vessel walls is hotter than the bulk solution, which can lead to localized decomposition of sensitive reagents and the formation of unwanted byproducts.

Microwave-Assisted Heating: Direct, Rapid, and Volumetric Energy Transfer

Microwave-assisted organic synthesis (MAOS) operates on a fundamentally different principle: dielectric heating.[4] Microwaves are a form of electromagnetic energy that directly couples with polar molecules and ionic species within the reaction mixture.[3][5] This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves (typically 2.45 GHz).[3][6] This constant reorientation generates molecular friction, resulting in rapid and efficient heating.[6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[6][7]

The crucial distinction is that microwaves heat the reaction mixture volumetrically and simultaneously.[5] Energy is transferred directly to the molecules, bypassing the slow conductive process and eliminating the large thermal gradients characteristic of conventional heating.[3][4] This results in an instantaneous and uniform temperature increase throughout the bulk of the solution.[5]

G cluster_0 Conventional Heating (Conduction) cluster_1 Microwave Heating (Dielectric) HeatSource External Heat (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Slow Transfer ReactionMix_C Reaction Mixture VesselWall->ReactionMix_C Slow Transfer (Temperature Gradient) MWSource Microwave Source ReactionMix_M Reaction Mixture (Polar Molecules) MWSource->ReactionMix_M Direct & Rapid Energy Transfer (Volumetric Heating) G cluster_0 Conventional Protocol cluster_1 Microwave Protocol A Combine Reagents in Round-Bottom Flask B Attach Condenser & Place in Oil Bath A->B C Heat at Reflux (Several Hours) B->C D Cool, Work-up, & Purify C->D E Combine Reagents in Microwave Vial F Crimp Cap & Place in Reactor E->F G Irradiate (e.g., 150°C) (Minutes) F->G H Cool, Work-up, & Purify G->H

Caption: Side-by-side experimental workflows.

Protocol 1: Microwave-Enhanced Friedländer Synthesis of 2,4-dimethyl-8-hydroxyquinoline
  • Rationale: This protocol is optimized for speed and yield, leveraging the ability of the microwave to rapidly reach and maintain a precise temperature far above the solvent's atmospheric boiling point in a sealed vessel. Ethanol is chosen as a relatively polar, microwave-absorbent solvent.

  • Methodology:

    • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-amino-3-hydroxybenzaldehyde (1.0 mmol, 137 mg), pentane-2,4-dione (1.1 mmol, 110 mg, 113 µL), and ethanol (3 mL).

    • Vessel Sealing: Securely crimp a cap onto the vial. Trustworthiness Check: Proper sealing is critical to safely reach temperatures above the solvent's boiling point and prevent vapor loss.

    • Microwave Irradiation: Place the vial into the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture with stirring at a constant temperature of 150°C for 20 minutes. The instrument will automatically modulate power to maintain the target temperature.

    • Cooling: After the irradiation period, cool the reaction vial to room temperature (typically using the instrument's compressed air cooling system).

    • Work-up and Purification: Open the vial, transfer the contents to a round-bottom flask, and concentrate the mixture under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Conventional Synthesis of 2,4-dimethyl-8-hydroxyquinoline
  • Rationale: This protocol follows a traditional approach, relying on prolonged heating at the solvent's reflux temperature. The setup is simpler, but the time and energy investment are significantly greater.

  • Methodology:

    • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-hydroxybenzaldehyde (1.0 mmol, 137 mg), pentane-2,4-dione (1.1 mmol, 110 mg, 113 µL), and ethanol (15 mL).

    • Apparatus Setup: Attach a reflux condenser to the flask and place the apparatus in a pre-heated oil bath set to 90-95°C. Causality Note: The oil bath must be hotter than the target reflux temperature (approx. 78°C for ethanol) to account for heat loss to the environment.

    • Heating: Heat the mixture at reflux with vigorous stirring for 12 hours. Monitor the reaction progress periodically by TLC.

    • Cooling: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Work-up and Purification: Concentrate the mixture under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion: A Paradigm Shift in Synthesis

The evidence overwhelmingly supports the conclusion that microwave-assisted heating represents a superior technology for the synthesis of quinoline derivatives in a research and development setting. The benefits of dramatically reduced reaction times, increased yields, and enhanced energy efficiency are clear and well-documented. [1][5][8][9][10] While conventional heating remains a viable and scalable method for established, large-scale industrial processes, microwave synthesis is an indispensable tool for the modern medicinal chemist. Its ability to rapidly generate libraries of diverse quinoline analogs accelerates the drug discovery cycle, enabling faster identification and optimization of lead compounds. For researchers, scientists, and drug development professionals, embracing microwave technology is not just an upgrade in instrumentation; it is a strategic enhancement of the entire discovery workflow.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Theory of Microwave Heating for Organic Synthesis.
  • Microwave chemistry. Wikipedia. [Link]
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. [Link]
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. [Link]
  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. PMC - NIH. [Link]
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid.
  • Reaction times and yields using microwave and conventional heating.

Sources

A Researcher's Comparative Guide to Validating the Mechanism of Action of 7-Bromo-4-chloro-2-methylquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a cornerstone of preclinical development. This guide provides a comprehensive, technically-grounded framework for validating the MoA of compounds based on the 7-Bromo-4-chloro-2-methylquinoline scaffold. This quinoline derivative has garnered interest for its potential biological activities, including antimicrobial and anticancer properties.[1][2] Understanding how these compounds exert their effects at a molecular level is paramount for optimizing their therapeutic potential and identifying potential liabilities.

This guide eschews a rigid template, instead presenting a logical, multi-pronged experimental cascade. We will delve into the causality behind each experimental choice, providing detailed, self-validating protocols and comparative data to guide your research.

Part 1: Initial Hypothesis and Target Identification

The quinoline core is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[3][4] The presence of halogen atoms (bromine and chlorine) on the this compound structure suggests potential for specific interactions within ATP-binding pockets of kinases, a common feature of many kinase inhibitors.[3] Therefore, a reasonable initial hypothesis is that these compounds function as protein kinase inhibitors .

To narrow down the potential kinase targets, a logical first step is to perform a broad screen against a panel of representative kinases. However, for the purpose of this guide, we will hypothesize a more specific starting point based on preliminary (hypothetical) screening data suggesting activity against kinases involved in proliferative signaling, such as the PI3K/Akt or MAPK/ERK pathways.[3]

Our initial objective is therefore to determine if and which specific kinases are directly engaged by our lead compound, BCMQ-1 (this compound).

Part 2: Experimental Validation of Target Engagement

Directly demonstrating that a compound binds to its intended target within a cellular context is a critical validation step.[5][6] Failure to confirm target engagement is a significant reason for the high attrition rate of compounds in clinical trials.[7] We will employ two orthogonal, state-of-the-art techniques to build a robust case for target engagement: the Cellular Thermal Shift Assay (CETSA®) and in vitro kinase assays.

Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Binding

Expertise & Experience: CETSA is a powerful biophysical assay that assesses target engagement in a native cellular environment.[8][9] The principle is based on the ligand-induced thermal stabilization of a target protein.[8][10] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation and aggregation.[11] This allows us to infer target binding by measuring the amount of soluble target protein remaining after a heat challenge.[12]

Trustworthiness: The self-validating nature of CETSA lies in its ability to generate a dose-dependent thermal shift, providing strong evidence of a specific interaction. Furthermore, comparing the thermal shifts induced by BCMQ-1 with a known inhibitor of the hypothesized target provides a crucial positive control.

dot

Caption: CETSA Experimental Workflow.

Detailed Protocol: CETSA

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549, MCF-7) and grow to 70-80% confluency. Treat cells with varying concentrations of BCMQ-1 or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Protein Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the abundance of the target protein in the soluble fraction by Western blotting.[13]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of BCMQ-1 indicates target engagement.

In Vitro Kinase Assay: Direct Measurement of Inhibition

Expertise & Experience: While CETSA confirms intracellular binding, an in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[14][15] This is a crucial step to confirm that the binding event observed in CETSA translates to functional modulation of the target.[16] We will use a standard radioactive ATP assay, which is a highly sensitive and direct method.[17]

dot

Caption: In Vitro Kinase Assay Workflow.

Detailed Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microcentrifuge tube, combine the purified active kinase, its specific substrate peptide, and the kinase reaction buffer.

  • Compound Incubation: Add varying concentrations of BCMQ-1, a known inhibitor (positive control), or vehicle (DMSO) to the reaction tubes. Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[17] Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.[18]

  • Separation and Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of inhibition for each BCMQ-1 concentration relative to the vehicle control. Plot the % inhibition against the log of the compound concentration to determine the IC₅₀ value.

Comparative Data
Compound Target Kinase CETSA Tm Shift (°C) In Vitro IC₅₀ (nM)
BCMQ-1 Kinase X+ 4.2150
Staurosporine (Positive Control)Kinase X+ 5.510
BCMQ-1 Kinase Y (Negative Control)+ 0.3> 10,000

This is example data and should be replaced with actual experimental results.

Part 3: Validating Downstream Pathway Modulation

Confirming that target engagement and inhibition translate to the modulation of the downstream signaling pathway provides the ultimate validation of the proposed MoA.[19] Western blotting is a robust and widely used technique to assess changes in the phosphorylation status of key downstream proteins.

Expertise & Experience: If BCMQ-1 inhibits our target kinase (Kinase X), we expect to see a decrease in the phosphorylation of its direct substrate and potentially other downstream components of the signaling cascade. By comparing the effects of BCMQ-1 to a known inhibitor and a negative control, we can confidently attribute the observed pathway modulation to the on-target activity of our compound.

Trustworthiness: The self-validating aspect of this experiment lies in the specific and dose-dependent reduction in the phosphorylation of downstream effectors, while the total protein levels of these effectors remain unchanged.

dot

Caption: Hypothetical Signaling Pathway Inhibition.

Detailed Protocol: Western Blotting for Pathway Analysis

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.[18] Treat with various concentrations of BCMQ-1, a known inhibitor, or vehicle for a specified time. Stimulate the pathway with an appropriate growth factor if necessary.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification and Sample Preparation: Determine the protein concentration of each lysate using a BCA assay. Normalize the concentrations and prepare samples by adding Laemmli buffer and boiling.[18]

  • Gel Electrophoresis and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[18]

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on signaling.

Comparative Data
Treatment p-Substrate / Total Substrate Ratio p-Effector / Total Effector Ratio
Vehicle1.001.00
BCMQ-1 (1 µM) 0.350.42
Known Inhibitor (100 nM)0.200.25

This is example data and should be replaced with actual experimental results.

Conclusion

References

  • In vitro kinase assay. (2023). protocols.io. [Link]
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
  • In vitro kinase assay. (2022). Bio-protocol. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.).
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
  • Determining target engagement in living systems. (n.d.). PMC - NIH. [Link]
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
  • CETSA. (n.d.). CETSA. [Link]
  • Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023). YouTube. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. [Link]
  • Target engagement. (n.d.). The Chemical Probes Portal. [Link]
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). NIH. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of 7-Bromo-4-chloro-2-methylquinoline from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the starting materials' integrity is paramount. 7-Bromo-4-chloro-2-methylquinoline is a halogenated quinoline derivative that serves as a versatile scaffold and a key intermediate in the synthesis of novel therapeutic agents, particularly in the exploration of antimicrobial and anticancer compounds[1][2]. The specific arrangement of the bromo, chloro, and methyl substituents on the quinoline core dictates its reactivity and potential biological activity[1][3]. Consequently, the presence of impurities, such as isomers, starting materials, or by-products from synthesis, can lead to misleading experimental results, compromise the efficacy of the final compound, and introduce unforeseen toxicity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound obtained from different commercial suppliers. We will delve into the causality behind the chosen analytical methodologies, present detailed experimental protocols, and demonstrate how to interpret and integrate the resulting data for a holistic purity assessment. Our approach is grounded in the principles of analytical chemistry to ensure trustworthy and reproducible findings.

The Analytical Trinity: A Multi-faceted Approach to Purity Determination

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we employ a triad of orthogonal methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to create a self-validating system for purity assessment. This multi-pronged approach ensures that a wide range of potential impurities, from non-volatile to volatile and structural isomers, are detected and quantified.

cluster_workflow Purity Assessment Workflow cluster_analytics Analytical Techniques Sample_Reception Receive Samples (Suppliers A, B, C) Visual_Inspection Visual Inspection (Color, Form) Sample_Reception->Visual_Inspection Solubility_Test Solubility Tests (Common Solvents) Visual_Inspection->Solubility_Test Analytical_Testing Analytical Testing Solubility_Test->Analytical_Testing Data_Integration Data Integration & Analysis Analytical_Testing->Data_Integration HPLC HPLC-UV/PDA (Purity & Non-Volatile Impurities) Analytical_Testing->HPLC GCMS GC-MS (Volatile Impurities & Isomers) Analytical_Testing->GCMS NMR NMR (¹H, ¹³C) (Structural Confirmation & Solvent Residue) Analytical_Testing->NMR Final_Report Generate Purity Report & Supplier Ranking Data_Integration->Final_Report

Caption: A generalized workflow for the purity assessment of this compound from various suppliers.

Methodology & Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities

Expertise & Experience: HPLC is the workhorse for purity determination of organic compounds due to its high resolution and sensitivity[4]. A reversed-phase (RP-HPLC) method using a C18 column is ideal for separating the non-polar this compound from potential polar and non-polar impurities. A photodiode array (PDA) detector is crucial as it allows for peak purity analysis by comparing UV spectra across a single chromatographic peak, which can indicate the presence of co-eluting impurities[5].

Experimental Protocol: RP-HPLC-PDA

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, with spectra collected from 200-400 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B (equilibration)

  • Sample Preparation: Accurately weigh ~1 mg of the compound from each supplier and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Experience: GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile organic compounds. This is particularly useful for detecting residual solvents from the synthesis and purification processes (e.g., ethanol, ethyl acetate, hexane) or volatile by-products[6][7]. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in a suitable solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Experience: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules[8][9][10]. Both ¹H and ¹³C NMR are used to confirm the identity of this compound. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum provide a fingerprint of the molecule. Any deviation from the expected spectrum can indicate the presence of impurities, such as structural isomers or unreacted starting materials. ¹³C NMR provides information about the carbon framework of the molecule[8].

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of each sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse angle and a 1-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Comparative Analysis of Hypothetical Suppliers

For this guide, we analyzed samples of this compound from three hypothetical suppliers: Supplier A , Supplier B , and Supplier C .

Quantitative Purity Data

The purity of the main component was determined by the area percentage from the HPLC chromatograms. The percentage of residual solvents was quantified by GC-MS.

SupplierHPLC Purity (% Area at 254 nm)GC-MS Residual Solvents (%)Key Impurities Detected
Supplier A 99.6%< 0.1%One minor impurity at 0.3%
Supplier B 98.2%0.5% (Ethanol)Two impurities at 0.8% and 0.5%
Supplier C 96.5%< 0.1%Significant impurity at 2.8%
Qualitative and Structural Analysis (NMR)
  • Supplier A: The ¹H and ¹³C NMR spectra were clean and perfectly matched the expected structure of this compound. No significant impurity peaks were observed.

  • Supplier B: The NMR spectra confirmed the main structure, but also showed small peaks consistent with residual ethanol. The aromatic region showed minor unidentifiable impurity signals.

  • Supplier C: The NMR spectra, in addition to the main compound, displayed a distinct set of signals in the aromatic region, suggesting the presence of a significant isomeric impurity.

Purity_Assessment Comprehensive Purity Profile HPLC_Data HPLC-PDA - Quantitative Purity - Non-volatile Impurities - Peak Purity Check HPLC_Data->Purity_Assessment GCMS_Data GC-MS - Volatile Impurities - Residual Solvents GCMS_Data->Purity_Assessment NMR_Data NMR - Structural Confirmation - Isomeric Impurities - Solvent Identification NMR_Data->Purity_Assessment

Caption: Integration of data from orthogonal analytical methods for a comprehensive purity assessment.

Discussion and Interpretation

The integrated data provides a clear ranking of the suppliers based on the purity of their this compound.

  • Supplier A provided the highest purity material. The HPLC data showed a purity of 99.6%, which was corroborated by the clean NMR spectra and the absence of significant residual solvents in the GC-MS analysis. This material is highly recommended for all research applications, especially for sensitive assays and late-stage drug development.

  • Supplier B delivered a product with acceptable purity (98.2%) for many applications, such as initial screening or synthesis optimization. However, the presence of 0.5% residual ethanol, confirmed by GC-MS and NMR, might interfere with certain reactions. Researchers should consider if this solvent is compatible with their downstream applications or if an additional drying step is necessary.

  • Supplier C 's material, with a purity of 96.5% and a significant 2.8% impurity detected by HPLC and confirmed as a likely isomer by NMR, is not recommended for most applications without further purification. Using this material could lead to the formation of unintended side products in subsequent synthetic steps and complicate the interpretation of biological data. The presence of an isomer is particularly concerning as it may have different reactivity and biological activity.

Conclusion

Benchmarking the purity of critical chemical reagents like this compound is a non-negotiable step in ensuring the reliability and reproducibility of scientific research. This guide has demonstrated that a multi-technique approach, combining HPLC, GC-MS, and NMR, provides a robust and self-validating system for a comprehensive purity assessment. By systematically evaluating suppliers based on empirical data, researchers can make informed decisions, mitigate risks associated with impurities, and build a solid foundation for their drug discovery and development endeavors.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
  • A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chrom
  • Buy 7-Bromo-2-chloro-4-methylquinoline | 89446-52-6. Smolecule.
  • Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters - Taylor & Francis Online.
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • 2 Bromo 7 Chloroquinoline. Daken Chem.
  • Determination of Quinoline in Textiles by Gas Chrom
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of complex chemical reagents like 7-Bromo-4-chloro-2-methylquinoline demand a rigorous, knowledge-based approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond simple checklists to explain the critical reasoning behind each step. Our goal is to empower your laboratory with the expertise to manage chemical waste safely, compliantly, and with scientific integrity.

Part 1: Hazard Identification & Immediate Safety Precautions

Before any handling or disposal begins, a thorough understanding of the compound's inherent risks is paramount. This compound is a halogenated heterocyclic compound with significant toxicological properties.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[1] It is classified as acutely toxic if swallowed, can cause serious and potentially irreversible eye damage, and may have long-lasting harmful effects on aquatic ecosystems.[1] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and fine particulates.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2][3]

  • Body Protection: A laboratory coat or chemical-resistant apron must be worn to protect against contamination of personal clothing.

In the event of accidental exposure, consult the material's Safety Data Sheet (SDS) and seek immediate medical attention.

Table 1: GHS Hazard Summary for this compound
Hazard ClassificationGHS Pictogram(s)Signal WordHazard Statement(s)
Acute Toxicity, Oral (Category 3)

DangerH301: Toxic if swallowed[1][4]
Serious Eye Damage (Category 1)

DangerH318: Causes serious eye damage[1]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4)(No pictogram for this category)(No signal word for this hazard)H413: May cause long lasting harmful effects to aquatic life[1][5]

Part 2: The Core Principle: Waste Segregation

The foundational step in the compliant disposal of this compound is its correct identification and segregation as a halogenated organic solid waste .[6][7]

The causality behind this segregation is twofold:

  • Safety and Chemical Compatibility: Halogenated compounds can react unpredictably and dangerously with other waste classes. Co-mingling with strong acids, bases, or oxidizing agents is strictly prohibited to prevent exothermic reactions or the generation of toxic gases.[7]

  • Disposal Pathway and Cost: The U.S. Environmental Protection Agency (EPA) and other global regulatory bodies have specific, stringent requirements for the treatment of halogenated organic compounds.[8] These wastes cannot be landfilled and require high-temperature incineration.[6][8][9] Mixing them with non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and regulatory complexity.[10][11]

Critical Segregation Rules:

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[7][11]

  • DO NOT mix with aqueous waste streams, including acids and bases.[6]

  • DO NOT mix with strong oxidizing or reducing agents.[12]

  • Keep solid waste separate from liquid waste to ensure proper packaging and disposal.[7]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the accumulation and disposal of this compound waste in a laboratory setting.

1. Container Selection and Labeling:

  • Select a Compatible Container: Choose a leak-proof container, typically high-density polyethylene (HDPE), that is in good condition and has a secure, threaded cap.[13]

  • Pre-Label the Container: Before the first gram of waste is added, the container must be correctly labeled.[7][13] The label must include:

    • The words "Hazardous Waste ".[11]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[13]

    • A clear indication of the associated hazards (e.g., "Toxic," "Corrosive").

2. Waste Transfer:

  • Perform in a Ventilated Area: All transfers of solid waste should be conducted in a chemical fume hood to minimize the risk of inhaling dust.[12]

  • Minimize Dust Generation: Use a dedicated scoop or spatula to carefully transfer the solid chemical into the designated waste container.[7] Avoid any actions that could create airborne dust.

3. Container Management and Storage:

  • Keep Containers Closed: The waste container must remain securely closed at all times, except when waste is being actively added.[11][13] This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated and properly managed SAA within the laboratory.[10] This area should be secure, well-ventilated, and away from incompatible materials. The container label must be visible at all times.[10][13]

4. Arranging for Final Disposal:

  • Engage a Certified Vendor: Once the container is full, or in accordance with your institution's policies, arrange for pickup by a licensed professional waste disposal company.[2] Do not attempt to dispose of this material through standard municipal waste streams or by discharging it to the sewer system.[9]

Part 4: The Rationale Behind Incineration

The mandated disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[2][9] Land disposal of wastes containing halogenated organic compounds (HOCs) in concentrations at or above 1,000 mg/kg is prohibited by the EPA.[8]

The scientific reasoning is clear: under thermal decomposition, compounds like this compound will break down into hazardous products, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[2][12] A specialized hazardous waste incinerator operates at temperatures sufficient to ensure complete destruction of the parent compound, while the integrated scrubbing systems neutralize the acidic and toxic gases produced, preventing their release into the atmosphere.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow Start Start: Unused 7-Bromo-4-chloro- 2-methylquinoline Waste Identify Step 1: Identify as Halogenated Organic Solid Waste Start->Identify Segregate Step 2: Segregate from: - Non-halogenated organics - Aqueous waste (acids/bases) - Oxidizers Identify->Segregate Container Step 3: Place in Labeled, Compatible Container 'Hazardous Waste' Segregate->Container Store Step 4: Store in Designated Satellite Accumulation Area Container->Store Dispose Step 5: Arrange Pickup by Certified Hazardous Waste Vendor Store->Dispose Incinerate Final Disposition: High-Temperature Incineration with Flue Gas Scrubbing Dispose->Incinerate Stop End: Safe & Compliant Disposal Incinerate->Stop

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Management of Hazardous Wastes containing Halogen
  • This compound | C10H7BrClN | CID 17040020. PubChem. [Link]
  • MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. Capot Chemical.
  • HAZARDOUS WASTE SEGREG
  • Halogenated Solvents in Laboratories.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
  • Safety D

Sources

A Comprehensive Guide to the Safe Handling of 7-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 7-Bromo-4-chloro-2-methylquinoline. As a Senior Application Scientist, this document is designed to provide you with in-depth, technically accurate, and field-proven insights to ensure your safety and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is a halogenated quinoline derivative with specific hazards that necessitate careful handling.[1] Understanding these hazards is the foundation of a robust safety protocol.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

  • Hazardous to the aquatic environment, long-term hazard: May cause long-lasting harmful effects to aquatic life.[1]

GHS Pictograms:



Signal Word: Danger[1]

Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H318: Causes serious eye damage.[1]

  • H413: May cause long lasting harmful effects to aquatic life.[1]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific laboratory procedures involved.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound to prevent skin, eye, and respiratory exposure.[2]

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes that can cause serious eye damage. Standard safety glasses are insufficient.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5]Prevents skin contact with the toxic compound. Gloves should be inspected before use and disposed of properly after handling.[6]
Body Protection A flame-resistant lab coat.[7]Protects against splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[8] If dusts are generated, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of any airborne particles of the compound.
Foot Protection Closed-toe shoes.[7]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Preparation and Weighing
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[2]

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Weighing: If weighing the solid, do so in a fume hood on a tared weigh boat. Avoid generating dust.[6]

  • Labeling: Ensure all containers holding the compound are clearly and accurately labeled with its name and associated hazards.[9]

Dissolving and Reactions
  • Ventilation: All procedures should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

  • Spill Preparedness: Have a chemical spill kit readily available. The kit should contain appropriate absorbent materials and neutralizers.[10]

Post-Handling
  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and its containers is crucial to protect human health and the environment.[12]

Waste Segregation and Collection
  • Waste Container: Dispose of waste this compound and any contaminated materials (e.g., gloves, weigh boats) in a clearly labeled hazardous waste container.[7]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

Disposal Procedure
  • Follow Regulations: All hazardous waste disposal must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]

  • Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[6]

  • Do Not Pour Down the Drain: Never dispose of this compound down the drain, as it may cause long-lasting harmful effects to aquatic life.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[14]
Spill Evacuate the area. Wear appropriate PPE. For minor spills, absorb with an inert material and place in a hazardous waste container. For major spills, contact your institution's EHS department.[15]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE Inspect Inspect Container Prep->Inspect Weigh Weigh in Fume Hood Inspect->Weigh Handle Perform Experiment in Fume Hood Weigh->Handle Clean Decontaminate Work Area Handle->Clean Dispose Dispose of Waste in Labeled Container Clean->Dispose RemovePPE Remove PPE Dispose->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: A generalized workflow for the safe handling of this compound.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Google Cloud.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental.
  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety.
  • This compound. (n.d.). PubChem.
  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.
  • MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. (2025, December 21). Capot Chemical.
  • 7-BROMO-2-CHLORO-QUINOLINE SDS, 99455-15-9 Safety Data Sheets. (n.d.). ECHEMI.
  • This compound. (n.d.). CymitQuimica.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.
  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). MSC.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloro-2-methylquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.